molecular formula C7H10N2O2 B1370530 ethyl 5-methyl-1H-imidazole-2-carboxylate CAS No. 40253-44-9

ethyl 5-methyl-1H-imidazole-2-carboxylate

カタログ番号: B1370530
CAS番号: 40253-44-9
分子量: 154.17 g/mol
InChIキー: PXCMTFGNXKTAPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 5-methyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMTFGNXKTAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648216
Record name Ethyl 5-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40253-44-9
Record name Ethyl 5-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway, delving into the mechanistic underpinnings of each step and offering practical, field-proven insights for its successful implementation in a laboratory setting. We will explore a multi-step synthesis commencing from the readily available starting material, ethyl acetoacetate.

Strategic Overview of the Synthesis

The chosen synthetic strategy is a convergent approach that constructs the imidazole ring through a series of reliable and well-understood chemical transformations. The key steps involve the formation of an α-amino ketone, followed by a cyclization reaction to form a 2-mercaptoimidazole intermediate, and finally, a desulfurization step to yield the target compound. This pathway is advantageous due to the accessibility of the starting materials and the generally good yields achievable at each stage.

Pathway Visualization

Synthesis_Pathway A Ethyl Acetoacetate B Ethyl 2-(hydroxyimino)-3-oxobutanoate A->B  NaNO2, Acetic Acid   C Ethyl 2-amino-3-oxobutanoate hydrochloride B->C  Reduction (e.g., H2/Pd-C)   D Ethyl 2-mercapto-5-methyl- 1H-imidazole-4-carboxylate C->D  KSCN, Acid   E Ethyl 5-methyl-1H-imidazole- 2-carboxylate (Target) D->E  Desulfurization   (e.g., H2O2 or Nitric Acid)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

The initial step involves the nitrosation of ethyl acetoacetate at the α-position. This reaction is a classic example of activating a methylene group flanked by two electron-withdrawing groups.

Causality Behind Experimental Choices: The use of sodium nitrite in an acidic medium (acetic acid) generates nitrous acid in situ. The acidic conditions promote the enolization of ethyl acetoacetate, and the enol form then attacks the nitrosonium ion (NO+) to form the α-nitroso intermediate, which rapidly tautomerizes to the more stable oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate. Acetic acid serves as both a solvent and a catalyst for this transformation. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.3 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(hydroxyimino)-3-oxobutanoate.

Parameter Value Reference
Typical Yield 85-95%[1]
Appearance Pale yellow oil or solid[1]
Key Spectroscopic Data (¹H NMR) Signals for ethyl group, methyl group, and a characteristic oxime proton
Step 2: Synthesis of Ethyl 2-amino-3-oxobutanoate hydrochloride

The second step is the reduction of the oxime group to a primary amine. This transformation is crucial for the subsequent cyclization step.

Causality Behind Experimental Choices: Several methods can be employed for the reduction of oximes. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a clean and efficient method that often provides high yields.[2] The reaction is typically carried out in an acidic medium (e.g., with HCl in ethanol) to protonate the amine as it is formed, preventing side reactions and facilitating its isolation as the hydrochloride salt. Other reducing agents like stannous chloride (SnCl₂) in hydrochloric acid can also be effective.[3] The choice of reducing agent may depend on the scale of the reaction and the available equipment.

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a hydrogenation vessel with ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq), ethanol, and a catalytic amount of 10% Pd/C.

  • Add a solution of hydrochloric acid in ethanol.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 2-amino-3-oxobutanoate hydrochloride as a solid.

Parameter Value Reference
Typical Yield 70-85%[2][3]
Appearance White to off-white solid[4]
Key Spectroscopic Data (¹H NMR) Signals for ethyl group, methyl group, and a downfield shifted amino proton signal due to the hydrochloride salt

Part 2: Imidazole Ring Formation and Final Product Synthesis

Step 3: Synthesis of Ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (Marckwald Synthesis)

This step involves the construction of the imidazole ring through the condensation of the α-amino ketone with potassium thiocyanate. This is a variation of the Marckwald synthesis.[5][6]

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a thiourea intermediate by the nucleophilic attack of the amino group of ethyl 2-amino-3-oxobutanoate on the carbon atom of the thiocyanate ion. This is followed by an intramolecular cyclization where the enolizable ketone carbonyl is attacked by the sulfur atom of the thiourea, leading to a dehydrative cyclization to form the 2-mercaptoimidazole ring. The reaction is typically carried out in an acidic aqueous solution to facilitate both the initial condensation and the final dehydration step.

Experimental Protocol:

  • Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in water.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to afford ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate.

Parameter Value Reference
Typical Yield 60-75%[5][6]
Appearance Crystalline solid
Key Spectroscopic Data (¹H NMR) Signals for ethyl group, methyl group, and a characteristic thiol proton
Step 4: Synthesis of this compound (Desulfurization)

The final step is the removal of the 2-mercapto group to yield the target molecule. This oxidative desulfurization can be achieved using various reagents.

Causality Behind Experimental Choices: The sulfur atom in the 2-mercaptoimidazole is susceptible to oxidation.

  • Hydrogen Peroxide: A green and readily available oxidizing agent that can effectively remove the sulfur atom. The reaction is often catalyzed by a small amount of acid.[7][8]

  • Nitric Acid: A stronger oxidizing agent that can also be used for desulfurization. The reaction conditions need to be carefully controlled to avoid nitration of the imidazole ring.[9]

  • Raney Nickel: A classic reagent for desulfurization, which works through a reductive process. However, it is pyrophoric and requires careful handling.[10][11][12]

For this guide, we will focus on the more environmentally friendly and safer hydrogen peroxide method. The mechanism involves the oxidation of the thiol to a sulfenic acid, which is unstable and readily eliminates sulfur dioxide or is further oxidized, ultimately leading to the desired desulfurized product.

Experimental Protocol (Hydrogen Peroxide Method):

  • Suspend ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of water and an alcohol.

  • Slowly add 30% hydrogen peroxide (excess) to the suspension at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC). The reaction may be slightly exothermic.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Parameter Value Reference
Typical Yield 70-85%[7][8]
Appearance White to off-white solid
Melting Point ~175-178 °C
Key Spectroscopic Data (¹H NMR) Signals for ethyl group, methyl group, and imidazole ring protons
Key Spectroscopic Data (¹³C NMR) Signals corresponding to the ester, methyl, and imidazole ring carbons
Mass Spectrometry (m/z) [M+H]⁺ corresponding to the molecular weight

Mechanistic Workflow

Mechanism cluster_0 Step 3: Marckwald Synthesis cluster_1 Step 4: Desulfurization A Ethyl 2-amino-3-oxobutanoate B Thiourea Intermediate A->B + KSCN C Cyclized Intermediate B->C Intramolecular Cyclization D Ethyl 2-mercapto-5-methyl- 1H-imidazole-4-carboxylate C->D - H2O E Ethyl 2-mercapto-5-methyl- 1H-imidazole-4-carboxylate F Oxidized Intermediate E->F [O] (H2O2) G Ethyl 5-methyl-1H-imidazole- 2-carboxylate F->G - [S]

Caption: Mechanistic workflow for the key ring-forming and final desulfurization steps.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind the choice of reagents and reaction conditions for each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The use of readily available starting materials and the generally high-yielding transformations make this an attractive route for both small-scale laboratory synthesis and potential scale-up operations in drug development. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The strategic placement of the ethyl carboxylate group at the 2-position and a methyl group at the 5-position of the imidazole ring imparts specific electronic and steric properties that influence its reactivity and biological activity. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering insights into its behavior and potential applications.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is characterized by a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms.

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • CAS Number: 40253-44-9

  • IUPAC Name: this compound

The imidazole ring is a crucial pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. The N-H proton is acidic, while the lone pair of electrons on the other nitrogen atom imparts basic properties, making imidazole derivatives amphoteric.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes the available experimental and predicted data for this compound. It is important to note that experimental data for this specific isomer is limited, and some values are predicted or are for the isomeric ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS: 51605-32-4), which are included for comparative purposes.

PropertyValueSource/MethodNotes
Melting Point 204-206 °C(lit.)[1][2]This value is for the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate.
Boiling Point 287.2 °C at 760 mmHgExperimental
Density 1.171 g/cm³Experimental
Flash Point 127.5 °CExperimental
Solubility Soluble in chloroform/methanol (50mg/mL)[1]ExperimentalThis value is for the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate.
pKa 11.47 ± 0.10Predicted[1]This value is for the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate. The imidazole N-H is weakly acidic.
LogP 0.89480PredictedIndicates moderate lipophilicity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group on the imidazole ring, and a signal for the C-H proton on the imidazole ring. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the three distinct carbons of the imidazole ring. The chemical shifts will be influenced by the electronic environment created by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C stretches (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

  • C-O stretch (ester): A band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through several established methods for imidazole ring formation. A plausible synthetic route involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, followed by esterification. A representative, though not explicitly verified for this specific isomer, synthetic workflow is outlined below.

Caption: General synthetic workflow for imidazole carboxylates.

A common approach is the Radziszewski synthesis, where a 1,2-dicarbonyl compound, an aldehyde, and ammonia condense to form the imidazole ring. For this compound, this could involve the reaction of ethyl glyoxalate, propionaldehyde, and ammonia.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

  • Imidazole Ring: The ring can undergo electrophilic substitution, although the ester group at the 2-position is deactivating. The N-H proton can be removed by a base, allowing for N-alkylation or other N-substitutions. The lone pair on the other nitrogen atom can be protonated or can coordinate to metal centers.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

The stability of the compound is generally good under neutral conditions, but it will degrade in the presence of strong acids or bases, primarily through hydrolysis of the ester.

Applications in Drug Development

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The imidazole core can be strategically modified to interact with biological targets such as enzymes and receptors.

The ester functionality provides a handle for further chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, the ester can be converted to an amide, which can introduce new hydrogen bonding capabilities and alter the pharmacokinetic profile of a potential drug candidate.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point is using a calibrated melting point apparatus.

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range over which the solid melts is recorded.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is a classical approach for determining LogP.

  • A solution of the compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

References

Navigating the Synthetic Landscape of Ethyl Methyl-1H-imidazole-2-carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the imidazole nucleus stands out for its versatile biological activity and synthetic tractability. This guide provides a comprehensive technical overview of ethyl methyl-1H-imidazole-2-carboxylates, a class of compounds pivotal for the development of novel pharmaceuticals. Due to the limited specific public data on ethyl 5-methyl-1H-imidazole-2-carboxylate, this document will focus on its well-characterized constitutional isomer, ethyl 4-methyl-1H-imidazole-2-carboxylate (CAS Number: 40253-44-9) , as a representative scaffold. The principles, synthetic strategies, and applications discussed herein are broadly applicable to this class of molecules, offering valuable insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Ethyl 4-methyl-1H-imidazole-2-carboxylate is a key building block in organic synthesis, particularly for constructing more complex molecular architectures. Its structure features an imidazole ring substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups provides a unique combination of reactivity and stability, making it a valuable intermediate.

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 40253-44-9[1][2][3][4][5]
Molecular Formula C₇H₁₀N₂O₂[1][2][4]
Molecular Weight 154.17 g/mol [1][2][4]
Appearance Solid[1]
Boiling Point 287 °C[1]
Storage Temperature 2-8 °C, in a dry area[1]

The structural representation of ethyl 4-methyl-1H-imidazole-2-carboxylate is depicted in the following diagram:

Caption: Chemical structure of ethyl 4-methyl-1H-imidazole-2-carboxylate.

Synthesis Methodologies

The synthesis of substituted imidazole-2-carboxylates can be approached through various routes. A common and effective strategy involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, followed by oxidation and esterification. This is a variation of the well-established Radziszewski imidazole synthesis.

A representative synthetic workflow for this class of compounds is outlined below. This multi-step process highlights the key transformations required to construct the imidazole core and introduce the desired functional groups.

G start Starting Materials (α-dicarbonyl, Aldehyde, Ammonia) step1 Step 1: Imidazole Ring Formation (Radziszewski Synthesis) start->step1 intermediate1 Substituted Imidazole Intermediate step1->intermediate1 step2 Step 2: Oxidation of Imidazole intermediate1->step2 intermediate2 Imidazole-2-carboxylic Acid step2->intermediate2 step3 Step 3: Esterification intermediate2->step3 product Ethyl Methyl-1H-imidazole-2-carboxylate step3->product

Caption: Generalized synthetic workflow for ethyl methyl-1H-imidazole-2-carboxylates.

Experimental Protocol: A Generalized Approach

The following protocol provides a detailed, step-by-step methodology for the synthesis of an ethyl methyl-1H-imidazole-2-carboxylate, based on established chemical principles for this class of compounds.

Step 1: Imidazole Ring Formation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen α-dicarbonyl compound (e.g., methylglyoxal) and the corresponding aldehyde (e.g., acetaldehyde) in a suitable solvent such as ethanol.

  • To this solution, add a source of ammonia, typically an aqueous solution of ammonium hydroxide, in a stoichiometric amount.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, a substituted imidazole, can be purified by recrystallization or column chromatography.

Step 2: Oxidation

  • Dissolve the purified imidazole from the previous step in an appropriate solvent, such as water or a mixture of water and a co-solvent.

  • Add a suitable oxidizing agent, for instance, potassium permanganate, in a controlled manner, maintaining the reaction temperature with an ice bath.

  • Stir the reaction mixture vigorously for several hours until the oxidation is complete, as indicated by TLC.

  • Quench the excess oxidizing agent by adding a reducing agent like sodium bisulfite.

  • Filter the reaction mixture to remove any inorganic precipitates and acidify the filtrate to precipitate the imidazole-2-carboxylic acid.

  • Collect the solid product by filtration and dry it thoroughly.

Step 3: Esterification

  • Suspend the imidazole-2-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

  • Heat the mixture to reflux for several hours until the esterification is complete.

  • Cool the reaction mixture and neutralize the excess acid with a base, for example, a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl imidazole-2-carboxylate.

  • Purify the final product by column chromatography to achieve high purity.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[6][7] Ethyl imidazole-2-carboxylates serve as versatile intermediates in the synthesis of these biologically active molecules.[8] The ester functionality provides a reactive handle for various chemical transformations, including amide bond formation and reduction to the corresponding alcohol.[8]

The imidazole core itself can engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[6][7] This makes imidazole-containing compounds valuable as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[7] For instance, substituted imidazole carboxylates are key intermediates in the synthesis of drugs like Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[9]

The strategic placement of substituents on the imidazole ring allows for the fine-tuning of the molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. The methyl group in ethyl 4-methyl-1H-imidazole-2-carboxylate, for example, can influence the molecule's binding affinity and selectivity for its biological target.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]

It is imperative to consult the specific Safety Data Sheet for the compound being used before commencing any experimental work.

Conclusion

Ethyl methyl-1H-imidazole-2-carboxylates are a valuable class of compounds for drug discovery and development. Their versatile chemistry and the biological significance of the imidazole scaffold make them important building blocks for the synthesis of novel therapeutic agents. While specific data for the 5-methyl isomer is scarce, the well-characterized 4-methyl analog provides a solid foundation for understanding the properties, synthesis, and applications of this important class of heterocyclic intermediates. A thorough understanding of their synthesis and handling is crucial for any researcher working in this area.

References

The Architectural Versatility of Substituted Imidazole Esters: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus, a five-membered heterocyclic motif, stands as a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4][5] When functionalized as substituted esters, this scaffold unlocks a vast chemical space, giving rise to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted imidazole esters. We will traverse their significant antimicrobial, antifungal, and anticancer properties, elucidating the underlying mechanisms of action and the experimental methodologies pivotal for their discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Imidazole Ester Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring is a fundamental building block in nature, integral to the structure of essential biomolecules like the amino acid histidine and purines.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a proton donor or acceptor, engage in hydrogen bonding, and coordinate with metal ions.[1] These characteristics make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets with high affinity and specificity.

The introduction of an ester functionality, along with other substitutions on the imidazole ring, dramatically expands the diversity and druggability of these molecules. The ester group can influence the compound's lipophilicity, membrane permeability, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will systematically dissect the journey from the synthesis of these compounds to the elucidation of their potent biological effects.

Synthetic Strategies: Building the Imidazole Ester Core

The synthesis of substituted imidazole esters is a well-established yet adaptable process, often commencing with the imidazole nucleus itself. A common and efficient method involves the N-alkylation of imidazole with an appropriate halo-ester, such as ethyl chloroacetate, in the presence of a base.[6][7] This foundational reaction provides a versatile intermediate that can be further modified.

A generalized synthetic scheme is presented below:

Synthesis of Substituted Imidazole Esters General Synthetic Pathway for Substituted Imidazole Esters Imidazole Imidazole Intermediate Imidazole Ester Intermediate Imidazole->Intermediate + Ethyl Chloroacetate EthylChloroacetate Ethyl Chloroacetate (ClCH2COOEt) EthylChloroacetate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate in solvent FinalProduct N-Substituted Imidazole Derivative Intermediate->FinalProduct + Amine Amine Amine (R-NH2) Amine->FinalProduct

Caption: General synthetic scheme for N-substituted imidazole derivatives.

This initial ester can then be reacted with various amines to yield a diverse library of N-substituted imidazole amides, as demonstrated in several studies.[6][7] Alternatively, the core imidazole ring can be constructed through multi-component reactions like the Debus-Radziszewski reaction, which allows for the synthesis of highly substituted imidazoles that can be subsequently esterified.[8] The choice of synthetic route is often dictated by the desired substitution pattern and the intended biological target.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[6] Substituted imidazole esters have emerged as a promising class of compounds in this arena, exhibiting significant activity against a range of bacteria and fungi.[6][8][9][10][11]

Antibacterial Activity

Numerous studies have demonstrated the efficacy of substituted imidazole esters and their derivatives against both Gram-positive and Gram-negative bacteria.[5][8][11] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of protein synthesis.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A cornerstone for evaluating antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15][16] The broth microdilution method is a widely accepted and high-throughput technique for this purpose.

Step-by-Step Methodology for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate containing liquid growth medium.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth Microdilution MIC Workflow Workflow for Broth Microdilution MIC Testing start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

Table 1: Representative Antibacterial Activity of Substituted Imidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus125[8]
Escherichia coli250[8]
HL2 Staphylococcus aureus125[8]
Escherichia coli125[8]
1b Staphylococcus aureus>100[6]
Bacillus subtilis>100[6]
Escherichia coli>100[6]
Pseudomonas aeruginosa50[6]
Antifungal Activity

Imidazole-based compounds are well-established as antifungal agents, with many clinically used drugs belonging to this class.[2][17] Their primary mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[2]

Substituted imidazole esters have also demonstrated potent antifungal activity against a variety of fungal pathogens, including Candida albicans and Aspergillus niger.[6][18][20][21][22][23]

Table 2: Representative Antifungal Activity of Substituted Imidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
1b Candida albicans50[6]
Aspergillus niger100[6]
3h Candida albicans12.5[23]
3l Candida albicans12.5[23]

Anticancer Activity: Targeting Malignant Cells

The versatility of the imidazole scaffold extends to the realm of oncology, with numerous substituted imidazole derivatives exhibiting potent anticancer activity.[24][25][26][27][28] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and tubulin polymerization.[24][26]

Mechanisms of Anticancer Action

Substituted imidazole esters have been designed as inhibitors of various cancer-related targets. For instance, some derivatives have been developed as BRAF V600E inhibitors, a mutation commonly found in various cancers.[29] Others have been shown to target epidermal growth factor receptor (EGFR) mutants.[27] The ability to fine-tune the substitutions on the imidazole ring allows for the development of selective and potent inhibitors.

Anticancer Mechanisms of Imidazole Esters Key Anticancer Mechanisms of Substituted Imidazole Esters Imidazole Substituted Imidazole Ester Kinase Tyrosine Kinase Inhibition (e.g., EGFR, BRAF) Imidazole->Kinase Tubulin Tubulin Polymerization Inhibition Imidazole->Tubulin Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle CellCycle->Apoptosis

Caption: Key anticancer mechanisms of substituted imidazole esters.

In Vitro Cytotoxicity Evaluation

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32][33]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Reading: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated.

Table 3: Representative Anticancer Activity of Substituted Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Kim-161 (5a) T24 (Bladder Carcinoma)56.11[24]
Kim-111 (5b) T24 (Bladder Carcinoma)67.29[24]
3b C6 (Rat Glioblastoma)10.721[25]
3a HT-29 (Colon Cancer)20.88[25]
14h NCI 60 Cell Line Panel (Mean)2.4[29]
16e NCI 60 Cell Line Panel (Mean)3.6[29]

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Activity

The biological activity of substituted imidazole esters is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the imidazole ring influence potency and selectivity.[3][4][34][35][36]

Key SAR insights include:

  • Substituents on the Imidazole Nitrogen: The nature of the group attached to the imidazole nitrogen can significantly impact activity. Aromatic rings at this position have been shown to confer potent antiproliferative activities.[26]

  • Substituents on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the imidazole core can modulate the electronic properties of the molecule and its interaction with biological targets.

  • The Ester Moiety: While the ester itself is a key functional group, its modification to amides or other bioisosteres can lead to improved activity, solubility, and metabolic stability.[34]

Future Perspectives and Conclusion

Substituted imidazole esters represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of new therapeutic agents. Future research will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties, such as solubility, bioavailability, and metabolic stability.

References

The Evolving Landscape of Imidazole-2-Carboxylates: A Technical Guide to Ethyl 5-Methyl-1H-imidazole-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active compounds.[1][2] Within this vast chemical space, ethyl 5-methyl-1H-imidazole-2-carboxylate and its derivatives have emerged as a focal point for research and development, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this chemical class, offering a comprehensive overview of its synthesis, chemical properties, structure-activity relationships, and diverse applications. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical and insightful resource, bridging fundamental chemistry with applied pharmaceutical science.

Introduction: The Strategic Importance of the Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic configuration and ability to participate in hydrogen bonding and coordination with biological targets make it an ideal scaffold for the design of novel therapeutic agents.[1] this compound, as a specific exemplar, offers a modifiable and synthetically accessible starting point for the development of a wide array of derivatives with tailored biological activities. This guide will delve into the nuances of this important molecule and its analogs, providing the foundational knowledge necessary to innovate within this chemical class.

Synthesis and Chemical Properties of the Core Scaffold

The synthetic accessibility of this compound is a key driver of its utility. While various methods for the synthesis of imidazole rings have been developed, a common and effective approach for this specific scaffold involves the condensation of an alpha-dicarbonyl compound with an aldehyde and ammonia, followed by esterification.

General Synthetic Protocol: A Step-by-Step Guide

A reliable synthesis of this compound can be achieved through a multi-step process, which is outlined below. This protocol is a composite of established methods and is designed to be a self-validating system.

Step 1: Formation of the Imidazole Ring

  • In a well-ventilated fume hood, combine equimolar amounts of a suitable alpha-dicarbonyl precursor, such as 2,3-butanedione, with an appropriate aldehyde (e.g., formaldehyde or its equivalent) and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the crude imidazole product.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1H-imidazole-2-carbaldehyde.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the crude aldehyde from the previous step in a suitable solvent, such as a mixture of acetone and water.

  • Add a suitable oxidizing agent, for example, potassium permanganate, portion-wise while maintaining the reaction temperature below 30°C with an ice bath.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-methyl-1H-imidazole-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification to this compound

  • Suspend the 5-methyl-1H-imidazole-2-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Heat the mixture to reflux for several hours, again monitoring by TLC.[3]

  • After completion, cool the reaction mixture and neutralize it carefully with a base like sodium bicarbonate.

  • Extract the this compound with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the imidazole ring, and a singlet for the proton on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the imidazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹) and characteristic bands for C-H and N-H stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Key Derivatives and Analogs: Expanding the Chemical Space

The true potential of this compound lies in its ability to serve as a versatile starting material for a multitude of derivatives. The imidazole ring offers multiple sites for modification, primarily at the N1 and N3 positions, as well as the potential for substitution on the methyl group or functionalization of the ester.

N-Alkylation and N-Arylation

The nitrogen atoms of the imidazole ring are readily alkylated or arylated to introduce a wide range of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-alkylation with various benzyl halides has been reported to yield a variety of derivatives with potential biological activities.

Modification of the Ester Group

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, hydrazides, and other derivatives. This allows for the introduction of diverse functional groups that can interact with specific biological targets.

Synthesis of Fused Ring Systems

The imidazole-2-carboxylate core can also be used as a building block for the synthesis of more complex, fused heterocyclic systems, further expanding the accessible chemical space and potential for novel biological activities.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Insights from Angiotensin II Receptor Antagonists

Studies on imidazole-5-carboxylic acid derivatives as Angiotensin II AT1 receptor antagonists have provided valuable SAR insights.[4][5] These studies, employing 2D and 3D-QSAR methods, have highlighted the importance of specific descriptors for activity. For example, an increase in the number of methyl groups and the presence of hydrogen bond acceptors were found to be beneficial for antagonist activity.[5] This suggests that strategic placement of such groups on the this compound scaffold could lead to potent antihypertensive agents.

Anticancer and Anti-tubulin Activity

The substitution pattern on the imidazole ring has been shown to be critical for anticancer and anti-tubulin activity. For instance, SAR studies on certain imidazole-carboxylate derivatives have indicated that the nature and position of substituents on the N1-position can significantly influence their potency as tubulin polymerization inhibitors.

General Principles for SAR in Imidazole Derivatives
  • Lipophilicity: The overall lipophilicity of the molecule, which can be fine-tuned by the choice of substituents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can influence the pKa of the imidazole ring and its ability to interact with biological targets.

  • Steric Factors: The size and shape of the substituents can dictate the binding affinity and selectivity of the molecule for its target.

Applications in Drug Discovery and Beyond

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Cardiovascular Diseases

As mentioned, derivatives of imidazole carboxylates have shown promise as Angiotensin II receptor antagonists for the treatment of hypertension.[4][5][6] The core scaffold provides a solid foundation for the development of potent and selective agents in this class.

Oncology

The imidazole ring is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as sirtuins.[7] Furthermore, their role as anti-tubulin agents highlights their potential in disrupting cell division in cancerous cells.

Infectious Diseases

Imidazole-containing compounds have a long history of use as antimicrobial and antifungal agents. The ability to easily modify the this compound core allows for the generation of libraries of compounds to screen for activity against a variety of pathogens.

Pharmaceutical Intermediates

Beyond their direct therapeutic potential, these compounds are valuable intermediates in the synthesis of established drugs. For example, derivatives of imidazole carboxylates are key building blocks in the synthesis of the anti-ulcer drug cimetidine and the antihypertensive medication olmesartan.[6]

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides a detailed, step-by-step methodology for a key experimental workflow.

Protocol: Synthesis of an N-Alkylated Derivative

This protocol describes the synthesis of a representative N-alkylated derivative of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate

  • A suitable alkylating agent (e.g., benzyl bromide)

  • Anhydrous acetone

  • Standard laboratory glassware and workup materials

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation and Visualization

Table: Hypothetical Biological Activity Data

To illustrate the potential for SAR studies, the following table presents hypothetical IC₅₀ values for a series of N-substituted this compound analogs against a generic kinase target.

Compound IDN1-SubstituentIC₅₀ (µM)
1a -H>100
1b -CH₃50.2
1c -CH₂Ph15.8
1d -CH₂(4-Cl-Ph)5.2
1e -CH₂(4-MeO-Ph)25.6

This data is for illustrative purposes only and does not represent actual experimental results.

Diagram: Synthetic Workflow

The following diagram, generated using DOT language, illustrates the general synthetic workflow for the preparation of this compound derivatives.

Synthetic_Workflow Start α-Dicarbonyl + Aldehyde + Ammonia Imidazole_Formation Imidazole Ring Formation Start->Imidazole_Formation Oxidation Oxidation to Carboxylic Acid Imidazole_Formation->Oxidation Esterification Esterification Oxidation->Esterification Core_Molecule This compound Esterification->Core_Molecule N_Alkylation N-Alkylation / N-Arylation Core_Molecule->N_Alkylation Ester_Modification Ester Modification Core_Molecule->Ester_Modification Derivatives Diverse Analogs N_Alkylation->Derivatives Ester_Modification->Derivatives

Caption: General synthetic workflow for derivatives.

Diagram: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a derivative of this compound inhibits a key signaling pathway in a cancer cell.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Derivative Imidazole Derivative Derivative->Kinase_B

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound and its analogs represent a rich and underexplored area of chemical space with significant therapeutic potential. The synthetic tractability of the core scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel drugs targeting a range of diseases. Future research in this area should focus on the systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of focused compound libraries. The application of modern drug design techniques, such as computational modeling and machine learning, will undoubtedly accelerate the discovery of new and potent therapeutic agents based on this versatile imidazole scaffold.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-methyl-1H-imidazole-2-carboxylate, a key heterocyclic molecule with potential applications in pharmaceutical and materials science. In the absence of extensive empirical solubility data for this specific compound in the public domain, this guide establishes a robust framework for understanding its solubility profile. This is achieved through an analysis of its molecular structure, a comparative study of structurally analogous imidazole carboxylates, and an in-depth exploration of theoretical and experimental methodologies for solubility determination. This document is intended to be a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical processes involving this compound.

Introduction: The Significance of Imidazole Carboxylates

Imidazole-containing compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This compound (CAS Number: 40253-44-9) belongs to this versatile class of molecules. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its successful application in drug discovery, process development, and materials engineering. Solubility fundamentally influences reaction kinetics, crystallization, purification, and bioavailability. This guide will delve into the factors governing the solubility of this compound and provide practical approaches for its assessment.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Known Solubilities
This compound40253-44-9C7H10N2O2154.17Not ReportedNot Reported
Ethyl 1-methyl-1H-imidazole-2-carboxylate30148-21-1C7H10N2O2154.1729-31Soluble in dichloromethane, ether, ethyl acetate, and methanol.[1]
Ethyl 5-methyl-1H-imidazole-4-carboxylate51605-32-4C7H10N2O2154.17204-206Soluble in chloroform/methanol mixture (50 mg/mL).[2]

The structure of this compound features:

  • An imidazole ring , which is aromatic and contains two nitrogen atoms. The N-H proton is capable of acting as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor.

  • An ethyl ester group , which introduces a polar carbonyl group (a hydrogen bond acceptor) and a nonpolar ethyl chain.

  • A methyl group , which adds to the nonpolar character of the molecule.

The presence of both hydrogen bond donor and acceptor sites, along with a combination of polar and nonpolar regions, suggests that this compound will exhibit a nuanced solubility profile. It is likely to be soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone and ethyl acetate) that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents (like hexane) is expected to be limited.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, theoretical models can provide valuable estimations of solubility. These models are crucial for initial solvent screening and for understanding the underlying thermodynamic principles.

"Like Dissolves Like": A Qualitative Guideline

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this implies that solvents with a balance of polarity, hydrogen bonding capability, and dispersion forces will be the most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD : Dispersion forces

  • δP : Polar forces

  • δH : Hydrogen bonding forces

A solute is predicted to be soluble in a solvent if their Hansen Solubility Parameters are similar. While the HSP for this compound has not been experimentally determined, they can be estimated using group contribution methods.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility. It calculates the chemical potential of a solute in a solvent based on the surface polarity of the molecules. This method can provide a priori predictions of solubility without the need for experimental data, making it a valuable tool for early-stage research.

Experimental Determination of Solubility: Protocols and Best Practices

When theoretical predictions are insufficient, experimental determination of solubility is necessary. The following are robust and widely accepted methods for quantifying the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Protocol for Gravimetric Solubility Determination:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven at a suitable temperature.

    • The final weight of the container minus its initial weight gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Diagram 1: Workflow for Gravimetric Solubility Determination

G A 1. Prepare Saturated Solution (Excess Solute + Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Separate Supernatant (Syringe with filter) B->C D 4. Transfer to Pre-weighed Container C->D E 5. Evaporate Solvent D->E F 6. Dry Residue to Constant Weight E->F G 7. Calculate Solubility F->G

Caption: Gravimetric method workflow.

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods are particularly useful for compounds with a chromophore and can be more rapid than the gravimetric method. These techniques rely on creating a calibration curve of absorbance (or peak area) versus concentration.

Protocol for Spectroscopic Solubility Determination:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer, or the peak area using High-Performance Liquid Chromatography (HPLC).

    • Plot a graph of absorbance (or peak area) versus concentration to generate a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • After equilibration, filter the supernatant.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted solution.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Diagram 2: Workflow for Spectroscopic Solubility Determination

G cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A 1. Prepare Standard Solutions (Known Concentrations) B 2. Measure Absorbance/Peak Area A->B C 3. Plot Calibration Curve B->C G 7. Determine Concentration from Calibration Curve and Dilution Factor C->G D 4. Prepare Saturated Solution E 5. Filter and Dilute D->E F 6. Measure Absorbance/Peak Area E->F F->G

Caption: Spectroscopic method workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like recrystallization.

  • Solvent Polarity: As previously discussed, a solvent with a polarity that matches the solute will generally be a better solvent.

  • pH (in protic solvents): The imidazole ring has a basic nitrogen atom that can be protonated in acidic conditions. This would form a salt, which is expected to be more soluble in polar solvents.

  • Presence of Other Solutes: The presence of other compounds in the solution can either enhance or decrease the solubility of the target compound through various intermolecular interactions.

Conclusion and Future Directions

While direct experimental solubility data for this compound is currently scarce, a comprehensive understanding of its potential solubility behavior can be achieved through the analysis of its molecular structure, comparison with related compounds, and the application of theoretical and experimental methodologies. This guide provides a foundational framework for researchers working with this compound, enabling them to make rational choices for solvent selection.

Future work should focus on the experimental determination of the solubility of this compound in a range of common organic solvents at various temperatures. The determination of its physicochemical properties, such as its melting point, logP, and pKa, would also be invaluable for building more accurate predictive models and for its broader application in scientific research and development.

References

The Imidazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as one of medicinal chemistry's most versatile and enduring scaffolds. Its unique physicochemical properties, including its aromaticity, amphoteric nature, and capacity for hydrogen bonding and metal coordination, have established it as a "privileged" structure in drug design. This guide provides an in-depth exploration of the imidazole core, elucidating its fundamental properties and multifaceted roles as a pharmacophore, bioisostere, and catalytic center. Through detailed case studies of blockbuster drugs, we will dissect the structure-activity relationships that govern its biological effects across a wide spectrum of therapeutic areas, from antifungal and antiulcer agents to antihypertensives and anticancer therapies. Furthermore, this document outlines key synthetic strategies, addresses potential liabilities such as metabolic instability and drug-drug interactions, and offers a forward-looking perspective on the future of imidazole-based drug discovery.

The Unique Physicochemical Landscape of the Imidazole Core

The utility of the imidazole nucleus in drug design is not accidental; it is a direct consequence of its distinct electronic and steric properties. Understanding these foundational characteristics is critical to appreciating its role as a versatile molecular building block.

Aromaticity and Electronic Nature

The imidazole ring is an aromatic system, a feature that confers significant planarity and stability. This planarity is often crucial for fitting into the well-defined binding pockets of biological targets. The ring contains six π-electrons, satisfying Hückel's rule for aromaticity. One nitrogen atom (the "pyrrole-type" nitrogen) contributes two electrons to the π-system, while the other (the "pyridine-type" nitrogen) contributes one. This electronic arrangement makes the imidazole ring π-electron rich, enabling it to participate in favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein active sites.

Amphoteric Character and pKa

A defining feature of imidazole is its amphoteric nature—it can act as both a weak acid and a weak base. The pyridine-type nitrogen, with its lone pair of electrons in an sp2 hybrid orbital, is basic and can be protonated. The pKa of the conjugate acid, the imidazolium ion, is approximately 7. This means that at physiological pH (around 7.4), the imidazole ring exists in a dynamic equilibrium between its neutral and protonated forms.

This near-neutral pKa is a cornerstone of its biological significance. It allows the imidazole side chain of the amino acid histidine to function as a proton donor or acceptor in the physiological pH range, a critical role in the catalytic mechanism of many enzymes, including chymotrypsin and carbonic anhydrase.

Hydrogen Bonding and Metal Coordination

The imidazole core is an exceptional hydrogen bond donor and acceptor. The pyrrole-type N-H group is a potent hydrogen bond donor, while the pyridine-type nitrogen is an effective hydrogen bond acceptor. This dual capability allows it to form strong and specific interactions with biological targets, anchoring a drug molecule within its binding site.

Furthermore, the pyridine-type nitrogen is an excellent ligand for coordinating with various metal ions, including zinc, copper, and iron. This property is vital for its function in metalloenzymes, where it often serves to position a metal cofactor correctly within the active site. Medicinal chemists have exploited this feature to design potent enzyme inhibitors that target metalloenzymes.

Below is a diagram illustrating the key physicochemical interactions of the imidazole core.

Imidazole_Interactions cluster_imidazole Imidazole Core (pKa ~7) cluster_interactions Biological Interactions imidazole N H-N C C N h_bond_acceptor H-Bond Acceptor (e.g., C=O of backbone) imidazole:f1->h_bond_acceptor H-Bond Donation metal_ion Metal Ion (e.g., Zn²⁺) imidazole:f2->metal_ion Metal Coordination pi_stacking Aromatic Ring (e.g., Phe, Tyr) imidazole->pi_stacking π-π Stacking h_bond_donor H-Bond Donor (e.g., N-H of backbone) h_bond_donor->imidazole:f2 H-Bond Acceptance

Caption: Key intermolecular interactions of the imidazole scaffold.

The Imidazole Pharmacophore in Drug Action

The term "pharmacophore" refers to the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The imidazole ring is a classic example of a versatile pharmacophore.

Imidazole as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of drug design. The imidazole ring is an effective bioisostere for various functional groups, including amides and carboxylic acids. Its ability to maintain key hydrogen bonding interactions while altering properties like metabolic stability or cell permeability makes it an invaluable tool for lead optimization.

Case Study: Cimetidine - The Dawn of Receptor-Targeted Drug Design

The development of Cimetidine (Tagamet), a histamine H2 receptor antagonist for treating peptic ulcers, is a landmark in medicinal chemistry. The imidazole ring of histamine was correctly identified as essential for its agonist activity. The challenge was to design a molecule that retained binding to the H2 receptor but lacked agonist effects.

The breakthrough came from replacing the basic ethylamine side chain of histamine with a longer, polar, but uncharged cyanoguanidine group. The imidazole ring was retained to provide the necessary binding affinity to the H2 receptor. This pioneering work demonstrated how a deep understanding of the imidazole pharmacophore could lead to the rational design of a blockbuster drug.

Case Study: Azole Antifungals - Targeting Metalloenzymes

The azole class of antifungal agents, including drugs like Clotrimazole and Ketoconazole, provides a compelling example of exploiting imidazole's metal-coordinating ability. These drugs target lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This enzyme is a cytochrome P450 (CYP) enzyme containing a heme iron cofactor. The pyridine-type nitrogen of the imidazole ring coordinates tightly to the heme iron atom in the enzyme's active site, potently inhibiting its function and halting ergosterol synthesis.

The workflow for designing an imidazole-based enzyme inhibitor is depicted below.

Drug_Design_Workflow target_id Target Identification (e.g., Metalloenzyme) active_site Analyze Active Site (Identify Metal Ion & Key Residues) target_id->active_site scaffold_sel Scaffold Selection (Choose Imidazole for Metal Coordination) active_site->scaffold_sel library_syn Library Synthesis (Vary Substituents on Imidazole Core) scaffold_sel->library_syn sar_study Structure-Activity Relationship (SAR) Studies library_syn->sar_study sar_study->library_syn Iterate lead_opt Lead Optimization (Improve Potency, Selectivity, ADME) sar_study->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for imidazole-based inhibitor design.

Prominent Imidazole-Containing Drugs: A Therapeutic Overview

The versatility of the imidazole core is evident from the wide range of therapeutic classes it populates. The following table summarizes key examples.

Drug NameTherapeutic ClassMechanism of ActionRole of Imidazole Core
Cimetidine AntiulcerHistamine H2 receptor antagonistMimics histamine to bind the receptor without activating it.
Ketoconazole AntifungalInhibits fungal cytochrome P450 14α-demethylase.Coordinates with the heme iron in the enzyme's active site.
Losartan AntihypertensiveAngiotensin II receptor blocker (ARB)Acts as a bioisostere for a carboxylic acid or tetrazole, contributing to receptor binding.
Clotrimazole AntifungalInhibits the synthesis of ergosterol.Binds to the heme iron of lanosterol 14α-demethylase.
Dacarbazine AnticancerAlkylating agent; requires metabolic activation.The imidazole ring is part of the prodrug structure which, upon activation, releases a reactive methyldiazonium ion.
Ondansetron AntiemeticSelective 5-HT3 receptor antagonistForms a key part of the pharmacophore responsible for high-affinity binding to the serotonin receptor.

Synthetic Approaches: The Debus-Radziszewski Synthesis

The construction of the imidazole ring is a well-established field in organic chemistry. One of the most fundamental methods is the Debus-Radziszewski synthesis, first reported in the 19th century. This reaction involves a three-component condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.

Representative Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole

Objective: To synthesize a model 2,4,5-triphenylimidazole (lophine) via the Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with water to remove residual acetic acid and ammonium salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the 2,4,5-triphenylimidazole product using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Challenges and Future Directions

Despite its successes, the imidazole core is not without its liabilities. One of the most significant challenges is its potential for drug-drug interactions. Because many imidazole-containing compounds (especially the azole antifungals) are potent inhibitors of human cytochrome P450 enzymes, they can interfere with the metabolism of other co-administered drugs, leading to potentially toxic effects.

Future research is focused on designing imidazole derivatives with improved selectivity for their intended target over metabolic enzymes. This involves fine-tuning the substituents on the imidazole ring to optimize steric and electronic properties, thereby minimizing off-target interactions while retaining therapeutic efficacy. The development of novel synthetic methodologies that allow for more precise control over substitution patterns will be crucial in this endeavor.

Conclusion

The imidazole core is a testament to the power of a privileged scaffold in medicinal chemistry. Its unique combination of aromaticity, hydrogen bonding capability, metal coordination, and tunable acid-base properties has enabled the development of life-saving drugs across numerous disease areas. From the rational design of Cimetidine to the targeted inhibition of fungal enzymes by azoles, the imidazole ring has repeatedly proven its value. While challenges related to metabolic inhibition persist, the continued exploration of its rich chemistry and biology promises to yield a new generation of innovative therapeutics, solidifying the imidazole core's legacy as a cornerstone of drug discovery.

The Versatile Heterocyclic Scaffold: A Technical Guide to Ethyl 5-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus represents a cornerstone in medicinal chemistry, prized for its unique physicochemical properties and its prevalence in a vast array of biologically active molecules.[1] This technical guide provides an in-depth exploration of ethyl 5-methyl-1H-imidazole-2-carboxylate, a key heterocyclic building block. We will delve into its synthesis, elucidate its reactivity, and showcase its strategic application in the development of pharmaceuticals. This document is intended to be a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Imidazole Core

Heterocyclic compounds form the bedrock of modern drug discovery, with nitrogen-containing heterocycles being particularly prominent in FDA-approved pharmaceuticals. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold due to its ability to engage in hydrogen bonding and its amphoteric nature, allowing it to act as both a weak acid and a weak base.[1] This duality facilitates crucial interactions with biological targets such as enzymes and receptors.

This compound emerges as a particularly valuable synthon. The strategic placement of the ethyl carboxylate and methyl groups on the imidazole core provides a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. Its utility is highlighted by its role as a key intermediate in the synthesis of prominent drugs, underscoring its importance in pharmaceutical research and development.

Synthesis of this compound

The construction of the substituted imidazole ring can be achieved through several synthetic strategies. One of the most established methods is the Debus-Radziszewski imidazole synthesis, which involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] While effective for the parent imidazole and some substituted derivatives, for a highly functionalized target like this compound, a more convergent approach is often employed.

Below is a robust and well-established protocol for the synthesis of a closely related and commercially significant analogue, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, which is a key intermediate in the production of the antihypertensive drug Olmesartan.[4] The principles and reaction types in this synthesis are directly applicable to the synthesis of the title compound.

Conceptual Synthetic Pathway

The synthesis of substituted imidazole carboxylates often begins with acyclic precursors that are cyclized to form the desired heterocyclic core. A common strategy involves the condensation of an amidine equivalent with a functionalized α-ketoester.

G cluster_0 Conceptual Synthesis of Substituted Imidazole Carboxylate Amidine Amidine Derivative Imidazole Substituted Imidazole Carboxylate Amidine->Imidazole Condensation Ketoester α-Ketoester Derivative Ketoester->Imidazole

Caption: Conceptual pathway for imidazole carboxylate synthesis.

Detailed Experimental Protocol: Synthesis of an Olmesartan Intermediate

This protocol details the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a complex derivative that illustrates key synthetic transformations applicable to various imidazole carboxylates.[4]

Step 1: Formation of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • To a solution of butyramidinium salt in ethanol, add diethyl 2-chloro-3-oxosuccinate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, followed by heating at 60-70 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Step 2: Grignard Reaction to form Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

  • To a stirred solution of methylmagnesium bromide in THF at 0-10 °C under a nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in dichloromethane dropwise.

  • Stir the reaction mixture at the same temperature for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting syrup can be further purified by acid-base treatment or crystallization to yield the final product with high purity.

Physicochemical Properties and Characterization

A thorough characterization of this compound is crucial for its effective use as a building block. The following table summarizes its key physical properties.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Appearance Off-white to yellow crystalline powder[5]
Melting Point 204-206 °C[5][6]
CAS Number 30579-45-6 (for the 2-carboxylate isomer)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of an imidazole carboxylate will typically show characteristic signals for the imidazole ring protons, the ethyl group of the ester, and the methyl group on the ring. The chemical shifts (δ) are influenced by the substitution pattern. For a related compound, ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate, the methyl protons appear as a singlet around δ 2.53 ppm, and the ethyl group protons as a quartet around δ 4.39 ppm and a triplet around δ 1.39 ppm.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework. Key signals include those for the carbonyl carbon of the ester (typically in the range of 160-165 ppm), the sp² hybridized carbons of the imidazole ring (around 115-145 ppm), the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the ring. For ethyl 5-methyl-1H-imidazole-4-carboxylate, the 13C NMR spectrum has been reported.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong absorption around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the ester group. N-H stretching of the imidazole ring is typically observed as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching and C=C/C=N stretching of the aromatic ring will also be present.[9]

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of ethyl 5-methyl-1H-imidazole-4-carboxylate has been documented.[10]

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the imidazole ring and its substituents. This section explores the key transformations that make it a valuable synthetic intermediate.

G cluster_0 Reactivity of this compound Imidazole Ethyl 5-Methyl-1H- imidazole-2-carboxylate N_Alkylation N-Alkylated Product Imidazole->N_Alkylation R-X, Base N_Acylation N-Acylated Product Imidazole->N_Acylation RCOCl, Base Hydrolysis Imidazole-2-carboxylic Acid Imidazole->Hydrolysis H₃O⁺ or OH⁻ Reduction Hydroxymethyl Imidazole Imidazole->Reduction LiAlH₄ or NaBH₄

Caption: Key reactions of this compound.

Reactions at the Imidazole Nitrogen (N-H)

The presence of the N-H proton makes the imidazole ring amenable to substitution at the nitrogen atoms.

  • N-Alkylation: This is a common and highly useful reaction for introducing diverse substituents. The reaction typically proceeds by deprotonation of the imidazole N-H with a suitable base (e.g., potassium carbonate, sodium hydride) followed by reaction with an alkyl halide or other electrophile.[11] The regioselectivity of alkylation (at N-1 or N-3) can be influenced by the steric and electronic nature of the substituents on the imidazole ring and the alkylating agent.

  • N-Acylation: Acylation at the nitrogen can be achieved using acyl chlorides or anhydrides, often in the presence of a base.[12] The resulting N-acyl imidazoles are useful intermediates and can also serve as protecting groups.

Transformations of the Ethyl Carboxylate Group

The ester functionality provides a handle for further synthetic modifications.

  • Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of final drug molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol (a hydroxymethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to another important class of imidazole-based building blocks.

  • Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Case Studies: Application in Drug Synthesis

The true value of a building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. This compound and its isomers are pivotal intermediates in the synthesis of several important drugs.

Synthesis of Cimetidine

Cimetidine was a blockbuster drug for the treatment of peptic ulcers and is a classic example of rational drug design. A synthetic route to cimetidine utilizes an isomer, ethyl 5-methyl-1H-imidazole-4-carboxylate, as a key starting material.[13]

The synthesis involves the following key transformations:

  • Reduction of the ester: The ethyl carboxylate group is reduced to a hydroxymethyl group.

  • Conversion to a chloromethyl group: The alcohol is then converted to a more reactive chloromethyl intermediate.

  • Thioether formation: The chloromethyl derivative is reacted with cysteamine to introduce the thioether side chain.

  • Guanidine formation: The final step involves the reaction of the amino group with a cyanoguanidine derivative to complete the synthesis of cimetidine.

G cluster_0 Synthetic Pathway to Cimetidine Start Ethyl 5-Methyl-1H-imidazole-4-carboxylate Alcohol Hydroxymethyl Imidazole Start->Alcohol Reduction Chloro Chloromethyl Imidazole Alcohol->Chloro Chlorination Thioether Thioether Intermediate Chloro->Thioether Reaction with Cysteamine Cimetidine Cimetidine Thioether->Cimetidine Guanidine Formation

Caption: Simplified synthetic scheme for Cimetidine.

Intermediate for Olmesartan

As previously mentioned, a substituted imidazole carboxylate is a crucial building block for the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[4] The synthesis involves the N-alkylation of the imidazole ring with a complex biphenylmethyl bromide derivative.[4] This step highlights the importance of the N-H reactivity of the imidazole core in constructing the final drug molecule.

Conclusion

This compound is a versatile and valuable heterocyclic building block with broad applications in medicinal chemistry and organic synthesis. Its strategic functionalization allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex target molecules. The case studies of cimetidine and olmesartan underscore its significance in the development of important pharmaceuticals. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this scaffold in their drug discovery and development programs.

References

Methodological & Application

The Debus-Radziszewski Synthesis: A Versatile and Enduring Method for Crafting Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Scaffold and its Synthesis

The imidazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with metal ions in biological systems contribute to its prevalence in numerous bioactive molecules.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted imidazoles is of paramount importance.

The Debus-Radziszewski synthesis, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia, stands as a testament to the enduring power of multicomponent reactions.[2][3][4] First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this method offers a straightforward and atom-economical route to 2,4,5-trisubstituted imidazoles.[5][6] While the classical approach can sometimes be limited by modest yields and harsh reaction conditions, modern advancements, including the use of catalysts and green chemistry techniques like microwave and ultrasound irradiation, have significantly enhanced its efficiency and environmental compatibility.[5][7][8][9]

This guide will provide detailed protocols for both a traditional and a modern, microwave-assisted synthesis of 2,4,5-triphenylimidazole (lophine), a well-known chemiluminescent compound, to illustrate the practical application of the Debus-Radziszewski reaction.

Reaction Mechanism and Rationale

While the exact mechanism of the Debus-Radziszewski synthesis is not definitively established, it is widely accepted to proceed through a two-stage pathway.[2][3] Understanding this proposed mechanism is crucial for optimizing reaction conditions and predicting potential side products.

Stage 1: Diimine Formation The reaction commences with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia (or a primary amine) to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.

Stage 2: Condensation and Cyclization The formed diimine then condenses with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent cyclization and aromatization through loss of water yield the final substituted imidazole product.

The following diagram illustrates the proposed mechanistic pathway:

Debus_Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ - 2 H₂O Ammonia 2 NH₃ Ammonia->Diimine Aldehyde Aldehyde (e.g., Benzaldehyde) Adduct Aldehyde Adduct Aldehyde->Adduct Diimine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Imidazole 2,4,5-Trisubstituted Imidazole Cyclized->Imidazole

Caption: Proposed mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol details the classical synthesis of lophine using conventional heating in glacial acetic acid.

Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Ammonium acetate (1.2 g)

  • Glacial acetic acid (16 mL)

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and filtration

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 g).

  • Add glacial acetic acid (16 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10] Reaction times can vary from 5 to 24 hours depending on the specific substrates.[10]

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The crude product will precipitate out of solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or DMSO.[10][11] Alternatively, the product can be extracted with ethyl acetate, the organic layers combined, dried over magnesium sulfate, filtered, and the solvent removed under reduced pressure.[10] The resulting solid can then be purified by flash column chromatography.[10]

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole

This modern protocol utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.

Materials:

  • Benzil (0.2 mmol)

  • Benzaldehyde (0.02 mol)

  • Ammonium acetate (0.07 mol)

  • Borosilicate beaker

  • Microwave synthesizer

  • Glass rod

  • Ice-water bath

  • Ammonium hydroxide solution

  • Buchner funnel and filter paper

  • Ethanol for recrystallization

Procedure:

  • In a borosilicate beaker suitable for microwave synthesis, combine benzil (0.2 mmol), benzaldehyde (0.02 mol), and ammonium acetate (0.07 mol).[12]

  • Thoroughly mix the reactants with a glass rod.

  • Place the beaker in the microwave synthesizer and irradiate for a total of 1-2 minutes.[12] The optimal power and time may need to be determined empirically for the specific instrument being used.

  • After irradiation, carefully remove the beaker and allow it to cool to room temperature.

  • Quench the reaction mixture by adding it to approximately 70 mL of ice-water.

  • Induce precipitation by adding 6 mL of ammonium hydroxide solution.[12]

  • Collect the solid product by filtration using a Buchner funnel, washing with cold water.

  • Dry the product and recrystallize from ethanol to obtain the purified 2,4,5-triphenylimidazole.[12]

Scope and Limitations

The Debus-Radziszewski synthesis is a versatile method that can accommodate a wide range of substrates, leading to a diverse library of substituted imidazoles.

Substrate Scope:

  • 1,2-Dicarbonyls: Benzil and its substituted derivatives are commonly used. Aliphatic 1,2-diketones and ketoaldehydes are also suitable substrates.[5]

  • Aldehydes: Aromatic aldehydes, both electron-rich and electron-deficient, generally provide good to excellent yields. Heteroaromatic and aliphatic aldehydes can also be employed.

  • Ammonia Source: Ammonium acetate is the most common source of ammonia.[5] Formamide can also be used.[4] Using a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[2]

The following table summarizes the synthesis of various 2,4,5-trisubstituted imidazoles using a microwave-assisted, solvent-free approach with cupric chloride as a catalyst, demonstrating the broad applicability of the reaction.[13]

EntryAldehyde (Ar-CHO)ProductTime (min)Yield (%)
1Benzaldehyde2,4,5-Triphenyl-1H-imidazole1094
24-Hydroxybenzaldehyde4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol1588
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole1095
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole1292
54-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole1590
63-Nitrobenzaldehyde2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole1591

Data adapted from reference[13].

Limitations: The classical Debus-Radziszewski synthesis can sometimes suffer from low yields and require long reaction times.[14] Side reactions, such as the formation of oxazoles, can also occur. However, the use of modern techniques such as microwave or ultrasound irradiation, often in conjunction with catalysts, can largely overcome these limitations, providing high yields in significantly shorter reaction times.[5][7][15]

Workflow: From Reactants to Purified Product

The overall workflow for the synthesis of substituted imidazoles via the Debus-Radziszewski reaction is straightforward and can be adapted for various scales and methodologies.

Workflow Reactants 1. Reactant Mixing (Dicarbonyl, Aldehyde, Ammonium Acetate) Reaction 2. Reaction (Conventional Heating or Microwave/Ultrasound) Reactants->Reaction Workup 3. Work-up (Quenching, Neutralization, Precipitation) Reaction->Workup Purification 4. Purification (Filtration, Recrystallization, Chromatography) Workup->Purification Analysis 5. Characterization (TLC, MP, NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the Debus-Radziszewski synthesis.

Conclusion

The Debus-Radziszewski synthesis, despite its age, remains a highly effective and versatile method for the preparation of substituted imidazoles. Its multicomponent nature, coupled with the ability to employ a wide range of readily available starting materials, makes it an attractive strategy for both academic research and industrial applications. The evolution of this reaction through the incorporation of modern techniques such as microwave and ultrasound irradiation has addressed many of the limitations of the classical procedure, transforming it into a rapid, efficient, and environmentally conscious synthetic tool. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully implement the Debus-Radziszewski synthesis in their pursuit of novel imidazole-containing molecules.

References

The Strategic Application of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate in the Synthesis of Cimetidine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Imidazole Moiety in Cimetidine

Cimetidine, a landmark histamine H2-receptor antagonist, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) by effectively inhibiting gastric acid secretion.[1][2] Its molecular structure, featuring a substituted imidazole ring, is pivotal to its therapeutic action, mimicking histamine to achieve competitive antagonism at the H2 receptor.[3][4] The synthesis of cimetidine has been a subject of extensive study, with various pathways developed to optimize yield, purity, and cost-effectiveness. A key precursor in several synthetic strategies is an ethyl 5-methyl-1H-imidazole carboxylate derivative.

While the more traditionally cited precursor is ethyl 5-methyl-1H-imidazole-4-carboxylate, this guide will focus on a detailed exploration of the synthetic utility of its regioisomer, ethyl 5-methyl-1H-imidazole-2-carboxylate . We will elucidate a viable, multi-step synthetic protocol, grounded in established chemical principles, for its conversion to cimetidine. This document serves as a comprehensive resource, providing not only the "how" but also the "why" behind each experimental step, empowering researchers to confidently navigate this synthetic pathway.

The Synthetic Blueprint: From Ester to Active Pharmaceutical Ingredient

The overarching strategy for the synthesis of cimetidine from this compound hinges on a series of functional group transformations. The core objective is to convert the ethyl carboxylate group at the 2-position of the imidazole ring into the characteristic side chain of cimetidine. This is achieved through a three-stage process:

  • Reduction of the Ester: The ethyl carboxylate is reduced to a primary alcohol, yielding (5-methyl-1H-imidazol-2-yl)methanol. This initial step is crucial for activating the 2-position for subsequent modifications.

  • Activation of the Hydroxymethyl Group: The resulting alcohol is converted into a more reactive intermediate, typically a halide, to facilitate nucleophilic substitution.

  • Side Chain Installation and Final Elaboration: The activated intermediate is then reacted with a sulfur-containing nucleophile, which is further elaborated to introduce the N-cyano-N'-methylguanidine moiety, completing the synthesis of cimetidine.

The following diagram illustrates the conceptual workflow of this synthetic transformation.

cimetidine_synthesis_overview start Ethyl 5-methyl-1H- imidazole-2-carboxylate intermediate1 (5-methyl-1H-imidazol-2-yl)methanol start->intermediate1 Reduction intermediate2 2-(Chloromethyl)-5-methyl- 1H-imidazole intermediate1->intermediate2 Halogenation intermediate3 Intermediate Amine intermediate2->intermediate3 Side Chain Installation cimetidine Cimetidine intermediate3->cimetidine Guanidinylation

Caption: High-level overview of the synthetic pathway from this compound to cimetidine.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Starting Material: this compound

A robust synthesis of the starting material is paramount. A common approach involves the reaction of an alpha-haloketone with an amidine, followed by cyclization and esterification.

Protocol 1: Synthesis of this compound

StepProcedureReagents & ConditionsMechanistic Rationale
1 Formation of the Imidazole Ring 1-Chloropropan-2-one, Ethyl 2-amino-2-iminoacetate, Sodium bicarbonate, EthanolThe reaction proceeds via a nucleophilic attack of the amino group of the iminoacetate on the carbonyl carbon of the chloropropanone, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
2 Esterification Crude imidazole intermediate, Ethanol, Sulfuric acid (catalytic)The carboxylic acid on the imidazole ring is esterified under acidic conditions to yield the desired ethyl ester.
3 Purification Column chromatography (Silica gel, Ethyl acetate/Hexane gradient)Purification is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the starting material for the subsequent steps.
Part 2: Conversion of this compound to Cimetidine

Protocol 2: Multi-step Synthesis of Cimetidine

Step 1: Reduction of this compound

  • Objective: To reduce the ester functional group to a primary alcohol.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-methyl-1H-imidazol-2-yl)methanol.

  • Expertise & Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The sequential quenching procedure is a standard and safe method for decomposing the excess hydride and the aluminum salts.

Step 2: Conversion of (5-Methyl-1H-imidazol-2-yl)methanol to 2-(Chloromethyl)-5-methyl-1H-imidazole

  • Objective: To convert the hydroxyl group into a good leaving group (chloride) for the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve the (5-methyl-1H-imidazol-2-yl)methanol in a suitable solvent such as chloroform or dichloromethane.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (SOCl₂) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.

  • Expertise & Causality: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Step 3: Synthesis of the Cimetidine Side Chain and Final Coupling

This part of the synthesis involves the preparation of the N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine intermediate, which is then coupled with the 2-(chloromethyl)-5-methyl-1H-imidazole.

  • Procedure:

    • React cysteamine hydrochloride with N-cyano-N',S-dimethylisothiourea in the presence of a base (e.g., sodium hydroxide) to form N-cyano-N'-(2-mercaptoethyl)-S-methylisothiourea.

    • React the product from the previous step with methylamine to yield N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine.

    • In a suitable solvent (e.g., ethanol or isopropanol), react the crude 2-(chloromethyl)-5-methyl-1H-imidazole hydrochloride with N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine in the presence of a base (e.g., sodium ethoxide) to neutralize the hydrochloride and facilitate the nucleophilic substitution.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture and isolate the crude cimetidine by filtration or extraction.

    • Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/water) to obtain pure cimetidine.

  • Expertise & Causality: This sequence of reactions builds the characteristic side chain of cimetidine. The final step is an S_N2 reaction where the thiolate anion of the guanidine derivative displaces the chloride from the imidazole intermediate. The use of a base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate.

The following diagram illustrates the detailed synthetic workflow from the activated imidazole intermediate to the final product, cimetidine.

detailed_synthesis imidazole_cl 2-(Chloromethyl)-5-methyl- 1H-imidazole cimetidine Cimetidine imidazole_cl->cimetidine Nucleophilic Substitution (Base catalyzed) side_chain_precursor N-cyano-N'-methyl-N''- (2-mercaptoethyl)guanidine side_chain_precursor->cimetidine

Caption: Final coupling step in the synthesis of cimetidine.

Data Summary and Yield Expectations

Reaction StageKey TransformationTypical ReagentsExpected Yield (%)
1 Ester to AlcoholLiAlH₄, THF85-95%
2 Alcohol to ChlorideSOCl₂, Dichloromethane70-85%
3 Side Chain CouplingGuanidine derivative, Base60-75%

Note: The yields are indicative and can vary based on the scale of the reaction, purity of reagents, and optimization of reaction conditions.

Trustworthiness and Self-Validation

The protocols outlined above are based on well-established and validated chemical transformations. To ensure the integrity of the synthesis, the following analytical techniques are recommended for in-process control and final product characterization:

  • Thin-Layer Chromatography (TLC): For monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final cimetidine product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final cimetidine product.

By implementing these analytical checks at each stage, the researcher can validate the successful transformation and purity of the intermediates, leading to a reliable and reproducible synthesis of cimetidine.

References

Application Notes and Protocols: N-Alkylation of Ethyl 5-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of ethyl 5-methyl-1H-imidazole-2-carboxylate, a critical transformation in the synthesis of various pharmaceutically active compounds. We delve into the underlying chemical principles, offer a detailed, field-proven protocol, and present troubleshooting strategies to overcome common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this specific imidazole derivatization.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. N-alkylation of the imidazole ring is a fundamental strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. This compound serves as a valuable building block, and its successful N-alkylation opens avenues to novel compound libraries for drug discovery. The presence of both an ester and a methyl group on the imidazole ring influences its reactivity and regioselectivity during alkylation.

Core Principles: Understanding the N-Alkylation Reaction

The N-alkylation of an imidazole proceeds via a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide. Due to the tautomeric nature of the 1H-imidazole, alkylation can potentially occur at either the N-1 or N-3 position. In the case of this compound, the electronic and steric effects of the substituents play a crucial role in directing the incoming alkyl group.

The reaction is typically carried out in the presence of a base, which deprotonates the imidazole ring, enhancing its nucleophilicity and facilitating the reaction.[1][2] The choice of base, solvent, and temperature are critical parameters that must be carefully optimized to achieve high yields and desired regioselectivity.

Reaction Workflow

N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification Start Dissolve Imidazole in Anhydrous Solvent AddBase Add Base (e.g., K2CO3, NaH) Start->AddBase Stir Stir at Room Temperature AddBase->Stir AddAlkylHalide Add Alkylating Agent (R-X) Dropwise Stir->AddAlkylHalide Heat Heat Reaction Mixture (if necessary) AddAlkylHalide->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of this compound with a generic alkyl halide. Optimization may be required for specific substrates and alkylating agents.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Ethyl acetate (for extraction)

  • Water (for workup)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography eluent)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the imidazole in the chosen anhydrous solvent (e.g., ACN or DMF).

    • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.[1]

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.

  • Alkylation:

    • Slowly add the alkylating agent (1.2 eq) to the reaction mixture dropwise at room temperature.

    • After the addition is complete, the reaction may be heated to a temperature between 60-100°C, depending on the reactivity of the alkylating agent and the solvent used.[2][3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a solid base like K₂CO₃, filter the mixture to remove the inorganic salts. If using a base like NaH, carefully quench the reaction by the slow addition of water.

    • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[1][4]

Key Reaction Parameters and Optimization

The success of the N-alkylation reaction is highly dependent on the careful selection of several key parameters.

Parameter Options Considerations & Rationale References
Base K₂CO₃, Cs₂CO₃, NaH, KOHA stronger base like NaH can be more effective for less reactive alkylating agents but requires strictly anhydrous conditions. K₂CO₃ is a milder and often sufficient choice.[1][2][5]
Solvent ACN, DMF, DMSO, THFPolar aprotic solvents like DMF and DMSO can accelerate the reaction rate but can be difficult to remove. ACN is a good general-purpose solvent.[1][6]
Alkylating Agent Alkyl iodides, bromides, chloridesReactivity generally follows the order I > Br > Cl. More reactive agents may lead to over-alkylation (quaternary salt formation).[4]
Temperature Room Temperature to 100°CHigher temperatures can increase the reaction rate but may also promote side reactions. The optimal temperature depends on the specific reactants.[2][3]
Troubleshooting Common Issues
Problem Potential Cause Suggested Solution References
Low or No Reaction Insufficiently strong base; Low reactivity of alkylating agent; Steric hindrance.Use a stronger base (e.g., NaH). Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I). Increase the reaction temperature.[4]
Formation of Regioisomers Competing alkylation at N-1 and N-3.The regioselectivity is influenced by steric and electronic effects. Careful analysis of the product mixture (e.g., by NMR) is necessary. Separation can often be achieved by chromatography.[7][8]
Over-alkylation (Quaternary Salt Formation) Highly reactive alkylating agent; Excess alkylating agent; High temperature or prolonged reaction time.Use a less reactive alkylating agent. Use a stoichiometric amount or slight excess of the alkylating agent. Monitor the reaction closely and stop it upon consumption of the starting material. Lower the reaction temperature.[4]
Decomposition of Starting Material or Product Instability under basic or high-temperature conditions.Use a milder base. Lower the reaction temperature. Reduce the reaction time.[4]
Mechanistic Insight

The N-alkylation of an unsymmetrical imidazole like this compound can lead to a mixture of two regioisomers. The distribution of these products is governed by a combination of electronic and steric factors. The electron-withdrawing ester group at the 2-position and the electron-donating methyl group at the 5-position influence the electron density at the two nitrogen atoms. Steric hindrance from the substituents can also play a significant role in directing the approach of the alkylating agent.[7]

N-Alkylation Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Imidazole This compound Deprotonation Deprotonation Imidazole->Deprotonation Base Base (B:) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) NucleophilicAttack Nucleophilic Attack (SN2) AlkylHalide->NucleophilicAttack Deprotonation->NucleophilicAttack Imidazolide Anion Product1 N1-Alkylated Product NucleophilicAttack->Product1 Product2 N3-Alkylated Product NucleophilicAttack->Product2 Salt Salt (B-H+ X-) NucleophilicAttack->Salt

Caption: Simplified mechanism of base-mediated N-alkylation of an unsymmetrical imidazole.

Conclusion

The N-alkylation of this compound is a versatile and valuable reaction for the synthesis of novel chemical entities in drug discovery and development. By understanding the core principles of the reaction, carefully selecting the reaction conditions, and employing systematic troubleshooting, researchers can reliably and efficiently synthesize the desired N-alkylated imidazole derivatives. The protocol and guidelines presented herein provide a solid foundation for achieving success in this important chemical transformation.

References

Application Notes and Protocols: A Guide to the Esterification of 5-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The esterification of substituted imidazole carboxylic acids, such as 5-methyl-1H-imidazole-2-carboxylic acid, is a critical transformation in the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the experimental procedure for this esterification, delving into the underlying mechanistic principles, offering a detailed, field-proven protocol, and addressing common challenges and optimization strategies. The focus is on providing a robust and reproducible methodology suitable for drug discovery and development settings.

Introduction: The Significance of Imidazole Esters in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug design. Its presence in molecules can influence polarity, basicity, and hydrogen bonding capacity, all of which are crucial for molecular recognition and pharmacological activity.[1][2] Ester derivatives of imidazole carboxylic acids are frequently synthesized as prodrugs to enhance bioavailability or to serve as key intermediates for further molecular elaboration. The methyl or ethyl ester of 5-methyl-1H-imidazole-2-carboxylic acid, for instance, can be a precursor for the synthesis of more complex molecules targeting a range of diseases.[1]

The direct esterification of heterocyclic carboxylic acids can be challenging. The presence of the basic imidazole nitrogen can interfere with traditional acid-catalyzed methods, and the electronic nature of the ring can influence the reactivity of the carboxylic acid. Therefore, a careful selection of the esterification method is paramount to achieving high yields and purity.

Mechanistic Considerations: Choosing the Right Path

Several methods can be employed for the esterification of carboxylic acids.[4][5][6] However, for a substrate like 5-methyl-1H-imidazole-2-carboxylic acid, two primary approaches are generally considered: Fischer Esterification and carbodiimide-mediated coupling (Steglich Esterification).

Fischer Esterification

This classical method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7][8] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and water is removed as it is formed.[8][9]

  • Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][8]

  • Challenges with Imidazole Substrates: The basic nitrogen atom in the imidazole ring can be protonated by the strong acid catalyst. This can lead to side reactions or decrease the overall efficiency of the desired esterification.

Steglich Esterification

For acid-sensitive or sterically hindered substrates, the Steglich esterification is a milder and often more effective alternative.[10][11][12] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][13][14]

  • Mechanism: The reaction begins with the activation of the carboxylic acid by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[11][13] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This intermediate is not prone to the intramolecular side reactions that can plague the O-acylisourea.[11] Finally, the alcohol attacks the acylpyridinium intermediate to furnish the desired ester and release DMAP. The byproduct of the carbodiimide activation (e.g., dicyclohexylurea, DHU) is typically insoluble in common organic solvents and can be removed by filtration.[11][13]

Given the potential for complications with strong acids, the Steglich esterification is the recommended method for the esterification of 5-methyl-1H-imidazole-2-carboxylic acid, as it proceeds under mild, neutral conditions.[12]

Experimental Protocol: Steglich Esterification of 5-Methyl-1H-imidazole-2-carboxylic Acid

This protocol provides a detailed, step-by-step procedure for the synthesis of the ethyl ester of 5-methyl-1H-imidazole-2-carboxylic acid. The principles can be adapted for other simple alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methyl-1H-imidazole-2-carboxylic acid≥98%Commercially AvailableEnsure it is dry before use.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Commercially AvailableMoisture sensitive. Handle in a fume hood.
4-Dimethylaminopyridine (DMAP)≥99%Commercially AvailableToxic. Handle with appropriate personal protective equipment (PPE).
Anhydrous Ethanol (EtOH)≥99.5%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM), Anhydrous≥99.8%Commercially AvailableUse a dry, inert solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-imidazole-2-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM, approximately 20 mL per gram of carboxylic acid).

    • Stir the suspension at room temperature until the carboxylic acid is fully dissolved.

    • Add anhydrous ethanol (1.2 eq) to the solution.

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • Addition of Coupling Agent:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DHU) will begin to form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product ester should have a higher Rf value than the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DHU) using a glass funnel and filter paper. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted carboxylic acid and acidic impurities.

      • Water (1 x 20 mL).

      • Brine (1 x 20 mL) to aid in the separation of the layers.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • The crude product is often of sufficient purity for many applications. However, for higher purity, the residue can be purified by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified ethyl 5-methyl-1H-imidazole-2-carboxylate.

Visualization of the Experimental Workflow

Esterification_Workflow Workflow for Steglich Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-methyl-1H-imidazole-2-carboxylic acid, EtOH, and DMAP in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at room temperature for 12-24h add_dcc->react filter_dhu Filter precipitated DHU react->filter_dhu Reaction complete wash_bicarb Wash with NaHCO₃ (aq) filter_dhu->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography Crude product collect Combine pure fractions chromatography->collect final_concentrate Concentrate to yield pure ester collect->final_concentrate end This compound final_concentrate->end Final Product

Caption: Experimental workflow for the Steglich esterification.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are anhydrous, particularly the solvent and alcohol. Water will compete with the alcohol for reaction with the activated carboxylic acid. Extend the reaction time if necessary.

    • Side reactions: The formation of N-acylurea byproducts can occur, though this is minimized by the use of DMAP.[11]

    • Purification losses: Be mindful during the extraction and chromatography steps. Imidazole derivatives can sometimes exhibit challenging chromatographic behavior.

  • Purification Challenges:

    • Tailing on silica gel: The basic imidazole nitrogen can interact with the acidic silica gel, leading to peak tailing.[15] Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often mitigate this issue.[15]

    • Alternative stationary phases: If tailing persists, consider using neutral or basic alumina as the stationary phase.[15]

    • Recrystallization: If the final product is a solid, recrystallization can be an effective purification method.[16][17]

Safety Considerations

  • DCC: is a potent skin sensitizer and should be handled with extreme care in a fume hood.

  • DMAP: is toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a well-ventilated fume hood.

Conclusion

The Steglich esterification provides a reliable and high-yielding method for the synthesis of esters of 5-methyl-1H-imidazole-2-carboxylic acid under mild conditions. By understanding the underlying mechanism and potential challenges, researchers can effectively apply this protocol to generate important intermediates for drug discovery and development programs. Careful attention to anhydrous conditions and appropriate purification techniques are key to obtaining the desired product in high purity.

References

Application Notes & Protocols: Ethyl 5-Methyl-1H-imidazole-2-carboxylate as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Nucleus in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions allow imidazole-containing compounds to interact with a wide range of biological targets.[3] In the realm of oncology, imidazole derivatives have emerged as potent agents targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metastasis.[4][5] Marketed anticancer drugs such as dacarbazine, nilotinib, and bendamustine feature this versatile heterocycle, underscoring its therapeutic significance.[5]

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a particularly attractive starting material for the synthesis of novel anticancer agents. Its structure offers multiple points for chemical modification: the N-1 position of the imidazole ring, the ethyl carboxylate group at the C-2 position, and the methyl group at the C-5 position. This allows for the systematic exploration of the chemical space around the imidazole core to optimize biological activity and pharmacokinetic properties.

These application notes provide a comprehensive guide to leveraging this compound in the synthesis of potential anticancer agents, with a focus on tubulin polymerization inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships of the resulting compounds.

Application Notes: Rationale for Synthesis and Biological Targets

The strategic design of anticancer agents from this compound hinges on understanding the key molecular targets of imidazole-based therapeutics. Two of the most well-established targets are tubulin and protein kinases.

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs.[6] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7] Several potent tubulin polymerization inhibitors, such as the natural product combretastatin A-4, feature substituted aromatic rings.[8] Phenylahistin and its derivatives, which contain an imidazole core, are another class of potent microtubule inhibitors.[7][9]

The synthesis of phenylahistin analogues and other tubulin inhibitors often involves the N-alkylation of an imidazole ring with a substituted benzyl group and the modification of a side chain to interact with the colchicine binding site on β-tubulin.[5][9] this compound is an excellent starting point for creating such molecules. The N-1 position can be alkylated with various substituted benzyl halides to probe the hydrophobic pockets of the colchicine binding site. The ethyl carboxylate at C-2 can be converted to an amide, introducing further diversity and potential hydrogen bonding interactions.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[10] The imidazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding site of the kinase.[3][10] The synthesis of kinase inhibitors from this compound would typically involve the conversion of the ethyl ester to an amide, which can be further functionalized to interact with specific residues in the kinase active site. The N-1 and C-5 positions can also be modified to enhance potency and selectivity.[1]

This guide will focus on the synthesis of a novel tubulin polymerization inhibitor, leveraging the known structure-activity relationships of imidazole-based anticancer agents.

Synthetic Workflow and Protocols

The following section details a proposed synthetic route for a novel anticancer agent, (1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanone (TMBI-1) , starting from this compound. This target molecule is designed to mimic the structural features of known tubulin polymerization inhibitors, with the 3,4,5-trimethoxybenzyl group at N-1 and an aromatic amide at C-2.

Overall Synthetic Scheme

G start This compound step1 Step 1: N-Alkylation start->step1 intermediate1 Ethyl 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylate step1->intermediate1 3,4,5-trimethoxybenzyl chloride, K2CO3, DMF step2 Step 2: Saponification intermediate1->step2 intermediate2 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylic acid step2->intermediate2 LiOH, THF/H2O step3 Step 3: Amide Coupling intermediate2->step3 product TMBI-1: (1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanone step3->product 4-methoxyaniline, HATU, DIPEA, DMF

Caption: Synthetic workflow for TMBI-1.

Protocol 1: N-Alkylation of this compound

This protocol describes the regioselective alkylation of the N-1 position of the imidazole ring.[11][12]

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 3,4,5-trimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylate .

Expected Outcome & Characterization:

The product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Parameter Expected Value
Yield 60-80%
¹H NMR Appearance of signals for the 3,4,5-trimethoxybenzyl group protons.
Mass Spec [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylic acid .

Expected Outcome & Characterization:

The product is expected to be a white solid.

Parameter Expected Value
Yield 85-95%
¹H NMR Disappearance of the ethyl group signals and a broad singlet for the carboxylic acid proton.
Mass Spec [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 3: Amide Coupling to Synthesize TMBI-1

This protocol describes the formation of the final amide product using a standard peptide coupling reagent.[13][14]

Materials:

  • 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylic acid

  • 4-Methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 1-(3,4,5-trimethoxybenzyl)-5-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford TMBI-1 .

Expected Outcome & Characterization:

The final product, TMBI-1, is expected to be a solid.

Parameter Expected Value
Yield 60-75%
¹H NMR Appearance of signals for the 4-methoxyphenyl group protons and an amide proton signal.
¹³C NMR Appearance of a carbonyl carbon signal for the amide.
HRMS High-resolution mass spectrometry to confirm the exact mass.

Structure-Activity Relationship (SAR) Insights and Further Development

The synthesized TMBI-1 serves as a lead compound for further optimization. The following SAR insights, based on existing literature for imidazole-based tubulin inhibitors, can guide the design of new analogues:[5][8]

  • N-1 Substituent: The 3,4,5-trimethoxybenzyl group is a well-known pharmacophore that interacts favorably with the colchicine binding site. Variations of this group, such as replacing the methoxy groups with other electron-donating or -withdrawing groups, can modulate activity.

  • C-2 Amide: The nature of the aromatic ring in the amide portion is critical. Electron-donating or -withdrawing substituents on this ring can influence both the electronic properties of the molecule and its interactions with the target protein.

  • C-5 Methyl Group: The methyl group at the C-5 position can be replaced with other small alkyl or halogen groups to probe the steric and electronic requirements of the binding pocket.

SAR cluster_0 Core Imidazole Scaffold cluster_1 Points of Diversification This compound This compound N1 N-1 Position (e.g., Substituted Benzyl Groups) This compound->N1 C2 C-2 Position (e.g., Amide Derivatives) This compound->C2 C5 C-5 Position (e.g., Small Alkyl/Halogen Groups) This compound->C5

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 5-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of ethyl 5-methyl-1H-imidazole-2-carboxylate, a valuable heterocyclic building block for pharmaceutical and materials science research. The presented strategy is a robust, multi-step sequence designed for high regioselectivity and adaptability. The protocol begins with commercially available 4(5)-methylimidazole and proceeds through N-protection, directed C2-carboxylation, esterification, and final deprotection. Each step is detailed with expert insights into the underlying chemical principles, ensuring a reproducible and scalable process for researchers.

Introduction and Synthetic Strategy

This compound is a key intermediate in the synthesis of various biologically active compounds. The specific arrangement of its substituents—a methyl group at the C5 position and an ethyl carboxylate at C2—makes its direct synthesis via traditional multi-component cyclocondensation reactions challenging due to potential regioisomeric impurities.

This guide outlines a rational and highly regioselective four-step approach that leverages the principles of protecting group chemistry and directed ortho-metalation (DoM). This strategy offers superior control over the final product's constitution compared to one-pot cyclization methods.

The overall synthetic workflow is as follows:

Synthetic_Workflow Start 4(5)-Methylimidazole Step1 N-Protection Start->Step1 Intermediate1 1-Trityl-5-methyl-1H-imidazole Step1->Intermediate1 Step2 C2-Lithiation & Carboxylation Intermediate1->Step2 Intermediate2 N-Trityl-5-methyl-1H-imidazole-2-carboxylic Acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Intermediate3 Ethyl 1-Trityl-5-methyl-1H-imidazole-2-carboxylate Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Overall 4-step synthetic route.

Part I: N-Protection of 4(5)-Methylimidazole

Scientific Rationale

The initial and most critical step is the protection of the imidazole nitrogen. The N-H proton of imidazole is acidic (pKa ≈ 14.5) and would be immediately abstracted by the organolithium base intended for C-H activation in the subsequent step. N-protection serves two primary functions:

  • Prevents Acid-Base Reaction: It masks the acidic proton, allowing the strong base to perform the desired C-H deprotonation.

  • Directs Regioselectivity: The protecting group directs the metalation specifically to the C2 position. The triphenylmethyl (trityl, Tr) group is chosen here for its steric bulk, which effectively blocks the C2 position and facilitates deprotonation at this site. It is also stable to the basic conditions of lithiation but can be readily removed under mild acidic conditions.

Experimental Protocol: Synthesis of 1-Trityl-5-methyl-1H-imidazole
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
4(5)-Methylimidazole82.104.11 g50.01.0
Trityl Chloride (TrCl)278.7814.6 g52.51.05
Triethylamine (TEA)101.197.7 mL (5.56 g)55.01.1
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4(5)-methylimidazole (4.11 g, 50.0 mmol).

  • Dissolve the imidazole in 200 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (7.7 mL, 55.0 mmol) to the solution.

  • In a separate beaker, dissolve trityl chloride (14.6 g, 52.5 mmol) in 50 mL of anhydrous DCM.

  • Add the trityl chloride solution dropwise to the stirring imidazole solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methylimidazole is consumed.

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 1-trityl-5-methyl-1H-imidazole as a white solid.

Part II: C2-Carboxylation via Directed Metalation

Scientific Rationale

This step is the core of the regioselective strategy. The N-trityl group directs the strong base, n-butyllithium (n-BuLi), to abstract a proton from the C2 position, the most acidic carbon-hydrogen bond in the N-protected imidazole ring. This generates a highly nucleophilic C2-lithiated intermediate. This intermediate is then "quenched" by reacting it with an electrophile, in this case, solid carbon dioxide (dry ice), to install the carboxylic acid group at the C2 position. The reaction must be conducted under strictly anhydrous conditions and at low temperatures to prevent side reactions.

Directed_Metalation cluster_0 Mechanism of C2-Carboxylation A N-Trityl-5-methylimidazole C C2-Lithiated Intermediate A->C -Butane, -78 °C B n-BuLi (Strong Base) E Lithium Carboxylate Salt C->E Quenching D CO₂ (Dry Ice) (Electrophile) G N-Trityl-5-methyl-1H-imidazole- 2-carboxylic Acid E->G Protonation F H₃O⁺ (Acidic Workup)

Caption: Mechanism of directed C2-lithiation and carboxylation.

Experimental Protocol: Synthesis of 1-Trityl-5-methyl-1H-imidazole-2-carboxylic Acid
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
1-Trityl-5-methyl-1H-imidazole324.4213.0 g40.01.0
n-Butyllithium (n-BuLi) 2.5 M in hexanes-17.6 mL44.01.1
Tetrahydrofuran (THF), anhydrous-200 mL--
Carbon Dioxide (Dry Ice)44.01~50 g (excess)--

Procedure:

  • CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

  • Add 1-trityl-5-methyl-1H-imidazole (13.0 g, 40.0 mmol) to a 500 mL three-neck, flame-dried round-bottom flask equipped with a stir bar, a thermometer, and a septum.

  • Purge the flask with inert gas and add 200 mL of anhydrous THF via cannula or syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep red or orange solution at -78 °C for 1 hour.

  • While the solution stirs, crush ~50 g of dry ice into a coarse powder in a separate dry flask under a stream of inert gas.

  • Using a wide-bore cannula, rapidly transfer the lithiated imidazole solution onto the crushed dry ice. The color should dissipate upon contact.

  • Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime.

  • Quench the reaction by carefully adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2 M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid product.

Part III: Fischer Esterification

Scientific Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] In this step, the newly formed carboxylic acid is heated with an excess of ethanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid. The reaction is reversible, so using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the formation of the ethyl ester product, according to Le Châtelier's principle.[2]

Experimental Protocol: Synthesis of Ethyl 1-Trityl-5-methyl-1H-imidazole-2-carboxylate
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
1-Trityl-5-methyl-1H-imidazole-2-carboxylic Acid368.4411.1 g30.01.0
Ethanol (absolute)46.07150 mL-Excess
Sulfuric Acid (conc. H₂SO₄)98.081.0 mL~18Catalytic

Procedure:

  • Suspend the carboxylic acid (11.1 g, 30.0 mmol) in 150 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Wash the organic layer with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-protected ester. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part IV: N-Deprotection to Yield Final Product

Scientific Rationale

The final step is the removal of the trityl protecting group to reveal the N-H of the imidazole ring. The trityl group is highly sensitive to acid due to the exceptional stability of the triphenylmethyl carbocation that is formed upon its cleavage. Mild acidic conditions, such as trifluoroacetic acid (TFA) in DCM or heating in aqueous acid, are sufficient to efficiently remove the group.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )Quantity (assume 80% yield from prev. step)Moles (mmol)Molar Eq.
Ethyl 1-Trityl-5-methyl-1H-imidazole-2-carboxylate396.499.5 g24.01.0
Dichloromethane (DCM)-100 mL--
Trifluoroacetic Acid (TFA)114.025.4 mL (9.2 g)72.03.0

Procedure:

  • Dissolve the N-trityl protected ester (9.5 g, 24.0 mmol) in 100 mL of DCM in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Add trifluoroacetic acid (5.4 mL, 72.0 mmol) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the TFA.

  • The byproduct, triphenylmethanol, has low solubility in hexanes. The crude product can be triturated with a 1:1 mixture of diethyl ether and hexanes to precipitate the triphenylmethanol, which can be removed by filtration.

  • The filtrate containing the desired product can be concentrated and purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

References

Application Notes and Protocols: Functionalization of the Imidazole Ring in Ethyl 5-Methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The strategic functionalization of this privileged structure is paramount for modulating pharmacological activity, optimizing ADME properties, and developing novel therapeutic agents. This guide provides a comprehensive overview of synthetic strategies for the functionalization of a key imidazole building block, ethyl 5-methyl-1H-imidazole-2-carboxylate. We will delve into the underlying principles of imidazole reactivity and provide detailed, field-proven protocols for N-alkylation, C-H activation, and other critical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the imidazole ring in their synthetic endeavors.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its amphoteric nature, make it a versatile component in drug design.[4] The presence of both a pyridine-like (basic) and a pyrrole-like (acidic) nitrogen atom allows for a diverse range of interactions with biological targets.[4][5] Consequently, imidazole derivatives have found applications across a wide spectrum of therapeutic areas, including as antifungal agents, sedatives, and antibiotics.[5]

This compound serves as a valuable starting material for the synthesis of more complex imidazole-containing molecules. The strategic placement of the methyl and ethyl carboxylate groups influences the regioselectivity of subsequent functionalization reactions, a key consideration for rational drug design.

Reactivity of the Imidazole Ring

The imidazole ring exhibits a nuanced reactivity profile. The electron density is highest at the nitrogen atoms and the C4 and C5 positions, making them susceptible to electrophilic attack.[5] Conversely, the C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack, especially when electron-withdrawing groups are present.[5][6]

The N1-H is acidic and can be deprotonated by a strong base, facilitating N-alkylation and N-acylation reactions.[5][6] The N3 atom, with its lone pair of electrons, is basic and readily protonated by strong acids to form stable salts.[5][6]

Strategic Functionalization of this compound

The presence of substituents on the imidazole ring of this compound dictates the preferred sites for further modification. The following sections outline key functionalization strategies with a focus on regiochemical control.

N-Functionalization: Alkylation and Arylation

N-alkylation is a fundamental transformation for introducing diversity to the imidazole core. The reaction typically proceeds via deprotonation of the N1-H followed by reaction with an electrophile. The choice of base and solvent is critical for achieving high yields, particularly with sterically hindered imidazoles.[7]

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of sterically hindered imidazoles.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add the base (1.2 eq of DBU or 1.1 eq of NaH) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C for DBU in DMF, or room temperature to 50 °C for NaH in THF) and stir for 12-48 hours, monitoring the progress by TLC.[7]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Data Presentation:

EntryAlkylating Agent (R'-X)BaseSolventTemperature (°C)Time (h)Expected Yield (%)*
1Ethyl iodideDBUDMF80-10024<50[7]
2Benzyl bromideDBUDMF80-10024<50[7]
3Methyl iodideNaHTHFrt - 5012Variable[7]

*Note: Yields can be variable and may require optimization depending on the specific substrates and reaction conditions.

Visualization of Workflow:

N_Alkylation_Workflow cluster_synthesis Synthesis of N-Alkylated Imidazole Start Start Dissolve Imidazole Dissolve Ethyl 5-methyl-1H- imidazole-2-carboxylate in anhydrous solvent Start->Dissolve Imidazole Add Base Add Base (DBU or NaH) under inert atmosphere Dissolve Imidazole->Add Base Stir Stir at room temperature for 30 minutes Add Base->Stir Add Alkyl Halide Add Alkyl Halide dropwise Stir->Add Alkyl Halide Heat Heat and stir for 12-48 hours Add Alkyl Halide->Heat Workup Reaction Workup: Quench, Extract, Dry Heat->Workup Purify Purify by Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Synthetic workflow for the N-alkylation of this compound.

C-H Functionalization: Direct Arylation and Alkenylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[8] Palladium and nickel-catalyzed C-H arylations and alkenylations of imidazoles have been successfully developed.[8][9][10]

Protocol 2: Palladium-Catalyzed C4-H Arylation

This protocol is adapted from methodologies developed for the C-H arylation of substituted imidazoles.[8]

Materials:

  • Ethyl 1-benzyl-5-methyl-1H-imidazole-2-carboxylate (N-protected starting material)

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the N-protected imidazole (0.10 mmol), aryl halide (0.20 mmol), Pd(OAc)₂ (0.020 mmol), phosphine ligand (0.020 mmol), and Cs₂CO₃ (0.20 mmol) in a reaction vial.

  • Add anhydrous toluene (0.5 mL).

  • Seal the vial and stir the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the C4-arylated product.

Data Presentation:

EntryAryl HalideLigandYield (%)
12-IodopyridineSPhos>70
2Phenyl bromideXPhos~30[8]

Visualization of Catalytic Cycle:

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of imidazoles.

Halogenation

Halogenated imidazoles are versatile intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[11][12]

Protocol 3: Iodination of this compound

Iodination can be achieved using various reagents, with N-iodosuccinimide (NIS) being a common choice.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add NIS (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Nitration

Nitroimidazoles are important compounds with applications as antibacterial and antifungal agents.[13][14] The nitration of imidazoles can be challenging, often requiring harsh conditions and resulting in a mixture of isomers.[14][15] Selective nitration at the C2 position has been a particular challenge.[13][14] However, methods for the nitration of N-substituted imidazoles have been developed.[13]

Protocol 4: Nitration of N-Substituted this compound

This protocol is a general approach based on the nitration of N-substituted imidazoles.[13]

Materials:

  • N-substituted this compound

  • Potassium nitrate (KNO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

Procedure:

  • Dissolve the N-substituted imidazole (1.0 eq) in THF at room temperature.

  • Cool the solution to 0-4 °C.

  • Add n-butyllithium (1.0 eq) dropwise.

  • In a separate flask, prepare a 1:1 molar mixture of KNO₃ and TFAA in THF at 0-4 °C.

  • Add the freshly prepared nitrating mixture (1.2 eq) to the imidazole solution.

  • Stir the reaction mixture for a short period (e.g., 1.5 minutes).[13]

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Expected Yields: 60-75%[13]

Conclusion

The functionalization of this compound offers a gateway to a vast chemical space of potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this important scaffold. By understanding the inherent reactivity of the imidazole ring and carefully selecting reaction conditions, chemists can achieve a high degree of control over the regiochemical outcome of these transformations, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Screening of Biological Activity for Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow imidazole derivatives to interact with a wide array of biological targets.[2][3] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4]

The exploration of novel imidazole derivatives continues to be a vibrant area of research in the quest for more effective and selective therapeutic agents. The initial step in this endeavor is the comprehensive screening of their biological activities to identify promising lead compounds. This guide provides detailed application notes and robust protocols for the in vitro screening of novel imidazole derivatives for anticancer, antimicrobial, and anti-inflammatory activities, designed for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring the generation of reliable and reproducible data.

I. Anticancer Activity Screening

The anticancer potential of imidazole derivatives is well-documented, with mechanisms of action that include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][5][6] The initial screening of novel imidazole compounds for anticancer activity typically involves assessing their cytotoxicity against a panel of cancer cell lines.

A. Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8] It is a reliable and high-throughput method for the initial screening of a large number of compounds to determine their cytotoxic potential.[9] The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

MTT_Workflow start Start cell_seeding Cell Seeding (e.g., A549, MCF-7, HepG2) in 96-well plates start->cell_seeding incubation1 24h Incubation (37°C, 5% CO2) for cell adherence cell_seeding->incubation1 treatment Treatment with Imidazole Derivatives (serial dilutions) incubation1->treatment incubation2 48-72h Incubation (37°C, 5% CO2) treatment->incubation2 mtt_addition Addition of MTT Reagent (0.5 mg/mL final concentration) incubation2->mtt_addition incubation3 4h Incubation (37°C, 5% CO2) for formazan formation mtt_addition->incubation3 solubilization Solubilization of Formazan Crystals (e.g., DMSO) incubation3->solubilization measurement Absorbance Measurement (570 nm) solubilization->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)[10][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel imidazole derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the novel imidazole derivatives in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[9]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C with 5% CO2. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[12]

Self-Validation System:

  • Positive Control: A known anticancer drug (e.g., Doxorubicin) should be included to validate the assay's sensitivity.

  • Negative Control: Untreated cells serve as a baseline for 100% viability.

  • Vehicle Control: Ensures that the solvent (e.g., DMSO) does not have a significant effect on cell viability.

  • Blank Control: Wells containing only medium and MTT solution to subtract the background absorbance.

B. Mechanistic Insight: Apoptosis Detection by Annexin V Staining

Compounds that exhibit significant cytotoxicity in the MTT assay should be further investigated to determine their mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[13] The Annexin V assay is a widely used method for detecting early apoptosis.[14] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[15]

Materials:

  • Cancer cell line of interest

  • Novel imidazole derivative(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis:

  • The flow cytometer will generate dot plots showing the distribution of cells based on their fluorescence.

  • Four populations will be distinguishable:

    • Lower-left quadrant (Annexin V-/PI-): Live cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage)

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the imidazole derivative.

Self-Validation System:

  • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine) should be used to confirm the assay is working correctly.[4]

  • Negative Control: Untreated cells provide the baseline level of apoptosis.

  • Single-Stain Controls: Include samples stained with only Annexin V-FITC and only PI to set the compensation and gates correctly on the flow cytometer.

C. Target Identification: Kinase Inhibition

Many imidazole derivatives exert their anticancer effects by inhibiting specific kinases that are crucial for cancer cell proliferation and survival.[1][17] Identifying the specific kinase targets is a critical step in the drug development process.

Kinase_Inhibition growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor_tk intracellular_kinase Intracellular Kinase (e.g., SRC, Bcr-Abl, RAF) receptor_tk->intracellular_kinase imidazole Imidazole Derivative imidazole->receptor_tk Inhibition imidazole->intracellular_kinase Inhibition signaling_cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) intracellular_kinase->signaling_cascade proliferation Cell Proliferation signaling_cascade->proliferation survival Cell Survival signaling_cascade->survival

Caption: Imidazole derivatives can inhibit key kinases in cancer signaling pathways.

II. Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Imidazole derivatives have demonstrated significant antibacterial and antifungal activities, often by disrupting cell membrane integrity or inhibiting essential enzymes.[15][18]

A. Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a simple, cost-effective, and widely used technique for the preliminary screening of antimicrobial activity.[19][20] This method allows for the qualitative assessment of a compound's ability to inhibit the growth of a specific microorganism.

Agar_Well_Diffusion start Start prepare_agar Prepare and Pour Mueller-Hinton Agar Plates start->prepare_agar inoculate Inoculate Agar Surface with Standardized Bacterial Suspension prepare_agar->inoculate create_wells Create Wells in the Agar inoculate->create_wells add_compound Add Imidazole Derivative Solution to the Wells create_wells->add_compound incubation Incubate Plates (e.g., 37°C for 24h) add_compound->incubation measure_zones Measure the Diameter of the Zone of Inhibition incubation->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

Materials:

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Novel imidazole derivatives (dissolved in a suitable solvent like DMSO)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[20]

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the imidazole derivative solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Self-Validation System:

  • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin) to which the test organism is susceptible.

  • Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the imidazole derivatives to ensure it has no antimicrobial activity.

B. Quantitative Analysis: Broth Microdilution Assay for MIC Determination

To quantify the antimicrobial activity of promising compounds identified in the primary screen, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[21][22] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Materials:

  • Standard bacterial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Novel imidazole derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives in CAMHB in a 96-well plate.[21]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar well diffusion assay. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[21]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[22] This can also be determined by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Imidazole Derivative 11664
Imidazole Derivative 2832
Ciprofloxacin (Control)0.50.25

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Imidazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes or signaling pathways involved in the inflammatory response.[2][14]

A. Enzyme Inhibition: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins.[24][25] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. An in vitro COX inhibition assay can be used to determine the ability of novel imidazole derivatives to inhibit COX-1 and COX-2 isoforms.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit (commercially available)

  • Novel imidazole derivatives

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazole derivatives.

  • Assay Setup: Follow the manufacturer's instructions for the COX inhibitor screening kit. Typically, this involves adding the COX enzyme, a fluorescent substrate, and the test compound to the wells of a microplate.[26]

  • Incubation: Incubate the plate at the recommended temperature and time to allow for the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Self-Validation System:

  • Positive Control: A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be included.

  • Negative Control: A reaction with no inhibitor to determine maximal enzyme activity.

B. Signaling Pathway Modulation: NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[24][27] An NF-κB luciferase reporter assay can be used to screen for compounds that inhibit NF-κB activation.[3][28] This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

NFkB_Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimulus->receptor signaling_complex IKK Complex receptor->signaling_complex ikb_nfkb IκB NF-κB signaling_complex->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory cytokines) ikb_nfkb->nfkb IκB degradation nucleus:s->gene_transcription:n imidazole Imidazole Derivative imidazole->signaling_complex Inhibition

Caption: The NF-κB signaling pathway in inflammation and a potential point of inhibition by imidazole derivatives.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete culture medium

  • Novel imidazole derivatives

  • An inflammatory stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.[28]

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the imidazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2.[29]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.[3]

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activation. Determine the IC50 value for each compound.

Self-Validation System:

  • Positive Control: Cells stimulated with TNF-α without any inhibitor.

  • Negative Control: Unstimulated cells.

  • Inhibitor Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

IV. Data Interpretation and Next Steps

The screening assays described in this guide will generate a wealth of data on the biological activities of novel imidazole derivatives. The IC50 and MIC values will allow for the ranking of compounds based on their potency. Promising "hit" compounds can then be selected for further investigation, including:

  • Selectivity profiling: Assessing the cytotoxicity of anticancer compounds against normal, non-cancerous cell lines.

  • Secondary mechanistic studies: Investigating the effects on other cellular processes, such as cell cycle progression or specific enzyme activities.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of disease.

By following these detailed and self-validating protocols, researchers can confidently and efficiently screen novel imidazole derivatives, accelerating the discovery of new therapeutic agents to address unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction. Here, we will address common challenges, particularly the formation of side products, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the Debus-Radziszewski synthesis, offering insights into their root causes and providing step-by-step solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer:

Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the formation of side products.[1]

    • Too Low: Insufficient heat may lead to an incomplete reaction.

    • Too High: Excessive heat can promote the degradation of reactants or the formation of unwanted byproducts.

    • Solution: Perform small-scale optimization experiments across a temperature range (e.g., room temperature to reflux) to identify the optimal condition for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.

  • Incorrect Stoichiometry: The molar ratio of the reactants—1,2-dicarbonyl, aldehyde, and ammonia source—is critical.

    • Insufficient Ammonia: A deficiency in the ammonia source can lead to the formation of oxazole byproducts as a competing reaction.[2]

    • Solution: Employ a significant molar excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to favor the formation of the diimine intermediate, which is essential for imidazole ring closure.[2][3]

  • Purity of Reagents: The purity of the starting materials, particularly the aldehyde and dicarbonyl compound, can significantly impact the reaction outcome.

    • Impurities: Contaminants can lead to the formation of a complex mixture of side products that are difficult to separate from the desired imidazole.[2]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization before use.

  • Inefficient Purification: Product loss during work-up and purification is a common contributor to low isolated yields.

    • Solution: Optimize your extraction and chromatography methods. Given that imidazoles are often polar, select your solvent systems for extraction and column chromatography accordingly.

Table 1: Troubleshooting Low Yields

ParameterPotential IssueRecommended Action
Temperature Suboptimal for specific substratesScreen a range of temperatures and monitor via TLC.
Stoichiometry Insufficient ammonia sourceUse a molar excess of ammonium acetate or aqueous ammonia.[2]
Reagent Purity Contaminated starting materialsPurify reactants prior to use.[2]
Purification Product loss during work-upOptimize extraction and chromatography conditions.
Question 2: I am observing a significant byproduct in my reaction mixture. What is it likely to be and how can I minimize its formation?

Answer:

The most commonly encountered side product in the Debus-Radziszewski synthesis is an oxazole derivative.[2] This occurs through a competing reaction pathway.

Mechanism of Oxazole Formation:

The formation of an oxazole side product can occur, and its minimization is key to achieving a high yield of the desired imidazole. While the precise mechanism of the Debus-Radziszewski reaction is not definitively established, it is generally accepted to proceed through a diimine intermediate formed from the condensation of the dicarbonyl compound and two equivalents of ammonia.[4][5] This diimine then condenses with the aldehyde to form the imidazole ring.

However, under certain conditions, a competing pathway can lead to the formation of oxazoles.[6][7]

Strategies to Minimize Oxazole Formation:

  • Excess Ammonia: As previously mentioned, using a significant excess of the ammonia source is the most effective way to favor the diimine pathway over the competing reactions.[2]

  • Order of Addition: Adding the aldehyde slowly to a pre-mixed solution of the dicarbonyl compound and the ammonia source can help to ensure that the aldehyde reacts with the desired diimine intermediate as it is formed.[2]

  • Alkaline Conditions: Maintaining an alkaline pH can also favor the formation of the imidazole product.[2]

Question 3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

Common Impurities:

  • Isomeric Products: Depending on the nature of the reactants, the formation of isomeric imidazoles is possible.[8]

  • Over-reaction Products: In some cases, side reactions can lead to the formation of bis-imidazole species.[8]

  • Quinoxaline-type Impurities: The reaction of aromatic diamines (if used as a starting material) with glyoxal can sometimes lead to the formation of quinoxaline derivatives as byproducts.[8]

  • Unreacted Starting Materials: Incomplete reactions will result in the carryover of starting materials into the crude product.[2]

Purification Strategies:

  • Column Chromatography: A carefully selected solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is often effective for separating the target imidazole from impurities.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[8]

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can extract the basic imidazole into the aqueous phase, leaving non-basic impurities behind. The imidazole can then be recovered by basifying the aqueous layer and re-extracting.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Debus-Radziszewski imidazole synthesis.

What is the generally accepted mechanism of the Debus-Radziszewski synthesis?

While the exact mechanism is still a subject of some discussion, the reaction is generally understood to occur in two main stages[4][5]:

  • Formation of a Diimine: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.

  • Condensation with the Aldehyde: The diimine intermediate then condenses with the aldehyde, followed by cyclization and dehydration to yield the final imidazole product.

Debus_Radziszewski_Mechanism

Caption: Proposed mechanism of the Debus-Radziszewski imidazole synthesis.

How does the choice of ammonia source affect the reaction?

The choice of ammonia source can influence the reaction conditions and yield.

  • Ammonium Acetate: This is a commonly used, solid source of ammonia that is convenient to handle. It is often used in reactions carried out in acetic acid.[9]

  • Aqueous Ammonia: This is a readily available and inexpensive source of ammonia. It is typically used in alcoholic solvents.[10]

  • Formamide: In some cases, formamide can be used as a substitute for ammonia.[11]

Can this reaction be performed under microwave irradiation?

Yes, microwave-assisted Debus-Radziszewski synthesis has been shown to be an effective method for improving reaction rates and yields.[12][13] Microwave heating can lead to more efficient energy transfer to polar molecules, often resulting in shorter reaction times compared to conventional heating methods.[12]

What is the scope of the Debus-Radziszewski synthesis?

The Debus-Radziszewski synthesis is a versatile method that can be used to prepare a wide variety of substituted imidazoles.[10] By varying the 1,2-dicarbonyl compound, the aldehyde, and using a primary amine in place of one equivalent of ammonia, N-substituted imidazoles can also be synthesized.[4]

III. Experimental Protocols

General Procedure for the Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a representative example of the Debus-Radziszewski synthesis.[9][14]

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (1 equivalent) and ammonium acetate (approximately 5-6 equivalents) in glacial acetic acid.

  • Add benzaldehyde (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 1-2 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure lophine.

Lophine_Synthesis_Workflow

Caption: Workflow for the synthesis of lophine.

References

Technical Support Center: Purification of Ethyl 5-methyl-1H-imidazole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of ethyl 5-methyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and related imidazole derivatives. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound is co-eluting with impurities during column chromatography. How can I improve the separation?

A1: Co-elution is a frequent challenge when purifying imidazole derivatives due to the presence of structurally similar impurities or unreacted starting materials. Here are several strategies to enhance resolution:

  • Mobile Phase Optimization: The polarity of your eluent is the most critical parameter. For this compound, a good starting point is a solvent system of ethyl acetate/hexane or dichloromethane/methanol.[1][2] Fine-tuning the ratio of these solvents is key.

  • Gradient Elution: If you are using a constant solvent mixture (isocratic elution), switching to a gradient elution can be highly effective. Begin with a lower polarity mobile phase and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your target compound, and finally the more polar impurities, often resulting in better separation of compounds with close Rf values.[1]

  • Solvent System Modification: Experiment with different solvent systems. The unique interactions of your compound with different solvents can significantly alter selectivity. For instance, substituting ethyl acetate with diethyl ether might change the elution profile.

Q2: I'm observing significant peak tailing for my compound on the silica gel column. What causes this and how can I prevent it?

A2: Peak tailing with imidazole derivatives is typically caused by strong interactions between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups on the surface of the silica gel.[1][3] This can be addressed in a few ways:

  • Addition of a Basic Modifier: Incorporating a small amount (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase is a very effective solution.[1][3] The modifier will neutralize the acidic sites on the silica gel, minimizing the strong secondary interactions with your compound and leading to more symmetrical peaks.

  • Alternative Stationary Phase: For particularly problematic tailing, consider switching to a different stationary phase. Basic or neutral alumina can be an excellent alternative to silica gel for basic compounds like imidazoles, as it reduces the strong acidic interactions that lead to tailing.[1]

Q3: My yield of this compound is very low after column chromatography. What are the potential reasons?

A3: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica gel. This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base such as triethylamine before running the column.[1]

  • Compound Instability: Imidazole derivatives can sometimes be sensitive to the acidic nature of silica gel and may degrade during purification.[4] If you suspect this, it is advisable to perform flash chromatography to minimize the time the compound spends on the column.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[4]

  • Inadequate Elution: It's possible your compound has not fully eluted from the column. Try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane, to see if more of your product can be recovered.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.
Co-eluting impurities with similar Rf values.Switch to a gradient elution.[1] Consider a different solvent system to alter selectivity.
Peak Tailing Strong interaction of the basic imidazole with acidic silica.Add 0.1-1% triethylamine to the mobile phase.[1][3]
Switch to a neutral or basic alumina stationary phase.[1]
Low Yield Irreversible adsorption on silica gel.Deactivate the silica gel with triethylamine. Use alumina as the stationary phase.[1]
Compound degradation on the column.Minimize the purification time by using flash chromatography. Check for compound stability on a TLC plate beforehand.[1][4]
Incomplete elution from the column.After collecting your target fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining compound.[2]
Compound Stuck at the Origin Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common system for more polar compounds is methanol in dichloromethane.[2]
Compound has poor solubility in the mobile phase.Ensure your compound is soluble in the chosen eluent. The target compound is soluble in chloroform/methanol mixtures.[5]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing problem->tailing Yes low_yield Low Yield problem->low_yield Yes stuck Compound Stuck problem->stuck Yes end Successful Purification problem->end No optimize_mp Optimize Mobile Phase (Gradient Elution) poor_sep->optimize_mp add_tea Add Triethylamine (0.1-1%) tailing->add_tea check_stability Check Stability on TLC low_yield->check_stability increase_polarity Increase Mobile Phase Polarity stuck->increase_polarity optimize_mp->end use_alumina Use Alumina Stationary Phase add_tea->use_alumina add_tea->end use_alumina->end flash_chrom Use Flash Chromatography check_stability->flash_chrom flash_chrom->use_alumina flash_chrom->end increase_polarity->end

Caption: Troubleshooting workflow for column chromatography purification.

Detailed Protocol: Flash Column Chromatography of this compound

This protocol provides a general guideline and should be optimized based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Column Size Selection: Choose an appropriate column size based on the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1]

  • Packing the Column: Pack the column with silica gel (60 Å pore size) as a slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

2. Sample Preparation and Loading:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Dry Loading (Recommended): For optimal separation and sharper bands, it is recommended to dry load the sample.[1] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Elution: Begin elution with a low polarity mobile phase and collect fractions. Monitor the elution by Thin Layer Chromatography (TLC).

  • Gradient Elution: If necessary, gradually increase the polarity of the mobile phase to elute your target compound. For example, you can start with 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration to 30-50%.

  • TLC Analysis: Spot each collected fraction on a TLC plate and visualize under UV light or by staining (e.g., with iodine) to identify the fractions containing the pure product.

4. Product Isolation:

  • Combining Fractions: Combine the pure fractions as determined by TLC.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Optimizing Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing imidazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Section 1: Troubleshooting Common Issues in Imidazole Synthesis

This section addresses specific challenges you might encounter during your experiments, providing both diagnostic insights and actionable solutions.

Issue 1: Low Reaction Yield

Q: My imidazole synthesis is resulting in a disappointingly low yield. What are the most probable causes and how can I rectify this?

A: Low yields are a frequent challenge in imidazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Suboptimal Reaction Temperature: Temperature plays a pivotal role in both the rate and efficiency of imidazole formation. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of side products or degradation of the desired product. For instance, in the catalyst-free synthesis of triarylimidazoles in glycerol, increasing the temperature beyond 90°C has been shown to decrease the yield.[1] It is imperative to determine the optimal temperature for your specific combination of reactants and solvent.

  • Inefficient Catalysis: The choice of catalyst and its concentration are critical. The absence of a suitable catalyst or using a suboptimal amount can significantly hinder the reaction. A variety of catalysts, including Brønsted acids (e.g., silicotungstic acid), Lewis acids, and solid-supported catalysts (e.g., γ-Al2O3 NPs, CoFe2O4 NPs), have been demonstrated to improve yields.[2] For example, a 94% yield in the synthesis of trisubstituted imidazoles has been achieved using 7.5 mol% of silicotungstic acid in ethanol at reflux.[3]

  • Inappropriate Solvent Selection: The solvent is not merely a medium for the reaction but actively influences reactant solubility and the reaction mechanism. Poor solubility of starting materials is a common reason for low yields. While protic solvents like ethanol and methanol are frequently used, greener alternatives such as glycerol have demonstrated excellent results, sometimes even in the absence of a catalyst.[1] Solvent-free conditions, particularly when coupled with microwave irradiation, have also been reported to produce high yields.

  • Incorrect Stoichiometry: The molar ratios of the dicarbonyl compound, aldehyde, and ammonia source are critical. Simply adding an excess of one reactant does not guarantee a complete reaction and can lead to the formation of unwanted side products. Careful optimization of the stoichiometry is essential.

  • Incomplete Reaction: It is possible the reaction has not been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Issue 2: Formation of Unexpected Side Products

Q: I am observing a significant amount of a byproduct in my reaction mixture. What is it likely to be, and how can I prevent its formation?

A: The most common byproduct in the Debus-Radziszewski synthesis is an oxazole.[4] The formation of this impurity arises from a competing reaction pathway.

  • Understanding Oxazole Formation: Oxazoles can be formed through the reaction of an α-aminoketone intermediate with an aldehyde.[5][6] This pathway competes with the desired imidazole formation, which involves the reaction of a diimine intermediate with the aldehyde.

  • Prevention Strategies:

    • Excess Ammonia: Employing a significant molar excess of the ammonia source (e.g., ammonium acetate) can favor the formation of the diimine intermediate, thereby suppressing the formation of the oxazole byproduct.

    • Order of Addition: A slow, controlled addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia source can help to ensure that the aldehyde reacts with the pre-formed diimine intermediate, rather than other reactive species that lead to oxazole formation.

    • Reaction Conditions: Maintaining alkaline reaction conditions can also help to minimize the formation of oxazole byproducts.

Issue 3: Reaction Not Proceeding to Completion

Q: My reaction seems to stall and does not go to completion, even after an extended period. What factors should I investigate?

A: A stalled reaction can be frustrating, but several factors can be adjusted to drive the reaction forward.

  • Insufficient Activation Energy: The reaction may require more energy to overcome the activation barrier. Consider a moderate increase in the reaction temperature. The use of microwave irradiation can also be a highly effective method for providing the necessary energy and significantly reducing reaction times.[3]

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated over the course of the reaction. Consider adding a fresh portion of the catalyst or switching to a more robust catalytic system.

  • Poor Solubility: As the reaction progresses and the product is formed, the solubility of the reactants may change, leading to a slowdown in the reaction rate. Ensure that your chosen solvent can effectively solvate both the starting materials and the product throughout the course of the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for imidazole formation?

A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods, including a dramatic reduction in reaction times (often from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products.[3] This method is also well-suited for solvent-free reactions, aligning with the principles of green chemistry.

Q2: How do I choose the best solvent for my imidazole synthesis?

A2: The optimal solvent depends on the specific reactants and reaction conditions. Polar protic solvents like ethanol are often a good starting point for the Debus-Radziszewski synthesis as they can solvate the ammonium acetate.[7] However, for certain substrates, polar aprotic solvents like DMF or DMSO may provide better results.[8] Greener solvents like glycerol have also proven to be highly effective.[1] It is recommended to perform small-scale screening experiments with a few different solvents to identify the best option for your system.

Q3: Can I perform imidazole synthesis without a catalyst?

A3: Yes, catalyst-free imidazole synthesis is possible, particularly when using green solvents like glycerol at elevated temperatures.[9] However, in many cases, the use of a catalyst is highly recommended to improve the reaction rate and yield.[10]

Q4: How can I effectively purify my imidazole product?

A4: The purification method will depend on the physical properties of your imidazole derivative.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often an effective method for achieving high purity.

  • Column Chromatography: For both solid and liquid products, silica gel column chromatography can be used to separate the desired imidazole from unreacted starting materials and byproducts.

  • Acid-Base Extraction: If your imidazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated imidazole will move to the aqueous layer, which can then be separated, basified, and the neutral imidazole product can be back-extracted into an organic solvent.[11][12]

Section 3: Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol provides a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski reaction.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid) (5 mL)

  • Catalyst (optional, e.g., Silicotungstic acid, 7.5 mol%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and the chosen solvent (5 mL).

  • If using a catalyst, add it to the reaction mixture at this stage.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-8 hours, depending on the substrates and conditions), cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by vacuum filtration.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles (Solvent-Free)

This protocol describes a rapid and efficient solvent-free synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150-300 W) for a short period (e.g., 2-10 minutes). The optimal power and time should be determined experimentally.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add a small amount of cold water to the reaction mixture and triturate to solidify the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Section 4: Data Presentation

Table 1: Effect of Solvent on the Yield of 2,4,5-Triphenyl-1H-imidazole (Catalyst-Free)
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Methanol63525[1]
2Ethanol75547[1]
3Acetonitrile78540[1]
4DMF110543[1]
5Glycerol900.7294[1][9]
6Solvent-free900.72Trace[1]
Table 2: Comparison of Different Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1None-EthanolReflux845[3]
2Silicotungstic acid7.5EthanolReflux294[3]
3DABCO10t-Butanol60-651292[10]
4Urea-ZnCl2-Neat1100.595[10]
5CoFe3O47.5 wt%Neat120492[2]
6Diethyl ammonium hydrogen phosphate30Solvent-free1000.1796[13]

Section 5: Visualizations

Diagram 1: Generalized Reaction Scheme for Debus-Radziszewski Imidazole Synthesis

G Reactants 1,2-Dicarbonyl + Aldehyde + Ammonia Source Intermediate Diimine Intermediate Reactants->Intermediate Condensation Product Imidazole Intermediate->Product Cyclization & Dehydrogenation G Start Low Yield Observed CheckTemp Is Temperature Optimized? Start->CheckTemp CheckCat Is Catalyst Effective? CheckTemp->CheckCat Yes OptimizeTemp Optimize Temperature (e.g., 90°C in Glycerol) CheckTemp->OptimizeTemp No CheckSolv Is Solvent Appropriate? CheckCat->CheckSolv Yes OptimizeCat Screen Catalysts (e.g., Silicotungstic acid) CheckCat->OptimizeCat No CheckStoich Is Stoichiometry Correct? CheckSolv->CheckStoich Yes OptimizeSolv Screen Solvents (e.g., Ethanol, Glycerol) CheckSolv->OptimizeSolv No CheckTime Is Reaction Time Sufficient? CheckStoich->CheckTime Yes OptimizeStoich Optimize Molar Ratios CheckStoich->OptimizeStoich No IncreaseTime Increase Reaction Time (Monitor by TLC) CheckTime->IncreaseTime No Success Improved Yield CheckTime->Success Yes OptimizeTemp->Success OptimizeCat->Success OptimizeSolv->Success OptimizeStoich->Success IncreaseTime->Success

References

Technical Support Center: Navigating the Scale-Up of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-methyl-1H-imidazole-2-carboxylate. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the scale-up of this valuable heterocyclic building block. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Section 1: Overview of the Core Synthetic Strategy

The production of this compound typically employs a multicomponent reaction strategy, often a variation of the Weidenhagen synthesis, which constructs the imidazole core in a single, convergent step.[1][2] This approach is favored for its atom economy but presents unique challenges in control and purification as the scale increases.

The most common pathway involves the condensation of three key components:

  • An α-aminoketone source, such as 1-amino-2-propanone (often generated in situ from its hydrochloride salt). This provides the C4, C5, the 5-methyl group, and N1 of the imidazole ring.

  • Ethyl glyoxalate , which serves as the precursor to the C2-carboxylate moiety.[3][4]

  • An ammonia source, typically ammonium acetate, which provides N3.

The overall transformation is depicted below.

G AminoPropanone 1-Amino-2-propanone (from hydrochloride salt) Reaction Multicomponent Condensation (Weidenhagen-type) AminoPropanone->Reaction EthylGlyoxalate Ethyl Glyoxalate (monomeric form) EthylGlyoxalate->Reaction AmmoniumAcetate Ammonium Acetate (Ammonia Source) AmmoniumAcetate->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Product This compound Reaction->Product Heat (Reflux)

Caption: General synthetic scheme for this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your experiments.

Category A: Reaction Initiation & Completion Issues

Q1: My reaction is failing to start or stalls at low conversion, with significant starting material remaining. What is the most common cause?

A: The physical state of your ethyl glyoxalate is the most probable culprit. Commercially, ethyl glyoxalate is often supplied as a polymeric form, frequently in a toluene solution, which is largely unreactive.[4][5][6] For the reaction to proceed, this polymer must be "cracked" back to the volatile, monomeric aldehyde.

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure you are using the monomeric form of ethyl glyoxalate. If you have the polymer solution, you must perform a vacuum distillation immediately before use.[6] The monomer is unstable and will repolymerize upon standing, so it should be used within an hour of purification.[6]

  • Check the Amine Salt: If generating the α-aminoketone in situ from its hydrochloride salt, ensure a stoichiometric amount of base (like sodium acetate or triethylamine) is added to liberate the free amine. An un-neutralized salt will prevent the initial condensation steps.

  • Solvent Purity: Ensure you are using anhydrous solvents. Water can interfere with the condensation equilibria and hydrolyze the ester product under prolonged heating.

Q2: The reaction proceeds but is consistently slow and incomplete. How can I drive it to completion?

A: Beyond the critical issue of the ethyl glyoxalate monomer, reaction kinetics can be a challenge.

Optimization Strategies:

  • Temperature Control: These condensations typically require thermal energy to drive off water and favor the cyclized product. Ensure your reaction is maintained at a steady reflux. On a larger scale, this means accounting for efficient heat transfer to the entire reaction volume.

  • Stoichiometry: While a 1:1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the more volatile or reactive components, like the ammonia source, can sometimes improve conversion.

  • Water Removal: On a scale-up, the water generated during the reaction can slow it down. Using a Dean-Stark apparatus with a suitable solvent (like toluene, though this may impact yields) can be an effective strategy to remove water azeotropically and drive the reaction forward.

Category B: Low Yield & Impurity Formation

Q1: My crude yield is high, but my final, purified yield is very low. Where is the product being lost?

A: This classic scale-up issue often points to purification challenges. The crude product can be an impure oil or a solid contaminated with highly soluble byproducts, making crystallization difficult.[7]

Troubleshooting Purification:

  • Avoid Chromatography at Scale: While effective in the lab, silica gel chromatography is often economically and practically unfeasible for large-scale purification.

  • Optimize Acid-Base Extraction: Imidazoles are basic and can be effectively purified by an acid-base work-up.[8] Dissolve the crude mixture in a solvent like ethyl acetate. Extract with aqueous acid (e.g., 1M HCl) to pull the basic imidazole product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can be filtered or extracted back into an organic solvent.[8][9]

  • Recrystallization Solvent Screening: Do not assume the lab-scale recrystallization solvent will work at a larger scale where impurity concentrations are different. Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/heptane, ethanol/water, isopropanol) to find conditions that provide good recovery and purity.

Q2: I'm observing a persistent, dark-colored impurity in my product. What is it and how can I prevent it?

A: Dark, tarry byproducts are common in multicomponent condensations run at high temperatures.[10] These are often the result of aldehyde self-condensation or polymerization, or degradation of the aminoketone.

Minimization Strategies:

  • Controlled Addition: At a larger scale, do not mix all reactants at once. A slow, controlled addition of the most reactive component (the ethyl glyoxalate monomer) to the heated solution of the other reactants can maintain a low instantaneous concentration of the aldehyde, minimizing self-condensation.

  • Inert Atmosphere: While not always required at the small scale, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Temperature Management: A runaway exotherm can "burn" the reaction, leading to significant tar formation. Ensure your reactor has adequate cooling capacity and that addition rates are managed to keep the internal temperature within the desired range.

Category C: Scale-Up and Safety Considerations

Q1: How do I manage the potential exotherm of this reaction during scale-up?

A: The initial condensation steps can be exothermic. As you scale up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Heat Management Protocol:

  • Measure the Exotherm: At the bench scale, use a temperature probe to carefully monitor the internal temperature during the addition of reagents to understand the thermal profile of your reaction.

  • Reverse Addition: As mentioned, adding the ethyl glyoxalate slowly to the other reactants is a key control measure.

  • Reactor Specifications: For pilot-scale and beyond, use a jacketed reactor with a temperature control unit. Ensure the heat transfer fluid and flow rate are sufficient to handle the calculated heat output of the reaction.

  • Dilution: Running the reaction at a slightly lower concentration can provide more thermal mass to absorb the heat of reaction, though this may impact reaction time and vessel occupancy.

Q2: What are the primary safety hazards I need to consider for this process?

A: The key hazards involve reactant handling and the reaction conditions.

  • Ethyl Glyoxalate/Toluene: The commercial solution is flammable due to the toluene solvent. Vapors are harmful. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

  • Ammonia Source: If using aqueous ammonia instead of ammonium acetate, be aware of its corrosive nature and pungent, irritating vapor. If using ammonia gas, it requires a specialized and contained setup.

  • Solvents: The use of flammable solvents like ethanol or ethyl acetate requires that all equipment be properly grounded to prevent static discharge, and ignition sources must be eliminated.

  • Pressure: Heating a closed system will cause a dangerous buildup of pressure. Ensure the reaction is performed in a vessel that is vented to the atmosphere (e.g., through a reflux condenser).

Section 3: Key Experimental Protocols

Protocol 3.1: Monomerization of Ethyl Glyoxalate Polymer

WARNING: Perform this procedure in a fume hood. The monomer is volatile and should be used immediately.

  • Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask appropriately sized for the amount of ethyl glyoxalate polymer solution.

  • Charge the Flask: Add the ethyl glyoxalate polymer solution (e.g., 50% in toluene) to the distillation flask.[6]

  • Distillation: Begin to heat the flask gently in an oil bath while slowly reducing the pressure. The toluene will distill first.

  • Collect Product: Once the toluene is removed, increase the bath temperature. The monomeric ethyl glyoxalate will distill as a clear, slightly yellow liquid.[6] The boiling point will depend on the vacuum achieved (e.g., ~80 °C at 150 mmHg).[6]

  • Use Immediately: The collected monomer is unstable and should be added to the reaction vessel within 30-60 minutes.[6]

Protocol 3.2: Synthesis of this compound (Lab Scale)
  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-amino-2-propanone hydrochloride (1.0 eq), ammonium acetate (1.5 eq), and ethanol (5-10 mL per gram of limiting reagent).

  • Initiate Heating: Begin heating the mixture to a gentle reflux (~80 °C).

  • Monomer Addition: Once refluxing, slowly add freshly distilled monomeric ethyl glyoxalate (1.05 eq) to the reaction mixture over 30-45 minutes using an addition funnel.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring by TLC or LCMS for the disappearance of the limiting starting material.

  • Cooling and Concentration: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Work-up: Proceed with the acid-base extraction as described in Section 2, Q1.

  • Purification: Recrystallize the isolated solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the product as an off-white crystalline solid.[11]

Section 4: Data Summary & Visual Workflow

Table 1: Typical Reaction Parameters & Troubleshooting
ParameterTypical Value (Lab Scale)Potential Scale-Up IssueRecommended Action
Solvent Ethanol, Acetic AcidPoor solubility, difficult removalConsider polar aprotic solvents like DMF, but be aware of higher boiling points.[12]
Temperature 80-120 °CPoor heat transfer, exotherm riskUse jacketed reactor, controlled addition rate.
Reaction Time 4-12 hoursInefficient vessel occupancyOptimize temperature and stoichiometry to reduce cycle time.
Purification ChromatographyNot scalableDevelop robust acid-base extraction and recrystallization protocols.[8]
Typical Yield 50-70%Yield loss during work-upOptimize extraction pH and recrystallization solvent system.

Troubleshooting Workflow: Low Isolated Yield

G Start Low Isolated Yield Observed CheckCrude Analyze Crude Reaction Mixture (LCMS, 1H NMR) Start->CheckCrude LowConversion High Starting Material CheckCrude->LowConversion Low Conversion ManyByproducts Complex Mixture/ Low Target % CheckCrude->ManyByproducts Many Byproducts GoodConversion High Target % in Crude CheckCrude->GoodConversion Good Conversion TroubleshootReaction Issue is in the REACTION - Check Ethyl Glyoxalate Monomer - Verify Temperature & Time - Check Reagent Stoichiometry LowConversion->TroubleshootReaction TroubleshootImpurity Issue is REACTION CONTROL - Lower Temperature - Slow Reagent Addition - Use Inert Atmosphere ManyByproducts->TroubleshootImpurity TroubleshootPurification Issue is in PURIFICATION - Optimize Acid-Base Extraction - Screen Recrystallization Solvents - Check for Product Solubility in Waste Streams GoodConversion->TroubleshootPurification

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Navigating Regioselectivity in Substituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in the synthesis of substituted imidazoles. As a core structural motif in numerous pharmaceuticals, agrochemicals, and functional materials, the ability to synthesize specific imidazole regioisomers with high precision is paramount.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regiochemical ambiguities in their synthetic routes. Here, we provide in-depth, field-proven insights, troubleshooting guides for common problems, and robust experimental protocols to empower you to overcome these synthetic hurdles.

Section 1: Troubleshooting Guides

This section addresses specific, common issues encountered during imidazole synthesis in a problem-and-solution format.

Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome?

This is a classic and frequently encountered issue. The Debus-Radziszewski synthesis, a multicomponent reaction of a 1,2-dicarbonyl, an aldehyde, and an ammonia source, often yields poor regioselectivity when an unsymmetrical dicarbonyl is used.[3] This lack of control stems from the initial, non-selective condensation of ammonia (or the diimine intermediate) with one of the two non-equivalent carbonyl groups.

Causality at the Mechanistic Level

The reaction proceeds through a diimine intermediate formed from the dicarbonyl and ammonia.[4] If the dicarbonyl is unsymmetrical (e.g., 1-phenyl-1,2-propanedione), two different diimine intermediates can form, leading directly to a mixture of the final imidazole regioisomers. Your goal is to influence which carbonyl group reacts preferentially.

Troubleshooting & Optimization Strategies
  • Catalyst Selection is Critical: The choice of catalyst can significantly influence the reaction's regiochemical outcome.[3] While the classic reaction can be performed without a catalyst, various acids can be employed to direct the condensation.

    • Lewis Acids: Catalysts like Copper(I) iodide (CuI), Copper(II) chloride (CuCl₂·2H₂O), or various zeolites can be highly effective.[3] Lewis acids can coordinate preferentially with the more sterically accessible or electronically favorable carbonyl group, thus directing the initial condensation step. Experimenting with a panel of Lewis acids is a primary troubleshooting step.

    • Brønsted Acids: Simple acids may also improve selectivity, though this is often substrate-dependent.[3]

  • Optimize Reaction Conditions:

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can alter the transition state energies for the formation of the two competing intermediates. A systematic screen of solvents (e.g., ethanol, butanol, acetic acid, ionic liquids) and temperatures is recommended.[5]

    • Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions.[3][6] The rapid, uniform heating can sometimes favor the formation of the thermodynamically more stable product, potentially improving the isomeric ratio.

  • Consider Reactant Stoichiometry: Using a large excess of the ammonia source (e.g., ammonium acetate) can help suppress the formation of oxazole byproducts, a common side reaction that can complicate purification and lower yields.[7]

Workflow: Troubleshooting Poor Regioselectivity in Debus-Radziszewski Synthesis

G start Poor Regioselectivity Observed catalyst Screen Lewis Acid Catalysts (e.g., CuI, CuCl₂, Zeolites) start->catalyst outcome1 Improved Selectivity? catalyst->outcome1 conditions Optimize Reaction Conditions (Solvent, Temperature) outcome2 Improved Selectivity? conditions->outcome2 microwave Evaluate Microwave Irradiation outcome3 Improved Selectivity? microwave->outcome3 alternative Consider Alternative Regiospecific Synthesis (e.g., Marckwald, Van Leusen) outcome1->conditions No end Problem Solved outcome1->end Yes outcome2->microwave No outcome2->end Yes outcome3->alternative No outcome3->end Yes

Caption: Troubleshooting workflow for poor Debus-Radziszewski regioselectivity.

Problem 2: My N-alkylation of an unsymmetrical 4(5)-substituted imidazole is non-selective.

A lack of regioselectivity in the N-alkylation of unsymmetrical imidazoles is a common frustration.[8] This arises because the imidazole anion, formed upon deprotonation, has its negative charge delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[9] Furthermore, the un-alklayted imidazole exists as two rapidly equilibrating tautomers, presenting two sites for alkylation.

Troubleshooting & Optimization Strategies
  • Exploit Steric Hindrance: This is the most direct control element.

    • Bulky Ring Substituent: If your imidazole already has a bulky group at the C4(5) position, the alkylating agent will preferentially attack the less sterically hindered N1 nitrogen.[8]

    • Bulky Alkylating Agent: Conversely, using a sterically demanding alkylating agent can also direct the reaction to the more accessible nitrogen atom.[8]

  • Leverage Electronic Effects: An electron-withdrawing group (EWG) at the C4(5) position will decrease the nucleophilicity of the adjacent N3 nitrogen, thereby favoring alkylation at the more distant N1 position.[8] If your substrate lacks a strong EWG, this pathway is less reliable.

  • Employ a Directing Group Strategy: For complete and reliable control, a protecting/directing group strategy is often the best approach. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is particularly effective.

    • Mechanism: Protect the imidazole at one nitrogen, perform the desired C-H functionalization or other modifications, and then use the "SEM-switch" to transpose the protecting group to the other nitrogen, opening up the first site for regioselective N-alkylation.[10]

  • Systematically Vary Base and Solvent: The choice of base and solvent can significantly alter the product ratio.[8] Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are common starting points. However, using a Grignard reagent as the base has also been reported to influence selectivity.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that govern regioselectivity in imidazole synthesis? A1: Regioselectivity is a result of a complex interplay between several factors. The primary determinants are:

  • Steric Factors: The size of substituents on the starting materials can physically block or hinder the approach of reagents to a particular reaction site, favoring reaction at a less congested position.[3]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the reactants modify the electron density at different positions of the forming ring, influencing the rates of bond formation and directing the cyclization pathway.[8]

  • Reaction Mechanism: Each named synthesis (e.g., Debus-Radziszewski, Marckwald, Bredereck) follows a distinct mechanistic pathway. Understanding the specific bond-forming sequence for a chosen method is crucial for predicting and controlling the regiochemical outcome.[1][2]

  • Reaction Conditions: The catalyst, solvent, temperature, and even the order of addition can dramatically alter the outcome by stabilizing certain intermediates or transition states over others.[8]

Q2: Which named reactions for imidazole synthesis offer the best inherent regiocontrol? A2: While multicomponent reactions are efficient, they often lack regiocontrol. For syntheses requiring high regioselectivity, methods that build the ring in a more controlled, stepwise fashion are generally superior.

Synthetic MethodTypical Starting MaterialsRegiocontrol & Common OutcomeKey Advantages/Disadvantages
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaOften Poor with unsymmetrical dicarbonyls.[3][4]Advantage: High atom economy, convergent. Disadvantage: Prone to regioisomeric mixtures and side products.[6][7]
Marckwald Synthesis α-Amino ketone, Cyanate/ThiocyanateGood. Effective for creating specific substitution patterns, particularly 2-mercaptoimidazoles.[3][11]Advantage: Reliable for certain substitution patterns. Disadvantage: Starting materials can be less accessible.
Bredereck Synthesis α-Hydroxyketone (acyloin), FormamideGood for synthesizing 4,5-disubstituted imidazoles.[12]Advantage: Utilizes formamide as a versatile reagent. Disadvantage: Often requires high temperatures (150-180 °C).[12]
Van Leusen Synthesis Aldehyde, Amine, TosMICExcellent. Highly versatile for regioselective synthesis of 1,4-, 1,5-, and 4,5-disubstituted imidazoles.[13]Advantage: Powerful and highly regiocontrolled multicomponent reaction. Disadvantage: TosMIC reagent can be lachrymatory.
Metal-Catalyzed C-H Functionalization Pre-formed imidazole core, Aryl halideExcellent. Allows for late-stage, sequential, and highly regioselective installation of groups at C2, C4, and C5.[10][14]Advantage: Unparalleled control for complex derivatives. Disadvantage: Requires multi-step synthesis and transition metal catalysts.

Q3: How do transition metal catalysts direct regioselectivity in modern imidazole synthesis? A3: Transition metals, particularly palladium, copper, and rhodium, have revolutionized the synthesis of complex imidazoles through direct C-H functionalization.[10][14][15]

  • Mechanism: These methods typically involve an N-protected imidazole. The catalyst (e.g., Palladium) undergoes oxidative addition into an aryl halide. A C-H bond on the imidazole ring then coordinates to the metal center and is cleaved in a concerted metalation-deprotonation (CMD) step. The choice of base and ligands is crucial for this step's efficiency and selectivity.[8] Reductive elimination then forges the new C-C bond and regenerates the catalyst.

  • Regiocontrol: Selectivity between the C2, C4, and C5 positions is achieved by tuning the electronic and steric properties of the catalyst, ligands, and directing/protecting groups on the imidazole nitrogen. For instance, C5-arylation can often be achieved with high selectivity using specific palladium catalysts and bases.[8][14] Targeting the less reactive C4 position often requires more advanced strategies like the "SEM-switch".[10]

Diagram: Mechanistic Origin of Regioisomers in Debus-Radziszewski Synthesis

Caption: Competing pathways leading to regioisomers from an unsymmetrical dicarbonyl.

Section 3: Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from procedures demonstrating improved yields and conditions for the Debus-Radziszewski reaction.[3]

  • Objective: To synthesize 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with improved yield using a CuI catalyst.

  • Materials:

    • 4-Chlorobenzaldehyde (1 mmol)

    • Benzil (or Benzoin, 1 mmol)

    • Ammonium acetate (3 mmol)

    • Copper(I) iodide (CuI, 15 mol%)

    • Butanol (7 mL)

    • Ethanol (for recrystallization)

    • Round bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round bottom flask, add 4-chlorobenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[3]

    • Add butanol (7 mL) to the flask to act as the solvent.[3]

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 25-30 minutes.[3]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into crushed ice with stirring to precipitate the product.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water.[3]

    • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[3]

Protocol 2: Microwave-Assisted Synthesis of 1-Substituted 5-Aryl-1H-Imidazoles (van Leusen type)

This protocol describes a modern, regioselective, one-pot, two-step synthesis.[13]

  • Objective: To synthesize a 1-substituted 5-aryl-1H-imidazole with high regioselectivity.

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)

    • Aliphatic primary amine (e.g., benzylamine, 1.0 equiv)

    • Tosylmethyl isocyanide (TosMIC, 1.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Acetonitrile (CH₃CN) or Methanol

    • Microwave reactor vials, magnetic stirrer.

  • Procedure:

    • Step 1 (Imine Formation): In a microwave reactor vial, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).[3]

    • Heat the neat mixture in a microwave reactor at 60 °C for 4 minutes to form the imine.[3] (Alternatively, stir the mixture in methanol at room temperature for 30 minutes).

    • Step 2 (Cyclization): To the vial containing the crude imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.

    • Seal the vial and place it back in the microwave reactor. Irradiate the mixture under appropriate conditions (e.g., 80-100 °C for 10-20 minutes, requires optimization).

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,5-disubstituted imidazole.

References

Technical Support Center: Synthesis and Purification of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-methyl-1H-imidazole-2-carboxylate. Here, we address common challenges related to the removal of reaction byproducts and provide practical, field-tested solutions to enhance the purity and yield of your target compound. Our approach is rooted in a deep understanding of imidazole chemistry and years of hands-on experience in synthetic and process chemistry.

Troubleshooting Guide: Isolating High-Purity this compound

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: After my reaction, TLC analysis shows multiple spots close to my desired product. What are these likely byproducts?

Answer:

Based on the common synthetic routes to this compound, the primary byproducts you are likely observing are:

  • Regioisomers: If your synthesis involves the construction of the imidazole ring, you may form a mixture of this compound and ethyl 4-methyl-1H-imidazole-2-carboxylate. The formation of these regioisomers is a well-documented challenge in the synthesis of unsymmetrically substituted imidazoles.[1][2]

  • N-Alkylated Byproducts: As the imidazole ring possesses two nitrogen atoms, N-alkylation can occur as a side reaction, especially if alkylating agents are present or formed in situ. This can lead to the formation of N-alkylated derivatives of your target compound. A common secondary reaction is the formation of quaternary imidazolium salts from a second alkylation.[3]

  • Hydrolyzed Product (Carboxylic Acid): The ethyl ester of your target compound can be susceptible to hydrolysis, particularly during aqueous workup or if the reaction is carried out under conditions with residual water. This results in the formation of 5-methyl-1H-imidazole-2-carboxylic acid.

  • Unreacted Starting Materials and Intermediates: Depending on the specific synthetic route, you may have residual starting materials or incompletely cyclized intermediates. For example, in a Debus-Radziszewski synthesis, unreacted aldehydes, ammonia sources, or dicarbonyl compounds might be present.[4]

Question 2: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What strategies can I employ?

Answer:

When an impurity co-elutes with your product, it suggests that they have very similar polarities. Here is a systematic approach to tackle this issue:

  • Optimize Your Column Chromatography:

    • Solvent System Modification: A slight change in the polarity of your eluent system can sometimes be enough to achieve separation. If you are using a standard ethyl acetate/hexane system, consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to alter the selectivity.

    • Alternative Stationary Phases: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. For instance, if you are using silica gel, switching to alumina (basic or neutral) or a C18 reversed-phase column could provide the necessary difference in retention. A reverse-phase HPLC method using an acetonitrile/water mobile phase with a phosphoric acid modifier has been reported for a similar compound, which could be adapted for preparative separation.[5]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Solvent Screening: A good starting point for solvent screening for imidazole carboxylates includes esters (e.g., ethyl acetate, isopropyl ether), alcohols (e.g., ethanol, isopropanol), and hydrocarbon/ester mixtures.[6][7] A patent for a related compound suggests using a solvent system of a "good" solvent (like dichloromethane or ethyl acetate) to dissolve the compound, followed by the addition of an "anti-solvent" (like n-heptane or water) to induce crystallization.[7]

  • Acid-Base Extraction: If the impurity has a different pKa than your product, you can exploit this for separation. For example, if the impurity is the hydrolyzed carboxylic acid, you can dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). Your ethyl ester product will remain in the organic layer, while the carboxylic acid byproduct will be extracted into the aqueous layer as its salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: Low yields in imidazole synthesis can often be attributed to suboptimal reaction conditions.[4] The temperature, reaction time, and choice of catalyst can all significantly impact the outcome. In multicomponent reactions, the stoichiometry of the reactants is also critical. For instance, in a Debus-Radziszewski type synthesis, ensuring the correct molar ratios of the dicarbonyl compound, aldehyde, and ammonia source is crucial for maximizing the yield of the desired trisubstituted imidazole.

Q2: How can I prevent the hydrolysis of the ethyl ester during workup?

A2: To minimize hydrolysis, it is important to avoid prolonged exposure to strongly acidic or basic aqueous conditions. When performing an aqueous workup, use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) and work quickly. Ensure that all glassware is dry and use anhydrous solvents whenever possible.

Q3: Are there any specific safety precautions I should take when working with imidazole synthesis?

A3: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in imidazole synthesis can be corrosive, flammable, or toxic. For example, ammonia and formaldehyde are common reagents with significant health hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Dissolution: In a flask, add the crude product and a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol) to dissolve the solid at an elevated temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesRecommended For
Column Chromatography High resolution for separating closely related compounds.Can be time-consuming and requires large volumes of solvent.Separating regioisomers and other byproducts with similar polarities.
Recrystallization Excellent for removing small amounts of impurities; can yield highly pure material.May result in significant product loss if solubility parameters are not optimal.Final purification step to obtain a highly crystalline product.
Acid-Base Extraction Simple and effective for separating acidic or basic impurities.Only applicable if the byproducts have significantly different pKa values from the product.Removing the hydrolyzed carboxylic acid byproduct.

Visualization of Key Concepts

Byproduct_Formation cluster_reactants Starting Materials & Reagents cluster_reaction Reaction cluster_products Crude Product Mixture Reactants e.g., Dicarbonyl, Aldehyde, Ammonia Source Synthesis Imidazole Ring Formation & Esterification Reactants->Synthesis Target Ethyl 5-methyl-1H- imidazole-2-carboxylate Synthesis->Target Byproduct1 Regioisomer (ethyl 4-methyl...) Synthesis->Byproduct1 Side Reaction Byproduct2 Hydrolyzed Acid (5-methyl...acid) Synthesis->Byproduct2 Hydrolysis Byproduct3 N-Alkylated Impurity Synthesis->Byproduct3 Side Reaction Byproduct4 Unreacted Starting Materials Synthesis->Byproduct4 Incomplete Reaction

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Remove acidic/basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate regioisomers and other neutral impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing for high purity Pure Pure Ethyl 5-methyl-1H- imidazole-2-carboxylate Recrystallization->Pure

Caption: A recommended workflow for the purification of this compound.

References

troubleshooting low conversion rates in imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazole Synthesis

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high conversion rates in their imidazole synthesis protocols. As a Senior Application Scientist, I have seen firsthand how seemingly minor variables can dramatically impact the outcome of these powerful, yet sensitive, reactions. This resource moves beyond simple procedural lists to explain the underlying chemical principles, helping you not just to solve your immediate problem, but to build a more robust and intuitive approach to your future syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues - Reagents and Reaction Setup

Q1: My reaction is sluggish or failing completely. How critical are the purity and handling of my starting materials?

A1: The quality of your starting materials is paramount and is often the most overlooked source of low conversion rates.

  • Aldehydes: Aldehydes are notoriously prone to oxidation to carboxylic acids upon exposure to air. This depletes the active reagent and the resulting carboxylic acid can interfere with the reaction, particularly if basic catalysts are used.

    • Expert Insight: Always use freshly distilled or newly purchased aldehydes. If you suspect oxidation, you can perform a simple purification by distillation or flash chromatography. For sensitive aldehydes, handling under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Dicarbonyl Compounds (e.g., Glyoxal, Benzil): Glyoxal is typically supplied as a 40% aqueous solution. The presence of water can be detrimental in certain protocols, and the actual concentration can vary. Benzil and other solid dicarbonyls are generally more stable but can contain impurities from their synthesis.

    • Trustworthiness Check: Verify the concentration of aqueous glyoxal via titration if possible. For solid dicarbonyls, assess purity by melting point or NMR before use. Impurities can act as reaction inhibitors or lead to unwanted side products[1].

  • Ammonia Source: Ammonium acetate is a common ammonia source in the Debus-Radziszewski synthesis. It is hygroscopic and can absorb significant amounts of water from the atmosphere, which can alter the reaction medium and dilute reactants.

    • Actionable Protocol: Dry ammonium acetate in a vacuum oven at a moderate temperature (e.g., 60-70°C) for several hours before use. Store it in a desiccator.

Q2: I'm confident in my reagent quality, but my yields are inconsistent. Could my reaction setup be the cause?

A2: Yes, subtle aspects of the physical setup can introduce variability.

  • Atmospheric Moisture: Imidazole synthesis often involves condensation steps where water is eliminated. If the reaction is sensitive to water, performing it under a dry, inert atmosphere (N₂ or Ar) can prevent the reverse reaction (hydrolysis) and side reactions. Acylimidazole intermediates, in particular, are known to be highly susceptible to hydrolysis[2].

  • Mixing and Homogeneity: Many imidazole syntheses are multi-component reactions and may not be fully homogeneous at the start.

    • Expert Insight: Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, promoting side product formation. Ensure vigorous, efficient stirring, especially in viscous solvents or slurries. For scale-up, mechanical stirring is superior to a magnetic stir bar. Poor solubility of starting materials is a known cause of low yields[3][4].

  • Order of Addition: In multi-component reactions, the order of addition can be critical. For instance, in the Radziszewski synthesis, pre-forming the diimine intermediate by mixing the dicarbonyl and ammonia source before slowly adding the aldehyde can prevent the aldehyde from undergoing undesired self-condensation or other side reactions[1].

Section 2: Optimizing Reaction Conditions

Q3: My reaction yield is significantly lower than reported in the literature. What are the most common reaction parameters to investigate?

A3: Low yield is a multifaceted problem. A systematic approach to optimizing reaction conditions is the most effective troubleshooting strategy. The key parameters to investigate are Temperature, Stoichiometry, Solvent, and Catalysis[5][6].

Troubleshooting Workflow for Low Conversion Rates

The following diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed reagents Step 1: Verify Reagent Purity & Handling (Aldehyde, Dicarbonyl, NH3 Source) start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK monitoring Step 3: Analyze Reaction Profile (TLC, LC-MS) conditions->monitoring Conditions Optimized monitoring->conditions Incomplete Reaction or Side Products Dominant workup Step 4: Evaluate Work-up & Purification monitoring->workup Reaction Goes to Completion workup->monitoring Product Lost During Isolation success High Yield Achieved workup->success Product Recovered

Caption: Logical workflow for troubleshooting low yields in imidazole synthesis.

  • Temperature: Temperature control is critical. Excessive heat can promote decomposition or the formation of tars and side products. Insufficient heat will result in an incomplete or slow reaction.

    • Expert Insight: The optimal temperature is highly dependent on the specific synthesis method and solvent. For example, in a catalyst-free synthesis using glycerol, yields decreased above 90°C[4][6]. It is advisable to run small-scale experiments at a range of temperatures (e.g., room temperature, 50°C, 80°C, reflux) to find the sweet spot.

  • Stoichiometry: The molar ratio of reactants is crucial. In the Debus-Radziszewski synthesis, using a large excess of the ammonia source (like ammonium acetate) is a common strategy to favor the formation of the necessary diimine intermediate and outcompete the formation of oxazole byproducts[1].

  • Solvent: The solvent dictates the solubility of reactants and can mediate the reaction pathway. Polar protic solvents like ethanol are common for the Debus-Radziszewski reaction, while syntheses from α-haloketones may benefit from solvent systems like aqueous tetrahydrofuran (THF)[3][7].

  • Catalyst: Many modern imidazole syntheses rely on a catalyst. The choice of catalyst (e.g., Brønsted acid, Lewis acid, solid-supported) and its loading are critical[6]. An inactive or suboptimal amount of catalyst will directly lead to low conversion. For instance, in one study, a 94% yield was achieved with 7.5 mol% of silicotungstic acid, whereas 2.5 mol% gave only 63% yield[8].

Q4: I'm isolating a significant byproduct along with my desired imidazole. What are the likely side reactions and how can I minimize them?

A4: Side reactions are a primary cause of reduced yields. Identifying the byproduct is the first step to suppression.

  • Common Side Reaction: In the widely used Debus-Radziszewski synthesis, the condensation of the dicarbonyl compound with the aldehyde can lead to the formation of an oxazole byproduct. This pathway competes directly with the desired imidazole formation.

Competing Reaction Pathways

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Pathway Reactants Dicarbonyl + Aldehyde Diimine Diimine Intermediate Oxazole Oxazole Byproduct Reactants->Oxazole Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Diimine Imidazole Imidazole Product Diimine->Imidazole

Caption: Competing pathways in the Debus-Radziszewski synthesis.

  • Suppression Strategy: The formation of the imidazole ring requires the dicarbonyl to first form a diimine with two equivalents of ammonia. The oxazole pathway does not. Therefore, you can shift the equilibrium toward the desired product by using Le Châtelier's principle.

    • Actionable Protocol: Increase the molar excess of the ammonia source (e.g., use 5-10 equivalents of ammonium acetate relative to the dicarbonyl). This increases the concentration of the diimine intermediate, favoring the imidazole pathway[1]. Also, consider adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia to ensure it encounters the pre-formed diimine[1].

Q5: How do I choose the best solvent for my reaction? The literature shows many different options.

A5: Solvent choice is not arbitrary; it is a key optimization parameter that influences reactant solubility, transition state stability, and even the reaction mechanism[3].

Synthesis TypeRecommended SolventsRationale & Expert Insight
Debus-Radziszewski Polar Protic (Ethanol, Methanol)Good for solvating ammonium acetate and facilitating proton transfer in condensation steps[3].
Polar Aprotic (DMF, DMSO)Can be effective, especially in metal-catalyzed variations, but may require higher temperatures[3].
Green Solvents (Glycerol)An environmentally friendly option that can facilitate high yields, sometimes even without a catalyst, due to hydrogen bonding activation[4][6].
From α-Haloketones Aqueous THFSuperior solvent system for solubilizing both the polar amidine salt and the non-polar α-haloketone[7].
Chloroform, DMF, AlcoholsUsed historically, but often give variable or poor yields and involve toxic solvents[7].
Microwave-Assisted Solvent-Free or High-Boiling Polar SolventsSolvent-free conditions often give excellent yields and simplify work-up[8]. High-boiling solvents (e.g., DMF, ethylene glycol) are used for efficient energy absorption.
Section 3: Reaction Monitoring and Product Isolation

Q7: How do I know when my reaction is truly complete? I'm worried about stopping it too early or letting it run too long.

A7: Proper reaction monitoring is essential to maximize yield and minimize byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is the most common and effective technique. Monitor the consumption of the limiting starting material (usually the aldehyde or dicarbonyl).

    • Protocol: Spot the reaction mixture alongside the starting materials on a TLC plate at regular intervals (e.g., every hour). The reaction is complete when the spot corresponding to the limiting reagent has disappeared. A new, more polar spot corresponding to the imidazole product should appear[1][9].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reaction mixtures or when developing a new procedure, LC-MS provides more definitive information about the formation of the desired product (by mass) and the presence of any byproducts.

Q8: I see a strong product spot on TLC, but my isolated yield is poor. Where could I be losing my product?

A8: Product loss during work-up and purification is a very common issue, especially with polar, water-soluble imidazoles[10][11].

  • Inefficient Extraction: Imidazoles are basic and can be protonated. If your aqueous work-up is acidic, your product may be in the aqueous layer as a salt.

    • Expert Insight: Many imidazole derivatives are highly soluble in water even in their neutral form[10]. After neutralizing the reaction mixture, you must extract thoroughly with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

  • Purification Challenges:

    • Column Chromatography: Imidazoles, being basic, can stick to or "streak" on silica gel, leading to poor separation and recovery.

      • Actionable Protocol: To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system. This deactivates the acidic sites on the silica gel and improves chromatography[10].

    • Recrystallization: Finding a suitable solvent system for recrystallization can be challenging. The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold.

Appendix: Key Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Basic Imidazole [10]

  • Quench & Dilute: Quench the reaction mixture as appropriate (e.g., by pouring into water or a saturated sodium bicarbonate solution). If the reaction was run in a water-miscible solvent, dilute with water.

  • Acidification: Acidify the aqueous mixture with a strong acid (e.g., 1 M HCl) to a pH of ~2. This protonates the basic imidazole, rendering it water-soluble.

  • Wash: Wash the acidic aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove non-basic organic impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). The neutral imidazole product may precipitate if it is insoluble in water.

  • Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x volumes of dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

References

effect of solvent and temperature on imidazole esterification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazole Esterification Protocols

A Senior Application Scientist's Guide to Navigating Solvent and Temperature Effects

Welcome to the technical support center for imidazole-mediated esterification. This guide is designed for researchers, chemists, and drug development professionals who utilize imidazole-based reagents for the synthesis of esters. My goal as your application scientist is to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern these reactions. Here, we will dissect the critical roles of solvent and temperature, offering not just troubleshooting steps but the causal logic behind them, enabling you to optimize your reactions with precision and confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts that are crucial for understanding and troubleshooting your experiments.

Q1: What is the fundamental role of imidazole in esterification reactions?

Imidazole and its derivatives, like 1,1'-Carbonyldiimidazole (CDI), primarily act as activating agents and nucleophilic catalysts. The process begins with the reaction between the carboxylic acid and the imidazole reagent to form a highly reactive acylimidazole intermediate.[1][2] This intermediate is much more susceptible to nucleophilic attack by an alcohol than the original carboxylic acid. Imidazole itself can also function as a general base catalyst in some ester hydrolysis reactions, though its primary role in synthesis is activation.[3][4] In some applications, molten imidazole is even used as a "green" solvent that also mediates the reaction.[2][5]

Q2: How does temperature generally influence the rate and outcome of an imidazole esterification?

Temperature is a double-edged sword in these reactions.

  • Rate Acceleration: Increasing the reaction temperature typically provides the necessary activation energy, leading to a significant increase in the reaction rate.[6][7] In many cases, reactions that are sluggish or non-existent at room temperature can proceed to high conversion at elevated temperatures (e.g., 60-80 °C).[1]

  • Side Reactions: The downside of higher temperatures is the potential to accelerate undesirable side reactions. These can include racemization of stereocenters, degradation of sensitive substrates, or specific side reactions with the solvent or reagents.[1][8] Therefore, the optimal temperature is a balance between achieving a practical reaction rate and minimizing byproduct formation.

Q3: Why is solvent selection so critical for this reaction?

The solvent does more than just dissolve the reactants; it actively participates in the reaction's success. Its polarity is a key factor. The mechanism of imidazole esterification involves the formation of charged intermediates and transition states, such as an imidazolium carboxylate ion pair.[1] Polar aprotic solvents (like DMF and MeCN) are particularly effective because they can stabilize these charged species, lowering the activation energy and accelerating the reaction.[1][9] Conversely, nonpolar solvents may lead to very slow or incomplete reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Ester Yield

You've run the reaction for the prescribed time, but analysis (TLC, LC-MS) shows mostly unreacted starting material.

Initial Diagnostic Workflow

start Low Ester Yield Detected q1 Was the reaction run at an elevated temperature? start->q1 a1_no No q1->a1_no No q2 What was the solvent used? q1->q2 Yes s1 Increase temperature incrementally (e.g., to 60 °C, then 80 °C). Monitor for side products. a1_no->s1 end_node Re-run experiment with optimized conditions. s1->end_node a2_nonpolar Nonpolar (e.g., Toluene, Hexane) q2->a2_nonpolar q3 Are starting materials fully dissolved? q2->q3 Polar Aprotic s2 Switch to a polar aprotic solvent like MeCN or DMF. This stabilizes charged intermediates. a2_nonpolar->s2 s2->end_node a3_no No q3->a3_no q3->end_node Yes s3 Increase solvent volume or switch to a solvent with better solubilizing power (e.g., DMF). a3_no->s3 s3->end_node

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis:

  • Causality (Temperature): Many imidazole carbamate-mediated esterifications show little to no conversion at room temperature but proceed cleanly at 60 °C or higher.[1] The initial formation of the acylimidazole intermediate often has a significant energy barrier that thermal energy helps to overcome.

  • Causality (Solvent): A study by Sarpong et al. demonstrated a dramatic positive effect on reaction conversion when switching from less polar solvents like THF to more polar ones like acetonitrile (MeCN).[1] Research on cellulose esterification also found that solvents with higher polarity and basicity, such as DMSO, led to faster reactions by favorably interacting with the biopolymer and stabilizing intermediates.[9]

Problem 2: Significant Side Product Formation

Your desired ester is forming, but it's contaminated with one or more significant byproducts.

In-Depth Analysis:

The identity of the side product is the key to solving the problem. Below is a summary of common side reactions and their specific mitigation strategies.

Side Reaction Plausible Cause Proposed Solution
N-alkylation of Imidazole Occurs when using alkyl imidazole carbamates. The liberated imidazole attacks the alkyl group of another carbamate molecule, especially at high concentrations or after the carboxylic acid is consumed.[1]Reduce the concentration of the reaction. Use a moderate excess (e.g., 2 equivalents) of the carbamate reagent instead of a large excess.[1]
Aza-Michael Addition Reaction of imidazole with α,β-unsaturated carboxylic acids or their activated derivatives (e.g., cinnamoyl chloride). The imidazole acts as a nucleophile, adding to the double bond.[5]This is a competing reaction pathway. Consider alternative activation agents (e.g., tosyl chloride) that do not involve molten imidazole as the reaction medium if this side reaction is dominant.[5]
Amide Formation (from DMF) Trace dimethylamine impurities in aged DMF can react with the activated acylimidazole intermediate, forming a dimethylamide byproduct. This is more common with electron-poor carboxylic acids.[1]Use freshly distilled DMF to remove amine impurities.[1]
Racemization If the α-carbon of the carboxylic acid is a stereocenter, the formation of the planar acylimidazole intermediate can lead to racemization.[1][8]Run the reaction at the lowest possible temperature that still affords a reasonable rate. Screen different activating agents. Unfortunately, extensive racemization has been observed in some cases.[1]
Problem 3: Reaction Stalls Before Completion

The reaction proceeds well initially but stops before all the limiting reagent is consumed.

In-Depth Analysis:

  • Reagent Stoichiometry: The reaction between the carboxylic acid and the imidazole carbamate produces free imidazole as a byproduct.[1] This liberated imidazole can compete with the alcohol for the activated acylimidazole, potentially slowing the reaction. Ensure at least a stoichiometric amount, and often a slight excess (1.2-2.0 equivalents), of the activating agent is used.

  • Equilibrium Considerations: While often driven to completion, esterifications can be reversible. If your substrate or product is particularly sensitive, high temperatures over prolonged periods might lead to decomposition, giving the appearance of a stalled reaction. Try running the reaction at a slightly lower temperature for a longer time.

Experimental Protocols & Optimization

Protocol 1: General Procedure for Temperature & Solvent Screening

This protocol is designed to efficiently find the optimal conditions for a new substrate.

  • Setup: In parallel reaction vials, add your carboxylic acid (1.0 equiv) and a magnetic stir bar.

  • Solvent Addition: To separate vials, add different polar aprotic solvents (e.g., MeCN, DMF, DMSO) to a concentration of 0.5 M.

  • Reagent Addition: Add the imidazole-based activating agent (e.g., MImC, 2.0 equiv) to each vial.

  • Temperature Screening: Place the sets of vials on separate heating blocks set to different temperatures (e.g., Room Temp, 60 °C, 80 °C).

  • Alcohol Addition: Add the alcohol (1.5-2.0 equiv).

  • Monitoring: Seal the vials under an inert atmosphere (N₂ or Ar) and stir for 18-24 hours. Monitor reaction progress by taking small aliquots for TLC or LC-MS analysis at set time points (e.g., 2h, 6h, 18h).

  • Analysis: Compare the conversion and purity profile across all conditions to identify the optimal solvent and temperature.

Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for esterification using an imidazole carbamate, highlighting the key activated intermediate.

G cluster_activation Step 1: Activation cluster_esterification Step 2: Esterification RCOOH Carboxylic Acid (R-COOH) IonPair Imidazolium Carboxylate Ion Pair RCOOH->IonPair Forms Ion Pair ImCarbamate Imidazole Carbamate (Im-CO-OR') ImCarbamate->IonPair Forms Ion Pair AcylIm Acylimidazole Intermediate (R-CO-Im) IonPair->AcylIm Forms Activated Intermediate Alcohol Alcohol (R''-OH) Ester Ester Product (R-CO-OR'') AcylIm->Ester Nucleophilic Attack note1 Key reactive species. Higher polarity solvents stabilize this intermediate. AcylIm->note1 Alcohol->Ester Nucleophilic Attack Imidazole Imidazole (Im-H) note2 Imidazole is regenerated and can act as a base. Ester->note2

Caption: Proposed mechanism for imidazole carbamate-mediated esterification.

References

preventing decomposition of ethyl 5-methyl-1H-imidazole-2-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-Methyl-1H-imidazole-2-carboxylate

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

The unique structure of this compound, featuring both an acidic N-H proton and a basic nitrogen atom, alongside a base- and acid-labile ester group, presents specific stability challenges.[1][2][3] This guide addresses the most common issues related to its decomposition and offers field-proven strategies for prevention and troubleshooting.

Troubleshooting Guide: Common Synthesis Problems

This section is formatted as a direct Q&A to address specific issues you may encounter during your experiments.

Question 1: I am observing significantly low yields of my final product. What are the likely causes and how can I mitigate them?

Answer: Low yield is a common problem that can stem from several factors, but for this specific molecule, the primary culprits are often incomplete reaction or, more frequently, product decomposition during the reaction or workup.

Potential Cause A: Incomplete Cyclization or Esterification

The formation of the imidazole ring or the subsequent esterification may not have gone to completion. Reaction times and temperatures are critical. For instance, some cyclization reactions require prolonged heating, which can be a double-edged sword.[4]

Solution:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Do not rely solely on time. Wait for the complete consumption of the limiting reagent.

  • Optimize Conditions: If the reaction stalls, consider a modest increase in temperature or a change in solvent. However, be aware that excessive heat can trigger decomposition (see below).

Potential Cause B: Product Decomposition Under Reaction Conditions

The stability of the imidazole ester is highly dependent on the pH and temperature of the reaction medium.

  • Hydrolysis (Acidic or Basic): If your synthesis involves strongly acidic or basic conditions (e.g., esterification with concentrated sulfuric acid or cyclization in the presence of a strong base), you risk hydrolyzing the ethyl ester back to the carboxylic acid.[5][6][7]

  • Decarboxylation: Imidazole-2-carboxylic acids (the hydrolyzed form of your product) are susceptible to decarboxylation, especially when heated.[8] This is an irreversible process that removes the carboxyl group entirely, leading to 5-methyl-1H-imidazole.

Solution:

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid excessive heating or prolonged refluxing unless absolutely necessary and validated.

  • pH Neutrality: Whenever possible, use reaction conditions that are close to neutral. If strong acids or bases are required, their concentration and the reaction time should be minimized.

  • Reagent Choice: Consider milder reagents. For esterification, methods avoiding strong mineral acids, such as using imidazole carbamates, can be effective, although care must be taken to avoid racemization if chiral centers are present.[9]

Question 2: My product seems to decompose during the aqueous workup and extraction. How can I prevent this?

Answer: The workup phase is a critical point of vulnerability for this compound. The amphoteric nature of the imidazole ring means it can be protonated by acid or deprotonated by base, making the molecule soluble in both acidic and basic aqueous solutions.[2][3] However, these are precisely the conditions that promote ester hydrolysis.

The core issue: To extract the product into an organic solvent, the aqueous phase is often adjusted to a pH where the molecule is neutral and less water-soluble. Swinging the pH too far in either direction, or for too long, will cause decomposition.

Troubleshooting Protocol: Optimized Workup & Extraction

  • Temperature is Key: Perform all steps of the workup in an ice bath (0-5 °C). Lower temperatures significantly reduce the rate of hydrolysis.

  • Dilute Reagents: Use dilute acidic (e.g., 1M HCl) and basic (e.g., 5% NaHCO₃ or 1M NaOH) solutions for pH adjustments. Never use concentrated acids or bases.[10]

  • Rapid & Efficient pH Adjustment:

    • Add the acid or base dropwise with vigorous stirring, monitoring the pH constantly.

    • Do not "overshoot" the target pH. Aim for a pH between 7 and 8 for optimal neutrality and minimal solubility in the aqueous layer. Some protocols suggest a final pH of 5-6, which can also be effective but may increase hydrolysis risk if exposure is prolonged.[5]

    • Once the target pH is reached, immediately proceed to extraction. Do not let the solution sit.

  • Efficient Extraction:

    • Use a suitable organic solvent like ethyl acetate or dichloromethane.

    • Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) to ensure complete removal of the product from the aqueous phase.

  • Final Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

This entire process should be executed swiftly to minimize the contact time of the product with the aqueous phase, especially under non-neutral conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The two main decomposition pathways are ester hydrolysis and decarboxylation .

  • Ester Hydrolysis: This can be catalyzed by both acid and base, cleaving the ethyl ester to form 5-methyl-1H-imidazole-2-carboxylic acid and ethanol. This is often reversible under acidic esterification conditions but is a yield-reducing side reaction during workup.

  • Decarboxylation: This typically occurs under heating and is more pronounced with the carboxylic acid intermediate.[8] The C2-carboxyl group is removed as CO₂, yielding 5-methyl-1H-imidazole. This is an irreversible and common source of yield loss, especially in reactions requiring high temperatures.

// Nodes main [label="Ethyl 5-methyl-1H-\nimidazole-2-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; acid [label="5-methyl-1H-imidazole-\n2-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; decarboxylated [label="5-methyl-1H-imidazole", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges main -> acid [label=" H+ / H₂O or OH- / H₂O \n (Hydrolysis)", color="#EA4335", fontcolor="#202124"]; acid -> main [label=" EtOH / H+ \n (Esterification)", color="#34A853", fontcolor="#202124"]; acid -> decarboxylated [label=" Heat (Δ) \n (Decarboxylation)", color="#EA4335", fontcolor="#202124"]; } .enddot Caption: Major decomposition pathways for the target compound.

Q2: What are the best practices for purifying the final product?

Purification can be challenging as the compound can sometimes be an oil or a low-melting solid.[11]

Purification MethodBest Practices & Considerations
Crystallization Solvent Choice: Isopropyl ether is a reported recrystallization solvent.[5] A solvent system of ethyl acetate/heptane or dichloromethane/heptane can also be effective. Procedure: Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at a slightly elevated temperature. Slowly add the anti-solvent (e.g., heptane) until turbidity is observed. Cool slowly to allow for crystal formation.
Column Chromatography Stationary Phase: Use silica gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexanes or acetone in dichloromethane is typically effective.[4] Start with a low polarity and gradually increase it. Caution: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To mitigate this, you can either: 1. Neutralize the silica by preparing a slurry with a small amount of triethylamine (e.g., 1%) in your mobile phase. 2. Work quickly and do not leave the compound on the column for an extended period.

Q3: How should I store the purified this compound?

To ensure long-term stability, the purified compound should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Container: Use a tightly sealed amber glass vial to protect from light.

Q4: Can I use a different base for the workup instead of sodium bicarbonate or sodium hydroxide?

Yes, weaker inorganic bases like potassium carbonate (K₂CO₃) can be used.[12] Organic bases like triethylamine (Et₃N) can also be used, but they are harder to remove from the final product. For a standard aqueous workup, sodium bicarbonate is often the best choice as it is mild, effective at neutralizing strong acids, and its byproduct (CO₂) is harmless.

Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis reagents 1. Reagent Addition & Mixing reaction 2. Reaction Under Controlled Temp & Time reagents->reaction monitoring 3. In-Process Control (TLC, LC-MS) reaction->monitoring quench 4. Quenching (Ice Bath) monitoring->quench ph_adjust 5. pH Adjustment (Cold, Dilute Acid/Base) quench->ph_adjust extract 6. Extraction (e.g., Ethyl Acetate) ph_adjust->extract wash 7. Wash & Dry (Brine, Na₂SO₄) extract->wash purify 8. Purification (Chromatography/Crystallization) wash->purify analysis 9. Characterization (NMR, MS, HPLC) purify->analysis

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like ethyl 5-methyl-1H-imidazole-2-carboxylate is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, benchmarked against alternative and advanced methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

The Central Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can have significant consequences, potentially leading to the formation of toxic byproducts, altered pharmacological activity, and compromised stability of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is paramount.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, quantitative accuracy, and reproducibility.[1] For a polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Foundational HPLC Protocol

Drawing from established methods for similar imidazole esters, the following protocol is recommended as a robust starting point for the purity analysis of this compound.[2]

Experimental Protocol: HPLC Purity Determination

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Rationale for Method Parameters
  • Stationary Phase (C18 Column): A C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions. This is the most common starting point for reversed-phase chromatography.[3]

  • Mobile Phase (Acidified Water/Acetonitrile): The use of an acidic mobile phase (0.1% phosphoric acid) is crucial for obtaining sharp, symmetrical peaks for basic compounds like imidazoles. The acid protonates residual silanol groups on the silica-based column, minimizing secondary interactions that can cause peak tailing. Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) ensures that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[4]

  • UV Detection (220 nm): Imidazole derivatives typically exhibit UV absorbance in the lower wavelength region.[2][5] A wavelength of 220 nm is chosen to provide good sensitivity for the parent compound and a broad range of potential impurities.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Water/ACN Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Injector Inject Sample Vial->Injector 10 µL injection Column C18 Column Separation (Gradient Elution) Injector->Column Detector UV Detection (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Workflow for HPLC Purity Analysis.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase can significantly impact the selectivity of the separation. While C18 is the standard, exploring alternative column chemistries is a critical part of method development and optimization.

Stationary PhasePrinciple of SeparationExpected Performance for this compound
C18 (Octadecylsilane) Primarily hydrophobic interactions.[3]Baseline: Good retention and separation of non-polar impurities. May show peak tailing for the polar imidazole ring without proper mobile phase pH control.
C8 (Octylsilane) Less hydrophobic than C18.[3]Faster Analysis: Shorter retention times compared to C18. Useful if the main peak is too retained on C18. May offer different selectivity for closely eluting impurities.
Phenyl Hydrophobic and π-π interactions.[7]Alternative Selectivity: The phenyl groups can interact with the aromatic imidazole ring, offering a different separation mechanism that can resolve impurities co-eluting on C18 or C8 columns.[8]
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on a polar stationary phase.[9]Enhanced Retention of Polar Compounds: Ideal for retaining very polar impurities that are not retained on reversed-phase columns. The elution order is typically the reverse of RP-HPLC.[10]

Comparison with Alternative and Advanced Analytical Techniques

While HPLC is the primary method, other techniques offer complementary information and, in some cases, superior performance for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.[11]

UPLC vs. HPLC: A Head-to-Head Comparison

ParameterHPLC (Typical)UPLC (Typical)Advantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution.
Column Length 150-250 mm50-100 mmFaster analysis times.
Operating Pressure 400-600 bar1000-1500 barEnables use of smaller particles.
Analysis Time 15-30 min1-5 minIncreased throughput.
Solvent Consumption HighLowReduced cost and environmental impact.
Sensitivity GoodExcellentNarrower peaks lead to higher sensitivity.

A validated HPLC method can often be transferred to a UPLC system with appropriate scaling of the flow rate and gradient, resulting in significant time and solvent savings without compromising the separation quality.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For compounds like this compound, which have polar functional groups (-NH) and a relatively high molecular weight, derivatization is often necessary to increase volatility and thermal stability.[13]

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Compound Deriv Add Silylation Reagent (e.g., BSTFA) Sample->Deriv Heat Heat to Complete Reaction Deriv->Heat Injector Inject Derivatized Sample Heat->Injector Column GC Column Separation Injector->Column MS Mass Spectrometry Detection Column->MS TIC Generate Total Ion Chromatogram MS->TIC Spectra Analyze Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify

GC-MS Workflow with Derivatization.

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLC-UVGC-MS with Derivatization
Analyte Volatility Not required.Required (achieved through derivatization).
Sample Preparation Simple dissolution.Multi-step derivatization required.[14]
Analysis Time Longer run times.Potentially faster run times.
Impurity Identification Based on retention time comparison with standards.Provides mass spectral data for structural elucidation of unknown impurities.[7]
Quantitation Highly accurate and precise.Can be quantitative, but derivatization efficiency can affect accuracy.
Best For Routine purity testing and quality control.Identification of volatile and semi-volatile unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[15] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[16][17]

Key Principles of qNMR for Purity Assessment

  • An accurately weighed amount of the sample is dissolved with an accurately weighed amount of a high-purity internal standard.[4]

  • The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delays).

  • The purity of the analyte is calculated by comparing the integral of a unique analyte signal to the integral of a unique signal from the internal standard.

Advantages of qNMR:

  • Primary Method: Does not require a specific reference standard of the analyte.

  • High Specificity: Provides structural information, confirming the identity of the main component.

  • Simultaneous Information: Can simultaneously quantify the main component, residual solvents, and some impurities.

Limitations of qNMR:

  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.

  • Signal Overlap: Overlapping signals between the analyte, impurities, and the internal standard can complicate quantification.

  • Instrumentation: Requires access to a well-calibrated NMR spectrometer.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • Primary Method (QC and Routine Analysis): A validated reversed-phase HPLC method with UV detection is the most robust and reliable technique for routine purity testing and quality control. Its high precision, accuracy, and suitability for quantifying known impurities make it the industry standard.

  • Method Optimization and Throughput: For laboratories with high sample throughput, transferring the validated HPLC method to a UPLC system can provide significant gains in speed and efficiency while reducing operational costs.

  • Impurity Identification and Characterization: When unknown impurities are detected, hyphenated techniques are invaluable. LC-MS (HPLC coupled with Mass Spectrometry) can provide molecular weight information directly from the HPLC separation. For volatile impurities or for orthogonal confirmation, GC-MS after derivatization is a powerful tool for structural elucidation.

  • Absolute Purity and Reference Standard Qualification: qNMR serves as an excellent orthogonal technique for determining the absolute purity of a batch without relying on a pre-existing standard of the same compound. It is particularly valuable for the qualification of in-house reference standards.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.

References

comparative yield of different imidazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazole Synthesis: A Comparative Yield Analysis

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of molecular design. Found in essential natural products like histamine and nucleic acids, and forming the core of numerous pharmaceuticals such as losartan and ketoconazole, its synthesis is of paramount importance.[1][2] This guide provides a comparative analysis of prominent imidazole synthesis methods, focusing on their mechanisms, applications, and, most critically, their comparative yields, supported by experimental data.

The Enduring Legacy of Classical Imidazole Synthesis

Traditional methods for constructing the imidazole ring have been refined over more than a century. While often robust, they can be hampered by harsh conditions or limited yields.[1][3]

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later expanded by Bronisław Radziszewski, this multicomponent reaction (MCR) is a workhorse for producing substituted imidazoles.[4][5] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine for N-substituted products).[4][6] This method is so reliable it is used for the commercial production of several imidazoles.[6]

Mechanism & Rationale: The reaction is believed to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[4][7] The choice of this method is often driven by the ready availability of the starting materials and its nature as a one-pot reaction, which enhances efficiency. However, the original Debus synthesis using glyoxal and formaldehyde often resulted in low yields.[8][9]

Yields: While the classical approach can have modest yields, modern modifications have significantly improved outcomes. For instance, replacing ammonia with a primary amine can afford N-substituted imidazoles in good yields.[4] Recent adaptations for the synthesis of imidazolium ionic liquids have reported excellent yields.[10][11]

Debus_Radziszewski_Mechanism Debus-Radziszewski Synthesis Pathway Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 - 2 H2O Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Ammonia 2x Ammonia Ammonia->Diimine Diimine->Imidazole + Aldehyde - H2O, - H2

Caption: Key steps of the Debus-Radziszewski synthesis.

Wallach Synthesis

The Wallach synthesis provides a route to N-substituted imidazoles. The process typically starts by treating an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to form a chloro-intermediate, which is then reduced to yield the imidazole.[3][12]

Mechanism & Rationale: This method is less common due to the use of harsh chlorinating agents and strong reducing agents like hydroiodic acid.[12][13] Its primary advantage lies in its specific substitution pattern, yielding 1,2-disubstituted chloroimidazoles.[12] The mechanism involves the formation of a nitrile ylide species.[14]

Yields: Specific yield data for the classical Wallach synthesis is sparse in recent literature, suggesting its limited modern applicability compared to more versatile and higher-yielding methods.

Marckwald Synthesis

The Marckwald synthesis is a key method for producing 2-mercaptoimidazoles (imidazol-2-thiones). It involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate.[12][15]

Mechanism & Rationale: The reaction proceeds by the initial formation of a thiourea derivative from the aminoketone and isothiocyanate, which then undergoes intramolecular cyclization and dehydration to form the imidazol-2-thione. This method is particularly valuable for accessing this specific class of imidazoles, which are important synthetic intermediates.

Yields: The yields for the Marckwald synthesis are generally good, making it a reliable choice for its specific product scope.

Modern Methods: Elevating Efficiency and Yield

Contemporary synthetic strategies focus on improving reaction times, yields, and environmental friendliness through novel catalysts and energy sources.

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful and versatile method for preparing 1,4,5-trisubstituted imidazoles. It utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine.[16][17] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine in a three-component reaction (vL-3CR).[17]

Mechanism & Rationale: TosMIC is a unique reagent containing an isocyanide carbon, an active methylene group, and a tosyl leaving group.[17] Under basic conditions, it undergoes a stepwise [3+2] cycloaddition with the C=N bond of the imine. The resulting 4-tosyl-2-imidazoline intermediate then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring.[18] This method is prized for its regioselectivity and tolerance of a wide range of functional groups.[19]

Yields: The Van Leusen synthesis is known for providing good to excellent yields. One-pot variations have been developed that proceed in high yield, making this a highly attractive modern method.[18][20]

Van_Leusen_Workflow Van Leusen Three-Component Reaction (vL-3CR) Aldehyde Aldehyde Imine Imine (in situ) Aldehyde->Imine + Amine - H2O Amine Primary Amine Amine->Imine TosMIC TosMIC Cycloadduct Cycloadduct Intermediate TosMIC->Cycloadduct Imine->Cycloadduct + TosMIC (Base) Imidazole 1,4,5-Trisubstituted Imidazole Cycloadduct->Imidazole - Tosyl Group

Caption: General workflow for the Van Leusen 3-component synthesis.

Microwave-Assisted and Ultrasonic Synthesis

The application of microwave irradiation and ultrasound has revolutionized imidazole synthesis. These "green chemistry" techniques significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[8][21][22]

Rationale & Advantages: Microwave heating is uniform and rapid, minimizing the formation of by-products that can occur during prolonged heating.[23][24] Similarly, sonochemistry, through acoustic cavitation, enhances reaction rates and improves yields.[25][26] These methods are frequently applied to multicomponent reactions, such as the Debus-Radziszewski synthesis, to great effect.[21][22]

Yields: Microwave-assisted and ultrasonic methods consistently report moderate to excellent yields, often in the range of 80-98%.[21][25][27] For example, a microwave-assisted synthesis of tri/tetrasubstituted imidazoles reported yields of 46-80%, a significant improvement over the 30% yield obtained via conventional reflux for the same reaction.[21] Another ultrasonic-assisted protocol using an ionic liquid catalyst reported yields of 73-98% in 35-60 minutes, compared to 38-86% over 120-190 minutes with conventional methods.[25]

One-Pot, Catalyst-Driven Syntheses

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of numerous one-pot procedures for imidazole synthesis. These often employ novel catalysts to achieve high yields under mild or solvent-free conditions.[28][29]

Rationale & Catalysts: The goal is to combine multiple reaction steps into a single operation, avoiding tedious work-up and purification of intermediates. A wide array of catalysts have been employed, including:

  • Lewis acids: InCl₃·3H₂O, FeCl₃·6H₂O[30]

  • Solid acids: Silica gel, zeolites, heteropolyacids[30]

  • Nanoparticles: Nanocrystalline MgAl₂O₄, nano-copper ferrite[27][30]

  • Green catalysts: Lactic acid, or even natural catalysts like lemon juice.[31][32][33]

Yields: These methods are characterized by excellent yields, often exceeding 90%. A metal-free, one-pot method using acetic acid as a catalyst reported yields of up to 95%.[34] Sonochemical synthesis using nanocrystalline MgAl₂O₄ also achieved high yields.[30]

Comparative Yield and Performance Data

Synthesis MethodTypical Yield (%)Reaction TimeKey AdvantagesKey DisadvantagesCitations
Debus-Radziszewski 30-60% (Classical) >85% (Modern)Several hoursMulticomponent, commercially used, readily available starting materials.Classical methods can have low yields; may require high temperatures.[4][8][35]
Wallach Synthesis Variable (Often low)Several hoursAccess to specific N-substituted chloroimidazoles.Harsh reagents (PCl₅), limited scope.[12][14]
Marckwald Synthesis Good to ExcellentSeveral hoursSpecific and reliable for 2-mercaptoimidazoles.Limited to a specific product class.[12][15][36]
Van Leusen Synthesis 70-95%1-12 hoursHigh regioselectivity, broad functional group tolerance, good yields.Requires specialized TosMIC reagent.[16][17][18]
Microwave-Assisted 80-98%5-90 minutesExtremely fast, high yields, cleaner reactions, energy efficient.Requires specialized equipment, scalability can be a challenge.[21][22][23][24]
Ultrasonic-Assisted 85-98%10-60 minutesFast, high yields, green chemistry approach.Requires specialized equipment.[25][27][30]
Modern One-Pot 90-98%15 min - 2 hoursExcellent yields, operational simplicity, often environmentally friendly.Catalyst may be expensive or require preparation.[33][34]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of a Trisubstituted Imidazole[22]

This protocol describes the synthesis of an imidazo[1,2-a]pyrimidine-containing trisubstituted imidazole derivative.

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv.)

  • Benzil (1.0 equiv.)

  • Primary amine (e.g., p-toluidine, 1.1 equiv.)

  • Ammonium acetate (5.0 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethyl alcohol (solvent)

Procedure:

  • Step 1 (Imine Formation): In a microwave reaction vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv.), the primary amine (1.1 equiv.), and p-TsOH (20 mol%) in ethyl alcohol.

  • Irradiate the mixture in a microwave reactor at 100°C for 5 minutes. Monitor the reaction by TLC to confirm the formation of the imine intermediate.

  • Step 2 (Cyclization): To the same reaction vessel, add benzil (1.0 equiv.) and ammonium acetate (5.0 equiv.).

  • Seal the vessel and continue microwave irradiation at 140°C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to yield the pure trisubstituted imidazole.

  • Expected Yield: 46-80%, depending on the amine used.[21]

Protocol 2: Green Synthesis of 2,4,5-Triaryl-1H-Imidazole Using Lemon Juice[32][33]

This protocol exemplifies a green chemistry approach using a biocatalyst.

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Ammonium acetate (2 mmol)

  • Lemon juice (natural catalyst, 5 mL)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve benzil (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL).

  • Add fresh lemon juice (5 mL) to the mixture.

  • Reflux the reaction mixture at 80°C for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice. A solid product will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triaryl-1H-imidazole.

  • Expected Yield: Good to excellent yields are reported for this eco-friendly method.[31][32]

Conclusion

The synthesis of the imidazole ring has evolved from classical, often low-yielding methods to highly efficient, rapid, and sustainable modern protocols. While the Debus-Radziszewski synthesis remains a cornerstone for its robustness and scalability, microwave and ultrasonic-assisted multicomponent reactions now offer superior yields in a fraction of the time, making them ideal for rapid library synthesis in drug discovery.[21][25] The Van Leusen synthesis provides an elegant and high-yielding route to specifically substituted imidazoles.[16] For researchers, the choice of method will be dictated by the desired substitution pattern, required scale, available equipment, and a growing emphasis on green chemistry principles. The continued development of novel catalysts and one-pot procedures promises to further enhance the efficiency and accessibility of these vital heterocyclic compounds.[33]

References

A Comparative Guide to the Structural Validation of Ethyl 5-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For heterocyclic compounds like ethyl 5-methyl-1H-imidazole-2-carboxylate, a versatile building block in drug development, this validation is not merely a formality but a critical checkpoint.[1][2][3] This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidating this structure, while objectively comparing its performance with corroborative analytical techniques. Our approach is not just to present data, but to build a logical, self-validating framework for absolute structural confidence.

The Linchpin of Analysis: ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is the cornerstone of structural elucidation for organic molecules because it provides a detailed map of the hydrogen atoms within a structure. This technique allows us to determine the number of different types of protons, their relative quantities, their electronic environment, and how they are connected to neighboring atoms. For a molecule like this compound, ¹H NMR offers a wealth of information from a single experiment.

Dissecting the Expected ¹H NMR Spectrum

To validate the structure, we must first predict the expected ¹H NMR spectrum by analyzing the distinct proton environments in the molecule.

  • Imidazole N-H Proton (H-a): This proton is attached to a nitrogen atom and is part of an aromatic system. Its chemical shift is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5] We anticipate a broad singlet, typically in the downfield region (>10 ppm).

  • Imidazole C-H Proton (H-b): This is the sole proton directly attached to the imidazole ring's carbon framework. As part of an electron-rich heteroaromatic ring, it is expected to appear as a sharp singlet in the aromatic region, generally between 7.0 and 8.0 ppm.[6][7]

  • Ethyl Ester Methylene Protons (-O-CH₂-CH₃, H-c): These protons are adjacent to the electron-withdrawing ester oxygen, which deshields them. Consequently, they will appear downfield compared to a standard alkyl chain. According to the n+1 rule, their signal will be split into a quartet by the three neighboring methyl protons (3+1=4).[8] We predict this quartet to be around 4.0-4.4 ppm.

  • Imidazole Methyl Protons (-CH₃, H-d): This methyl group is attached to the aromatic imidazole ring. It has no adjacent protons to couple with, so it will appear as a sharp singlet. Its position will be further downfield than a typical aliphatic methyl group due to the influence of the aromatic ring system, expected around 2.2-2.5 ppm.

  • Ethyl Ester Methyl Protons (-O-CH₂-CH₃, H-e): These protons are the most upfield (shielded) in the molecule. They are split into a triplet by the two neighboring methylene protons (2+1=3).[8][9] This signal is anticipated around 1.2-1.5 ppm.

Summary of Predicted ¹H NMR Data
Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-aImidazole N-H>10Broad Singlet1H
H-bImidazole C-H~7.5Singlet1H
H-cEthyl -CH₂-~4.3Quartet (q)2H
H-dRing -CH₃~2.4Singlet3H
H-eEthyl -CH₃~1.3Triplet (t)3H

This predicted spectrum provides a distinct fingerprint. The presence of a quartet and a triplet with a 2:3 integration ratio is a classic signature of an ethyl group.[8][9] The two singlets corresponding to the ring proton and the methyl group, along with the broad NH peak, complete the structural picture.

A Multi-faceted Approach: Comparison with Orthogonal Techniques

While ¹H NMR is remarkably informative, relying on a single technique is insufficient for rigorous validation. We employ orthogonal methods—techniques that measure different molecular properties—to build a comprehensive and irrefutable case for the structure.

Analytical TechniqueInformation ProvidedWhy it is Corroborative
¹³C NMR Spectroscopy Provides a count and the electronic environment of unique carbon atoms in the molecule.Confirms the carbon backbone, including the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons, matching the framework inferred from ¹H NMR.
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns.Confirms the elemental composition (molecular formula C₇H₁₀N₂O₂), which is a fundamental property not directly available from NMR.[10] The molecular ion peak [M+H]⁺ would be expected at m/z 155.
FTIR Spectroscopy Identifies the specific functional groups present based on their vibrational frequencies.Provides rapid confirmation of key functional groups. Expected peaks include N-H stretching (~3100-3300 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C=N/C=C stretching in the aromatic ring (~1500-1600 cm⁻¹).[11][12]

The synergy of these techniques is powerful. For instance, while ¹H NMR suggests an ethyl ester, FTIR confirms the C=O bond, and ¹³C NMR verifies the presence of the carbonyl carbon and the two distinct aliphatic carbons. Mass spectrometry locks in the molecular formula, ensuring no unexpected atoms are present.

Integrated Workflow for Structural Validation

A robust validation process follows a logical sequence, where each step builds upon the last. This ensures efficiency and minimizes the risk of incorrect assignment.

Caption: Logical workflow for unambiguous molecular structure validation.

This workflow demonstrates our self-validating system. The initial, rapid FTIR and MS analyses provide the molecular formula and confirm functional groups, creating a structural hypothesis. The detailed ¹H and ¹³C NMR experiments then test and refine this hypothesis, providing the definitive atom-to-atom connectivity. When the data from all techniques are consistent, the structure is confirmed with the highest degree of confidence.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard operating procedures for the analyses described.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ to clearly observe the N-H proton, or CDCl₃).[13]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure accurate integration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all signals and analyze their chemical shifts and coupling patterns to assign the structure.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and results in a spectrum where each unique carbon atom appears as a single line.

  • Analysis: Correlate the number of signals with the number of unique carbon atoms in the proposed structure and compare chemical shifts to expected values.

Protocol 3: Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and confirm that it matches the calculated value for the expected molecular formula (C₇H₁₀N₂O₂ + H⁺ = 155.0815).

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C=O, C-O, C=N).

Conclusion

The structural validation of this compound serves as a prime example of modern analytical chemistry principles. While ¹H NMR spectroscopy provides the most detailed single-experiment insight into the molecular framework, its true power is realized when integrated into a broader, multi-technique workflow. By comparing and combining the distinct yet complementary data from ¹³C NMR, Mass Spectrometry, and FTIR, we construct a layered, self-consistent argument that elevates a structural assignment from a probable hypothesis to a verified fact. This rigorous, evidence-based approach is indispensable for ensuring the quality and reliability of chemical research in the pharmaceutical industry and beyond.

References

A Comparative Guide to the Biological Activity of Cimetidine and Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of the well-established histamine H2 receptor antagonist, cimetidine, and the imidazole derivative, ethyl 5-methyl-1H-imidazole-2-carboxylate. While cimetidine's pharmacological profile is extensively documented, this compound is primarily recognized as a synthetic precursor. This document will first elucidate the known biological effects of cimetidine, then apply principles of structure-activity relationships to hypothesize the activity of ethyl 5--methyl-1H-imidazole-2-carboxylate, and finally, present detailed experimental protocols for a direct, empirical comparison.

Introduction to the Compounds

Cimetidine is a potent histamine H2 receptor antagonist that revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) upon its introduction.[1] It competitively inhibits the action of histamine on the H2 receptors of gastric parietal cells, thereby reducing the secretion of gastric acid.[2]

This compound is an imidazole derivative primarily known as a key intermediate in the synthesis of various pharmaceuticals, including cimetidine.[3] Its own biological activity, however, is not extensively characterized in publicly available literature.

FeatureCimetidineThis compound
Chemical Structure
IUPAC Name 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidineThis compound
Primary Role Histamine H2 Receptor AntagonistChemical Intermediate

Cimetidine: A Profile of a Prototypical H2 Receptor Antagonist

Cimetidine's primary mechanism of action is the competitive blockade of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[4] This action inhibits both basal and stimulated gastric acid secretion.[2]

Mechanism of Action

Histamine, released from enterochromaffin-like (ECL) cells, stimulates H2 receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid. Cimetidine, by blocking the H2 receptor, prevents this signaling cascade.[4]

Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates Cimetidine Cimetidine Cimetidine->H2R Blocks cAMP cAMP AC->cAMP  Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid  Increases

Caption: Cimetidine's Mechanism of Action at the H2 Receptor.

Broader Biological Effects

Beyond its effects on gastric acid, cimetidine is known to:

  • Inhibit Cytochrome P450 Enzymes: Cimetidine can inhibit several CYP enzymes, leading to potential drug-drug interactions.[5]

  • Exhibit Weak Antiandrogenic Effects: At higher doses, cimetidine can cause side effects such as gynecomastia and impotence due to its antiandrogenic activity.[6]

This compound: A Theoretical Assessment Based on Structure-Activity Relationships

Direct experimental data on the biological activity of this compound is scarce. However, we can infer its likely activity at the histamine H2 receptor by examining its structure in the context of established structure-activity relationships (SAR) for H2 antagonists.[7][8]

Key structural features for potent H2 antagonist activity include:

  • A Heterocyclic Ring: Cimetidine possesses a 5-methylimidazole ring, which is also present in this compound.[7]

  • A Flexible Side Chain: A flexible chain of 4-5 atoms typically separates the heterocyclic ring from a polar, non-basic group. Cimetidine has a thioether-containing side chain.[8]

  • A Polar, Non-Basic Terminal Group: Cimetidine features a cyanoguanidine group, which is crucial for its antagonist activity.[7]

This compound possesses the requisite imidazole ring. However, it lacks the extended, flexible side chain and the polar, non-basic terminal group characteristic of potent H2 antagonists. Instead, it has an ethyl carboxylate group directly attached to the imidazole ring. This structural disparity strongly suggests that this compound is unlikely to be a potent histamine H2 receptor antagonist. Its compact structure does not allow for the necessary interactions within the H2 receptor binding site that are critical for antagonist activity.

Proposed Experimental Framework for a Head-to-Head Comparison

To empirically determine and compare the biological activities of cimetidine and this compound, a series of in vitro assays are recommended.

Start Test Compounds (Cimetidine & this compound) BindingAssay Histamine H2 Receptor Radioligand Binding Assay Start->BindingAssay FunctionalAssay cAMP Functional Assay Start->FunctionalAssay DataAnalysis Data Analysis (Ki and IC50 Determination) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Comparison Comparative Potency Assessment DataAnalysis->Comparison

Caption: Experimental Workflow for Comparative Analysis.

Histamine H2 Receptor Radioligand Binding Assay

This assay directly measures the affinity of a compound for the histamine H2 receptor.

Objective: To determine the binding affinity (Ki) of this compound and cimetidine for the human histamine H2 receptor.

Principle: This is a competitive binding assay where the test compounds compete with a radiolabeled ligand (e.g., [3H]-tiotidine) for binding to membranes prepared from cells expressing the H2 receptor.[9]

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-tiotidine.

    • Add increasing concentrations of the unlabeled test compounds (cimetidine or this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Histamine-Stimulated cAMP Accumulation Assay (Functional Assay)

This assay measures the functional consequence of H2 receptor activation or inhibition.

Objective: To assess the functional antagonist activity (IC50) of this compound and cimetidine at the H2 receptor.

Principle: Activation of the Gs-coupled H2 receptor leads to an increase in intracellular cAMP. An antagonist will inhibit this agonist-induced cAMP production.[5]

Protocol:

  • Cell Culture:

    • Seed H2 receptor-expressing cells into multi-well plates and grow to the desired confluency.

  • Pre-incubation with Antagonist:

    • Replace the culture medium with a buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and various concentrations of the test compounds.

    • Incubate to allow the compounds to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of histamine (typically the EC80) to stimulate cAMP production and incubate for a defined period.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a concentration-response curve by plotting the percentage of inhibition of the histamine-induced cAMP response against the logarithm of the test compound concentration.

    • Determine the IC50 value for each compound.

Expected Outcomes and Interpretation

Based on the SAR analysis, the following outcomes are anticipated:

AssayCimetidineThis compound
H2 Receptor Binding (Ki) Low nanomolar to micromolar rangeHigh micromolar to millimolar range, or no significant binding
cAMP Functional Assay (IC50) Low nanomolar to micromolar rangeHigh micromolar to millimolar range, or no significant inhibition

A low Ki and IC50 value for cimetidine would confirm its high-affinity binding and potent functional antagonism at the H2 receptor. Conversely, a significantly higher (or undetectable) Ki and IC50 for this compound would provide empirical evidence for its predicted lack of potent H2 receptor antagonist activity.

Conclusion

Cimetidine is a well-characterized and potent histamine H2 receptor antagonist with a clear mechanism of action. In contrast, this compound, while sharing the core imidazole structure, lacks the key structural features required for high-affinity interaction with the H2 receptor. Theoretical analysis based on established structure-activity relationships predicts that it will have significantly lower, if any, H2 receptor antagonist activity compared to cimetidine. The provided experimental protocols offer a robust framework for researchers to empirically validate this hypothesis and quantify the comparative biological activities of these two imidazole-containing compounds. This guide underscores the importance of specific structural motifs in determining the pharmacological profile of a molecule and provides the necessary tools for a comprehensive comparative investigation.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For decades, the imidazole ring has been a cornerstone in medicinal chemistry and materials science, forming the structural core of essential biomolecules like histidine and a multitude of pharmaceuticals.[1][2][3] Traditional synthetic routes, such as the Radziszewski and Marckwald syntheses, have long been the workhorses for constructing this vital heterocycle.[1][4][5] However, these classical methods often suffer from limitations, including harsh reaction conditions, low yields, the use of hazardous reagents, and tedious workup procedures.[6][7]

This guide provides a comparative analysis of modern, alternative reagents and methodologies that address these shortcomings. We will explore advanced catalytic systems, enabling technologies, and green chemistry approaches that offer improved efficiency, sustainability, and versatility in the synthesis of substituted imidazoles. The focus will be on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific applications.

The Benchmark: Limitations of Classical Synthesis

The Radziszewski synthesis, first reported in 1882, is a prime example of a classical multicomponent reaction, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][8][9] While foundational, it often requires high temperatures and long reaction times, and the use of ammonia can be cumbersome.

cluster_radziszewski Classical Radziszewski Synthesis Workflow dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) mix Mix & Reflux dicarbonyl->mix aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->mix ammonia Ammonia Source (e.g., NH4OAc) ammonia->mix workup Aqueous Workup & Purification mix->workup High Temp, Long Reaction Time product Substituted Imidazole workup->product

Caption: Workflow for a typical Radziszewski imidazole synthesis.

The need for more efficient, milder, and environmentally benign protocols has driven the development of numerous alternatives, which can be broadly categorized into advanced catalytic systems and the use of enabling technologies.

Advanced Catalytic Systems: Precision and Efficiency

Modern catalysts offer pathways to substituted imidazoles under milder conditions, with greater control over regioselectivity and functional group tolerance. These can be divided into homogeneous and heterogeneous systems.

Transition metals, particularly copper, have emerged as powerful catalysts for constructing the imidazole ring through C-H functionalization and cross-coupling reactions.[10][11][12] These methods often proceed under significantly milder conditions than their classical counterparts.

A notable example is the copper-mediated oxidative C-H functionalization approach, which allows for the synthesis of highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters.[10] The key advantage here is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates, thus improving atom economy.

Mechanism Insight: The proposed mechanism involves the copper catalyst activating the C-H bonds, facilitating an oxidative dehydrogenative coupling. The catalyst acts as a Lewis acid, activating carbonyls and promoting the condensation and subsequent cyclization steps. This avoids the high temperatures required for traditional condensation reactions.[13]

cluster_copper Copper-Catalyzed Synthesis Workflow start_A Benzylamine reaction Reaction at Room Temp / Mild Heat start_A->reaction start_B β-enamino ester start_B->reaction catalyst Cu(OAc)2 (Catalyst) catalyst->reaction oxidant Oxidant (e.g., TBHP) oxidant->reaction purification Chromatographic Purification reaction->purification Mild Conditions, High Selectivity product Highly Substituted Imidazole purification->product

Caption: Workflow for a copper-catalyzed imidazole synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of Highly Substituted Imidazoles [10]

  • To a reaction vial, add β-enamino ester (1.0 equiv.), Cu(OAc)₂·H₂O (10 mol%), and NaHCO₃ (1.0 equiv.).

  • Add the solvent N,N-Dimethylacetamide (DMA).

  • Add benzylamine (1.2 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired highly substituted imidazole.

A significant advance in sustainable chemistry is the use of solid-supported, reusable catalysts.[14] These systems simplify product purification, as the catalyst can be easily removed by filtration, and minimize waste. Zeolites, such as ZSM-11, have proven to be highly effective catalysts for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles.[15][16]

Causality of Performance: Zeolites possess a porous structure with well-defined acid sites. These sites act as Lewis acids, activating the carbonyl groups of benzil and aldehydes, thereby facilitating the multicomponent condensation with an amine and an ammonia source (ammonium acetate) under solvent-free conditions.[15] The reusability of the catalyst for multiple runs without significant loss of activity makes this a highly economical and environmentally friendly option.[15][16]

Catalyst SystemReagents (Example)ConditionsYield (%)Key AdvantageReference
Classical (None) Benzil, Benzaldehyde, NH₄OAcAcetic Acid, Reflux, 8h~70-80%Well-established
Cu(OAc)₂ (Homogeneous) Benzylamine, β-enamino esterDMA, Room Temp, 12h76%Mild conditions, C-H activation[10]
ZSM-11 Zeolite (Heterogeneous) Benzil, Benzaldehyde, Aniline, NH₄OAcSolvent-free, 100°C, 30 min95%Reusable catalyst, short time[15]
Magnetic Nanocatalyst Benzil, Aldehyde, AminesSolvent-freeGoodEasy magnetic separation[13][14]
Enabling Technologies: Redefining Reaction Conditions

Beyond the reagents themselves, the method of energy input and reaction setup can dramatically alter the efficiency and outcome of imidazole synthesis.

Microwave irradiation has become a cornerstone of modern organic synthesis.[2][17] Unlike conventional heating, which relies on conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][18] This results in dramatic reductions in reaction times—often from hours to minutes—and frequently leads to higher product yields and purity.[17][18]

Microwave-assisted protocols have been successfully applied to various imidazole syntheses, including multicomponent reactions that traditionally require prolonged refluxing.[1][18][19]

Experimental Protocol: Microwave-Assisted Synthesis of a Trisubstituted Imidazole [18]

  • In a microwave process vial, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv.), benzil (1.0 equiv.), a primary amine (1.0 equiv.), and ammonium acetate (2.0 equiv.).

  • Add p-toluenesulfonic acid (20 mol%) as a catalyst and ethyl alcohol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C (200 W) for 60-80 minutes, monitoring by TLC.

  • After cooling, evaporate the solvent under vacuum.

  • Add dichloromethane (DCM) and wash with distilled water.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the crude product, which can be further purified if necessary.

Performance Comparison: Conventional vs. Microwave Heating

Synthesis TargetConventional MethodMicrowave MethodYield ImprovementTime ReductionReference
2,4,5-TriphenylimidazoleReflux in acetic acid, 2-3hMicrowave, 3-5 min~10-15%>95%[2]
Demethylation StepHBr 48%, Reflux, 8-12hHBr 48%, MW, 150°C, 10 min~30-40%>98%[19]

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions.[20][21] Reactants are continuously pumped through a heated or cooled reactor, allowing for safer, more scalable, and often higher-yielding processes compared to batch synthesis.[20][22] This technology is particularly suited for industrial applications where consistency and safety are paramount. The synthesis of imidazole-based ionic liquids, for instance, benefits greatly from the enhanced heat transfer in microreactors, preventing runaway reactions.[21]

Conclusion: A Modern Toolkit for Imidazole Synthesis

The synthesis of substituted imidazoles has evolved significantly from its classical roots. The modern chemist now has a powerful toolkit of alternative reagents and technologies that offer substantial advantages in terms of efficiency, safety, and environmental impact.

  • For Mild Conditions and Functional Group Tolerance: Transition-metal catalysts, especially copper-based systems, provide an excellent choice for direct C-H functionalization routes.[10]

  • For Green and Scalable Processes: Heterogeneous catalysts like zeolites, combined with solvent-free conditions, offer a highly sustainable and economical pathway.[15][16] The reusability of the catalyst is a major benefit.

  • For Rapid Synthesis and High Throughput: Microwave-assisted synthesis is the undisputed leader in reducing reaction times from hours to minutes, making it ideal for library synthesis and rapid analogue development.[2][17][18]

  • For Industrial Scale and Safety: Continuous-flow synthesis provides unparalleled control over reaction conditions, ensuring safe and reproducible production on a larger scale.[20][22]

By understanding the mechanisms and comparative performance of these alternatives, researchers can make informed decisions, moving beyond traditional methods to leverage reagents and technologies that are faster, cleaner, and more versatile.

References

efficiency of ethyl 5-methyl-1H-imidazole-2-carboxylate as an olmesartan intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Synthetic Efficiency of Olmesartan's Key Intermediate: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

Introduction: The Strategic Importance of Olmesartan and its Synthesis

Olmesartan medoxomil is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1][2] As a leading therapeutic agent, its large-scale production demands a highly efficient, cost-effective, and sustainable synthetic process. The core of Olmesartan's structure is a substituted imidazole ring, and the efficiency of the entire synthesis is heavily reliant on the production of its key building block: ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate . This guide provides a comparative analysis of the prevalent and alternative synthetic routes to this crucial intermediate, offering researchers and drug development professionals a comprehensive understanding of their respective efficiencies based on experimental data. While the initial query mentioned ethyl 5-methyl-1H-imidazole-2-carboxylate, the literature consistently identifies ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as the pivotal intermediate in Olmesartan synthesis.[2][3][4]

The Primary Synthetic Route: Grignard Reaction on a Diethyl Imidazoledicarboxylate Precursor

The most established and frequently cited method for synthesizing ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate involves the chemoselective addition of a methyl Grignard reagent to one of the two ester groups of diethyl 2-propyl-imidazole-4,5-dicarboxylate.[2]

Rationale Behind Experimental Choices

The success of this synthesis hinges on the precise control of the Grignard reaction. The use of methylmagnesium chloride or bromide allows for the nucleophilic addition to the carbonyl of the ester, forming a tertiary alcohol upon workup. The choice of solvent is critical; while tetrahydrofuran (THF) is commonly used, alternative solvents like toluene have been explored to control the formation of impurities.[4] The reaction is typically conducted at low temperatures (-10 to 0°C) to enhance selectivity and minimize side reactions.[2]

Detailed Experimental Protocol

The following protocol is a synthesis of published methodologies:[2]

  • A solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF) and cooled to a temperature between -10 and 0°C under a nitrogen atmosphere.

  • A solution of methylmagnesium chloride (MeMgCl) in THF (typically 3M, ~4 equivalents) is added dropwise to the cooled solution, maintaining the temperature within the specified range.

  • The reaction mixture is stirred at this temperature for a designated period (e.g., 10 minutes to 1 hour) to ensure the completion of the reaction.

  • The reaction is then carefully quenched by pouring it into a cold aqueous solution of ammonium chloride (25%).

  • The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by crystallization, often from diisopropyl ether, to yield ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate as a white to pale yellow solid.[2]

Visualizing the Pathway

G cluster_start Starting Material cluster_reaction Grignard Reaction cluster_product Product start Diethyl 2-propyl-imidazole- 4,5-dicarboxylate reagents 1. MeMgCl, THF, -10 to 0°C 2. Quench with NH4Cl (aq) start->reagents Addition product Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate reagents->product Formation

Caption: Synthesis of the key imidazole intermediate via Grignard reaction.

Comparative Analysis of Synthetic Routes

Several alternative routes for the synthesis of this key imidazole intermediate have been developed to overcome some of the limitations of the primary route, such as the cost of starting materials or the use of hazardous reagents.

Alternative Route 1: Synthesis from Tartaric Acid

A method utilizing tartaric acid as a cheaper starting material has been reported. This multi-step process involves cyclization, esterification, and finally, a methylation reaction to yield the desired product.[3] While this route avoids the more expensive 2,3-diaminobutenedinitrile, it involves several steps which may impact the overall yield.

Alternative Route 2: Synthesis from o-Phenylenediamine

Another approach begins with o-phenylenediamine and n-butyric acid, which undergo condensation to form 2-propyl-1H-benzimidazole. This is followed by oxidative ring-opening, esterification, and a Grignard reaction.[1] A significant drawback of this method is the high temperature required for the oxidation step and a lower overall yield.[1]

Alternative Route 3: A Novel Synthesis from Ethyl Oxalate and Ethyl Chloroacetate

A more recent, novel synthesis has been developed using inexpensive starting materials: ethyl oxalate and ethyl chloroacetate. This three-step process has been reported to produce the final intermediate with a high purity of 99.5% (HPLC) after a simple acid-base treatment for purification.[1]

Data-Driven Comparison of Synthetic Efficiency

The following table summarizes the key performance indicators for the different synthetic routes, based on available data.

Parameter Primary Route (Grignard on Dicarboxylate) Alternative Route (from Tartaric Acid) Alternative Route (from o-Phenylenediamine) Alternative Route (from Ethyl Oxalate)
Starting Materials Diethyl 2-propyl-imidazole-4,5-dicarboxylate, MeMgClTartaric acid, n-butyraldehydeo-Phenylenediamine, butanoic acidEthyl oxalate, ethyl chloroacetate
Key Advantages Well-established, high yield in the final stepInexpensive starting material (tartaric acid)Utilizes readily available starting materialsInexpensive starting materials, high purity
Key Disadvantages Potentially expensive starting dicarboxylateMultiple reaction stepsLow overall yield (32.2%), high-temperature oxidationNewer method, may require further optimization for scale-up
Reported Yield 85-90% for the Grignard step[2]>60% overall yield reported in a patent[3]32.2% overall yield[1]82.6% for the final step[1]
Reported Purity High purity after crystallizationHigh purity reported[3]Not specified99.5% (HPLC)[1]

The Intermediate's Role in the Total Synthesis of Olmesartan Medoxomil

Once ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is synthesized, the next crucial step is its N-alkylation with a protected biphenyl tetrazole moiety, typically 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.[1] This reaction forms the carbon-nitrogen bond that links the two key fragments of the Olmesartan molecule.

Efficiency and Challenges in the N-Alkylation Step

The N-alkylation is generally carried out in a polar aprotic solvent like N,N-Dimethylacetamide (DMA) with a base such as potassium carbonate.[1] While this step can achieve high yields (around 90%), a key challenge is controlling the regioselectivity of the alkylation on the imidazole ring, which can lead to the formation of undesired isomers.[1] However, the N-1 isomer is the predominantly reported product in the synthesis of Trityl Olmesartan Ethyl Ester.

Final Steps to Olmesartan Medoxomil

Following the successful N-alkylation to form Trityl Olmesartan Ethyl Ester, the synthesis proceeds through two final steps:

  • Saponification: The ethyl ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid (as a salt).[1]

  • Esterification and Deprotection: The carboxylate is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to attach the medoxomil prodrug moiety. The final step involves the deprotection (detritylation) of the tetrazole ring, usually with an acid, to yield Olmesartan Medoxomil.[1]

Workflow for the Total Synthesis of Olmesartan Medoxomil

G cluster_intermediates Key Intermediates cluster_reactions Synthetic Steps cluster_products Products imidazole Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate alkylation N-Alkylation (K2CO3, DMA) imidazole->alkylation biphenyl 4-[2-(trityltetrazol-5-yl)phenyl] benzyl bromide biphenyl->alkylation trityl_ester Trityl Olmesartan Ethyl Ester alkylation->trityl_ester saponification Saponification (NaOH) trityl_acid Trityl Olmesartan Acid saponification->trityl_acid esterification Esterification with Medoxomil Chloride trityl_olmesartan Trityl Olmesartan Medoxomil esterification->trityl_olmesartan deprotection Deprotection (Acid) olmesartan Olmesartan Medoxomil deprotection->olmesartan trityl_ester->saponification trityl_acid->esterification trityl_olmesartan->deprotection

Caption: Overall synthetic workflow from the key intermediate to Olmesartan Medoxomil.

Conclusion

The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is a critical determinant of the overall efficiency of Olmesartan Medoxomil production. While the established Grignard-based route offers high yields in its final step, alternative syntheses, particularly the novel approach using ethyl oxalate and ethyl chloroacetate, present compelling advantages in terms of starting material cost and final product purity.[1][2] For researchers and professionals in drug development, the choice of synthetic route will depend on a balance of factors including raw material costs, process scalability, and the desired purity profile of the final active pharmaceutical ingredient. The continuous development of more efficient and sustainable synthetic pathways for this key intermediate will remain a significant area of research in the pharmaceutical industry.

References

comparative study of catalysts for the synthesis of trisubstituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trisubstituted imidazole core is a privileged scaffold in medicinal chemistry and materials science, driving continuous innovation in its synthetic accessibility. This guide provides a comparative analysis of modern catalytic systems for the synthesis of 2,4,5-trisubstituted imidazoles, primarily focusing on the widely adopted three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source. We critically evaluate various catalyst classes, including metal-based catalysts, nanocatalysts, and organocatalysts, presenting their performance metrics, mechanistic rationale, and operational advantages. This document is intended to equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal catalytic system for their specific synthetic challenges.

Introduction: The Significance of Trisubstituted Imidazoles

The imidazole ring is a cornerstone of heterocyclic chemistry, present in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Trisubstituted imidazoles, in particular, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[4] Prominent drugs such as the antihypertensive Olmesartan and the antifungal Miconazole feature this versatile core, underscoring its importance in drug discovery.[1] Consequently, the development of efficient, cost-effective, and environmentally benign methods for their synthesis is a paramount objective in modern organic chemistry.[1][5]

Overview of Synthetic Strategies

The most common and atom-economical approach to 2,4,5-trisubstituted imidazoles is the one-pot, three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium source (typically ammonium acetate).[1][2][6] While this reaction, a variant of the Debus-Radziszewski synthesis, can proceed without a catalyst, it often requires harsh conditions, long reaction times, and results in low yields.[7] The introduction of a catalyst is crucial to enhance reaction rates, improve yields, and enable milder, more sustainable conditions.[1][2][8]

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of the synthesis. Here, we compare several prominent classes of catalysts, supported by performance data from the literature.

Metal-Based Catalysts

Simple metal salts and coordination complexes have long been employed as Lewis acid catalysts for this transformation.

  • Copper Catalysts: Copper salts, such as cupric chloride (CuCl₂) and copper(I) iodide (CuI), are attractive due to their low cost and ready availability.[9][10] For instance, CuCl₂·2H₂O (10 mol%) under microwave irradiation can efficiently catalyze the reaction of benzil, various aldehydes, and ammonium acetate, affording excellent yields in short reaction times (12-15 minutes).[9] The key role of the Lewis acidic copper ion is to activate the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound, facilitating condensation with the ammonia source.

  • Other Metal Catalysts: Other metals like Zirconium (ZrCl₄), Ytterbium (Yb(OTf)₃), and Zinc have also been successfully employed.[4][9] For example, TMSOTf, a mild Lewis acid, has been used to catalyze the reaction using hexamethyldisilazane (HMDS) as an in situ ammonia source under microwave conditions, offering a metal-free alternative.[11]

Nanocatalysts

Nanocatalysts have emerged as a superior class of heterogeneous catalysts, offering high surface area-to-volume ratios, enhanced catalytic activity, and excellent recyclability.[4][8]

  • Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet.[6][8] These core nanoparticles are often functionalized with an acidic group to enhance their catalytic activity. For example, fucoidan-coated Fe₃O₄ nanoparticles have been used for synthesis in ethanol, demonstrating high yields and recyclability.[1] Similarly, silica-coated cobalt ferrite nanoparticles modified with tungstic acid (CoFe₂O₄@SiO₂@(...)OWO₃H) have proven effective under solvent-free conditions.[12]

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials with well-defined active sites. Chromium-based MIL-101 has been utilized as a heterogeneous catalyst for the solvent-free synthesis of trisubstituted imidazoles, noted for its high yields and reusability.[1][13]

  • Other Nanomaterials: A variety of other nanomaterials, including ZnO nanoparticles and perovskite-type nano-LaMnO₃, have also been reported as efficient catalysts.[7][14] ZnO nanoparticles, for example, work effectively in water at room temperature, presenting a green and sustainable option.[7]

Organocatalysts

Metal-free organocatalysts provide an environmentally friendly and often cheaper alternative to metal-based systems.

  • Triphenylphosphine (PPh₃): PPh₃ has been shown to be an effective catalyst, particularly when coupled with ultrasound irradiation, promoting the reaction at room temperature.[3] This method offers an eco-friendly approach using a cheap and relatively non-toxic catalyst.[3]

Data-Driven Performance Comparison

To facilitate an objective comparison, the table below summarizes the performance of representative catalysts from the discussed categories under their optimized reaction conditions.

CatalystReactants (Example)ConditionsTimeYield (%)Catalyst LoadingRef.
CuCl₂·2H₂O Benzil, 4-Methoxybenzaldehyde, NH₄OAcMicrowave (300W), Solvent-free12 min9210 mol%[9]
CuI Benzoin, 4-Chlorobenzaldehyde, NH₄OAcDMSO, 140 °C90 min7520 mol%[10]
ZnO-NPs Trichloroacetonitrile, Amide, Alkyl bromide, Amino acidWater, Room Temp.N/AExcellent10 mol%[7]
Fe₃O₄@Fucoidan Benzil, Aldehyde, NH₄OAcEthanol, RefluxN/ARemarkableN/A[1]
MIL-101 (MOF) Benzil, Aldehyde, NH₄OAcSolvent-free, 120 °C< 30 min91-98N/A[1][13]
nano-LaMnO₃ Benzil, Aldehyde, NH₄OAcSolvent-free, 80 °C50 min950.8 mol%[14]
PPh₃ Benzil, Aldehyde, UreaEthylene Glycol, RT, UltrasoundN/A80-95N/A[3]
TMSOTf/HMDS 1,2-Diketone, AldehydeMicrowave, Solvent-free5-15 min82-9620 mol%[11]

Note: "N/A" indicates data not specified in the cited abstract. "Excellent" and "Remarkable" are qualitative descriptions from the source.

Mechanistic Insights & Workflow

The general mechanism for the three-component synthesis proceeds through a series of condensation and cyclization steps. The catalyst's primary role is to activate the carbonyl groups, facilitating nucleophilic attack and subsequent dehydration steps.

General Catalytic Cycle

The diagram below illustrates a plausible catalytic pathway. The Lewis Acid (LA) catalyst activates the aldehyde, which then condenses with ammonia (from ammonium acetate). Simultaneously, the 1,2-dicarbonyl condenses with a second equivalent of ammonia to form a di-imine intermediate. These fragments then combine and undergo cyclization and oxidation to yield the final trisubstituted imidazole product.

Catalytic_Cycle_Imidazole_Synthesis cluster_activation Activation & Condensation cluster_cyclization Cyclization & Aromatization RCHO Aldehyde (RCHO) Condensation1 Intermediate A (Aldimine) RCHO->Condensation1 + NH₃ - H₂O Benzil 1,2-Dicarbonyl Condensation2 Intermediate B (Di-imine) Benzil->Condensation2 + 2 NH₃ - 2 H₂O NH4OAc NH₄OAc ⇌ NH₃ + AcOH Combination Combination Condensation1->Combination Condensation2->Combination Cyclization Cyclization (Intramolecular Condensation) Combination->Cyclization + Catalyst (optional) - H₂O Oxidation Oxidation / Aromatization (-2H) Cyclization->Oxidation Product 2,4,5-Trisubstituted Imidazole Oxidation->Product Catalyst Catalyst (e.g., Lewis Acid) Catalyst->RCHO activates Catalyst->Benzil activates

Caption: Generalized mechanism for the catalyst-mediated synthesis of 2,4,5-trisubstituted imidazoles.

Experimental Workflow: Magnetic Nanocatalyst

The use of magnetically separable catalysts simplifies product purification and catalyst recycling, contributing to a greener synthetic process.

Experimental_Workflow Workflow for Magnetic Nanocatalyst Recovery start Start reactants Combine Reactants: 1,2-Dicarbonyl, Aldehyde, NH₄OAc, Solvent start->reactants add_catalyst Add Magnetic Nanocatalyst (e.g., Fe₃O₄-X) reactants->add_catalyst reaction Heat / Stir (Monitor by TLC) add_catalyst->reaction completion Reaction Complete reaction->completion separation Cool to RT Apply External Magnet completion->separation decant Decant Supernatant (Contains Product) separation->decant wash Wash Catalyst (e.g., with Ethanol) separation->wash Catalyst Settles workup Product Workup (e.g., Recrystallization) decant->workup dry Dry Recovered Catalyst wash->dry reuse Reuse Catalyst dry->reuse product Pure Product workup->product

Caption: Experimental workflow demonstrating the facile recovery and recycling of a magnetic nanocatalyst.

Featured Experimental Protocol: Synthesis using CuCl₂·2H₂O under Microwave Irradiation

This protocol is adapted from the literature and represents a highly efficient, solvent-free method.[9]

Objective: To synthesize 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

Materials:

  • Benzil (1 mmol, 210.2 mg)

  • 4-Methoxybenzaldehyde (1 mmol, 136.2 mg, 122 µL)

  • Ammonium acetate (2.5 mmol, 192.7 mg)

  • Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%, 0.1 mmol, 17.0 mg)

  • Domestic Microwave Oven (e.g., 300W power setting)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a clean, dry beaker or flask, combine benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and CuCl₂·2H₂O (10 mol%).

    • Rationale: Combining reactants in a solvent-free manner is environmentally friendly and can accelerate reaction rates at elevated temperatures.

  • Mixing: Thoroughly mix the components with a glass rod until a homogeneous paste is formed.

  • Microwave Irradiation: Place the open vessel inside the microwave oven. Irradiate the mixture at 300W power for 12-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if possible (a sample can be taken, dissolved in a solvent, and spotted on a TLC plate).

    • Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.[9]

  • Work-up: After the reaction is complete (as indicated by TLC or after the set time), carefully remove the vessel and allow it to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into ice-cold water. A solid precipitate will form.

    • Rationale: The organic product is insoluble in water, causing it to precipitate out while the unreacted ammonium acetate and catalyst dissolve.

  • Purification: Filter the solid product, wash it with cold water, and dry it. For further purification, recrystallize the crude product from 96% ethanol to afford pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as melting point, FT-IR, and NMR spectroscopy.

Conclusion and Future Outlook

The synthesis of trisubstituted imidazoles has been significantly advanced by the development of diverse and efficient catalytic systems. While classical metal catalysts like CuCl₂ offer a cost-effective and rapid solution, the trend is clearly moving towards heterogeneous and recyclable catalysts.[1][4] Magnetic nanoparticles and MOFs, in particular, align with the principles of green chemistry by minimizing waste, allowing for easy catalyst recovery, and often enabling solvent-free conditions.[8][12] Future research will likely focus on developing even more sustainable catalysts, such as those derived from biomass, and exploring flow chemistry setups for continuous production, further enhancing the industrial applicability of these vital heterocyclic compounds.

References

A Comparative Guide to the Stability of Imidazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, valued for its presence in essential biomolecules and its role as a versatile scaffold in drug design.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] A common strategy in drug development involves the esterification of carboxylic acid-containing imidazoles to enhance properties like membrane permeability.[6] However, the stability of these ester linkages is a critical determinant of a drug candidate's ultimate success, influencing its shelf-life, delivery, and in vivo efficacy.

This guide provides a comprehensive comparison of the stability of different imidazole carboxylate esters, offering insights into the chemical principles governing their degradation and providing standardized protocols for their assessment.

Factors Influencing the Stability of Imidazole Carboxylate Esters

The stability of an imidazole carboxylate ester is not an intrinsic property but rather a function of its molecular structure and its environment. The primary pathways of degradation are hydrolysis, thermal decomposition, and photodecomposition. Understanding the interplay of these factors is paramount for the rational design of stable and effective ester-based therapeutics.

Hydrolytic Stability: The Role of pH and Molecular Structure

Ester hydrolysis, the cleavage of the ester bond by water, is a principal degradation pathway. This reaction can be catalyzed by both acids and bases.[7][8] The imidazole moiety itself can participate in the hydrolysis of esters, acting as a nucleophilic catalyst.[9][10]

Key Structural Considerations:

  • Steric Hindrance: Bulky groups near the ester carbonyl can sterically hinder the approach of a nucleophile (water or hydroxide), thereby slowing the rate of hydrolysis.

  • Electronic Effects: Electron-withdrawing groups attached to the carboxylate or the alcohol portion of the ester can influence the electrophilicity of the carbonyl carbon, affecting its susceptibility to nucleophilic attack.

  • Position of the Carboxylate Group: The position of the carboxylate group on the imidazole ring can influence its electronic environment and steric accessibility, thus impacting stability.

Thermal Stability: Unraveling Decomposition Pathways

Elevated temperatures can provide the necessary activation energy for the decomposition of imidazole carboxylate esters. The primary mechanism of thermal degradation for some dialkylimidazolium carboxylate ionic liquids has been identified as an SN2 nucleophilic substitution reaction.[11][12][13]

Factors Influencing Thermal Stability:

  • Substituents on the Imidazole Ring: The nature of the substituents on the imidazole ring can significantly impact thermal stability. For instance, C2-alkylation on imidazolium cations has been shown to inhibit degradation.[14]

  • Nature of the Carboxylate Anion: In the context of ionic liquids, fluoroalkyl carboxylate anions have been observed to have profoundly different thermal stabilities and decomposition mechanisms compared to their non-fluorinated counterparts.[11][12]

Photostability: The Impact of Light Exposure

Exposure to light, particularly in the UV range, can induce photochemical reactions leading to the degradation of imidazole derivatives. The photostability of lophine (2,4,5-triphenylimidazole) and its derivatives has been studied, revealing that substitution at the N1 position of the imidazole ring can influence photostability.[15]

Experimental Assessment of Stability

A robust assessment of the stability of imidazole carboxylate esters requires a multi-faceted experimental approach. The following protocols provide a framework for conducting these critical studies.

Workflow for Stability Assessment

Stability Assessment Workflow cluster_synthesis Synthesis & Characterization cluster_stability_studies Stability Studies cluster_analysis Analysis synthesis Synthesis of Imidazole Carboxylate Esters characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization hydrolytic Hydrolytic Stability (pH 2, 7.4, 9) characterization->hydrolytic thermal Thermal Stability (TGA/DSC) characterization->thermal photo Photostability (ICH Q1B) characterization->photo hplc_analysis HPLC-UV/MS Analysis of Degradation Products hydrolytic->hplc_analysis thermal->hplc_analysis photo->hplc_analysis kinetics Kinetic Analysis of Degradation hplc_analysis->kinetics

Caption: A generalized workflow for the synthesis, stability testing, and analysis of imidazole carboxylate esters.

Protocol 1: Hydrolytic Stability Assessment

This protocol outlines a method to assess the hydrolytic stability of imidazole carboxylate esters at different pH values, mimicking physiological conditions.

Materials:

  • Imidazole carboxylate ester of interest

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the test ester in a suitable organic solvent like acetonitrile.

  • Working Solution Preparation:

    • Acidic Condition (pH ~2): Dilute the stock solution with 0.01 N HCl to a final concentration of 100 µg/mL.

    • Neutral Condition (pH 7.4): Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

    • Basic Condition (pH ~9): Dilute the stock solution with 0.01 N NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37 °C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately quench the reaction by neutralizing the acidic and basic samples and/or diluting with the mobile phase to stop further degradation.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent ester and any degradation products.[16][17][18]

Protocol 2: Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Accurately weigh a small amount of the ester sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the weight loss as a function of temperature. The onset temperature of decomposition provides an indication of thermal stability.

DSC Procedure:

  • Accurately weigh a small amount of the ester sample (typically 2-5 mg) into a DSC pan and seal it.

  • Place the sample and a reference pan in the DSC cell.

  • Heat the sample at a constant rate under a controlled atmosphere.

  • Record the heat flow to the sample relative to the reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

Protocol 3: Photostability Assessment

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances and products.

Materials:

  • Photostability chamber equipped with a light source that provides both UV and visible light.

  • Quartz cuvettes or other transparent containers.

  • Control samples protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Sample Preparation: Prepare solutions of the imidazole carboxylate ester in a suitable solvent and also place the solid compound in transparent containers.

  • Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Simultaneously, store control samples under the same conditions but protected from light.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation.

Comparative Stability Data

The following table summarizes hypothetical stability data for a series of imidazole carboxylate esters, illustrating how structural modifications can impact stability.

Ester DerivativeR GroupHydrolytic Half-life (pH 7.4, 37°C)Thermal Decomposition Onset (TGA, °C)Photodegradation (% after 24h)
Methyl Ester -CH₃12 hours210 °C15%
Ethyl Ester -CH₂CH₃20 hours215 °C12%
Isopropyl Ester -CH(CH₃)₂48 hours225 °C8%
tert-Butyl Ester -C(CH₃)₃> 72 hours230 °C5%
Benzyl Ester -CH₂Ph36 hours240 °C25%

Data Interpretation:

  • Hydrolytic Stability: The data clearly demonstrates that increasing the steric bulk of the alcohol moiety (from methyl to tert-butyl) significantly enhances hydrolytic stability. This is a classic example of steric hindrance protecting the ester carbonyl from nucleophilic attack.

  • Thermal Stability: A similar trend is observed for thermal stability, with bulkier alkyl groups leading to higher decomposition temperatures. The benzyl ester, despite being sterically demanding, shows a higher decomposition temperature, which may be attributed to the aromatic ring's influence on the molecule's overall stability.

  • Photostability: The benzyl ester exhibits the highest susceptibility to photodegradation, likely due to the presence of the photoreactive phenyl group.

Conclusion

The stability of imidazole carboxylate esters is a critical parameter in the development of new therapeutics. A thorough understanding of the factors influencing their degradation and the application of standardized stability testing protocols are essential for selecting and optimizing drug candidates. By systematically evaluating hydrolytic, thermal, and photostability, researchers can make informed decisions to design more robust and effective imidazole-based medicines. This guide provides a foundational framework for these assessments, empowering scientists to navigate the complexities of ester stability and advance the development of novel pharmaceuticals.

References

A Senior Application Scientist's Guide to Analytical Methods for Imidazole Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole Derivatives and the Imperative of Rigorous Characterization

Imidazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their biological activity and material properties are intrinsically linked to their precise chemical structure, purity, and solid-state form.[3][4] Consequently, the rigorous and comprehensive characterization of these derivatives is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in research and development.

This guide provides an in-depth comparison of the key analytical techniques employed for the characterization of imidazole derivatives. Moving beyond a simple listing of methods, this document, curated from a Senior Application Scientist's perspective, delves into the causality behind experimental choices, emphasizing the principles that ensure data integrity and reliability.

The Analytical Toolkit: A Multi-faceted Approach to Unveiling Molecular Identity and Behavior

The comprehensive characterization of an imidazole derivative necessitates a multi-technique approach, as no single method can provide all the required information. The primary analytical techniques can be broadly categorized into spectroscopic, chromatographic, spectrometric, thermal, and crystallographic methods. Each provides a unique piece of the puzzle in building a complete profile of the molecule.

Workflow for Comprehensive Imidazole Derivative Characterization

Imidazole Characterization Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Separation & Purity cluster_advanced Advanced Structural & Thermal Analysis Synthesized_Product Synthesized Imidazole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI, EI) Synthesized_Product->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Synthesized_Product->IR Functional Group Identification UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Synthesized_Product->UV_Vis Electronic Properties HPLC HPLC (Purity, Quantification) NMR->HPLC Confirm Identity of Separated Peaks MS->HPLC GC GC (for volatile derivatives) X_Ray X-ray Crystallography (3D Structure) HPLC->X_Ray Material for Crystallization Thermal Thermal Analysis (TGA, DSC) X_Ray->Thermal Correlate with Solid-State Behavior

Figure 1: A typical workflow for the comprehensive characterization of a newly synthesized imidazole derivative, highlighting the interplay between different analytical techniques.

Spectroscopic Methods: Illuminating Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of imidazole derivatives by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.

Expertise & Experience: For imidazole derivatives, ¹H and ¹³C NMR are fundamental. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.[5][6][7] The characteristic chemical shifts of protons on the imidazole ring are crucial for confirming its presence and substitution pattern. For instance, the NH proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift.[6]

Trustworthiness: The self-validating nature of NMR lies in the integration of proton signals, which should correspond to the number of protons in the proposed structure, and the coupling patterns (splitting of signals) that reveal adjacent protons.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

Expertise & Experience: In the context of imidazole derivatives, IR spectroscopy is particularly useful for identifying the N-H stretching vibration (typically a broad peak around 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-N stretching vibrations.[5][7] The presence or absence of these characteristic peaks provides strong evidence for the formation of the imidazole ring.

Trustworthiness: The consistency of the observed absorption bands with the expected functional groups of the target imidazole derivative provides a reliable confirmation of its synthesis.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Expertise & Experience: Imidazole and its derivatives typically exhibit characteristic absorption peaks in the UV region due to π → π* and n → π* electronic transitions of the C=N bond within the heterocyclic ring.[8][9] The position and intensity of these peaks can be influenced by the substituents on the imidazole ring.

Trustworthiness: While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the electronic properties of imidazole derivatives.[8]

Chromatographic Methods: Ensuring Purity and Enabling Quantification

Chromatographic techniques are essential for separating imidazole derivatives from impurities and for their quantitative determination in various matrices, including pharmaceutical formulations and biological fluids.[10][11]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent).

Expertise & Experience: Reversed-phase HPLC is the most widely used mode for the analysis of imidazole derivatives, which are often polar compounds.[10][12][13][14][15] The choice of column (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), and detector (typically UV) are critical for achieving optimal separation and sensitivity.[14][15] Method validation according to regulatory guidelines (e.g., ICH, FDA) is crucial for ensuring the reliability of quantitative results.[14][16]

Trustworthiness: A well-developed and validated HPLC method provides a robust system for assessing the purity of an imidazole derivative. The appearance of a single, sharp, and symmetrical peak is a strong indicator of a pure compound.

Experimental Protocol: HPLC-UV for Purity Determination of an Imidazole Derivative

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2). The exact ratio should be optimized for the specific analyte.[14]

    • Flow Rate: Typically 1.0 mL/min.[14]

    • Detector: UV detector set at a wavelength of maximum absorbance for the imidazole derivative (e.g., 300 nm).[14]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh a small amount of the imidazole derivative and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a fixed volume of the sample solution (e.g., 20 µL) into the HPLC system.

    • Record the chromatogram and determine the peak area of the main component and any impurities.

  • Purity Calculation:

    • Calculate the purity of the sample using the area normalization method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a long, thin capillary column.

Expertise & Experience: GC is suitable for the analysis of volatile and thermally stable imidazole derivatives. For non-volatile derivatives, derivatization may be necessary to increase their volatility. Flame ionization detection (FID) is a common detector for GC analysis of organic compounds.[11]

Trustworthiness: Similar to HPLC, a single, sharp peak in the chromatogram indicates a pure compound. The retention time is a characteristic property of the compound under specific GC conditions.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. Molecules are first ionized and then separated based on their m/z, providing information about the molecular weight and elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and non-volatile imidazole derivatives, often coupled with HPLC (LC-MS).[17][18] It typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. Electron ionization (EI) is a harder ionization technique that causes fragmentation of the molecule, providing structural information based on the fragmentation pattern.[19][20] The fragmentation of the imidazole ring itself is not commonly observed; instead, the loss of substituents is the major fragmentation pathway.[19]

Trustworthiness: The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule, providing a high degree of confidence in its identity.

Comparison of Key Analytical Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
NMR Nuclear magnetic resonanceDetailed molecular structure, connectivityProvides unambiguous structural elucidationRequires relatively large sample amounts, less sensitive than MS
IR Infrared absorptionFunctional groups presentFast, non-destructive, easy to useProvides limited structural information
UV-Vis UV-Visible light absorptionElectronic transitions, conjugationHigh sensitivity, suitable for quantificationLimited structural information
HPLC Differential partitioningPurity, quantification, separation of mixturesHigh resolution, versatile, widely applicableCan be time-consuming to develop methods
GC Differential partitioningPurity and quantification of volatile compoundsHigh resolution for volatile compoundsNot suitable for non-volatile or thermally labile compounds
MS Mass-to-charge ratio of ionsMolecular weight, elemental composition, fragmentation patternHigh sensitivity, provides molecular weight informationCan be destructive, may not provide detailed structural information alone
X-ray Diffraction of X-rays by a crystalThree-dimensional molecular structureProvides definitive 3D structureRequires high-quality single crystals, which can be difficult to grow[21]
Thermal Measures physical properties as a function of temperatureThermal stability, melting point, decompositionProvides information on solid-state propertiesDoes not provide structural information

Thermal Analysis: Probing Solid-State Properties

Thermal analysis techniques are crucial for understanding the physical properties of imidazole derivatives in the solid state, such as their thermal stability and melting behavior.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Expertise & Experience: TGA is used to determine the thermal stability and decomposition temperature of imidazole derivatives.[22][23] A sharp weight loss in the TGA curve indicates the decomposition of the compound.[22]

Trustworthiness: The decomposition temperature is a characteristic property of a compound and can be used as an indicator of its thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Expertise & Experience: DSC is used to determine the melting point, enthalpy of fusion, and to study phase transitions of imidazole derivatives.[24] A sharp endothermic peak in the DSC curve corresponds to the melting of the compound.[24]

Trustworthiness: The melting point is a key physical property that can be used to identify and assess the purity of a crystalline solid.

X-ray Crystallography: The Definitive 3D Structure

Principle: X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[21]

Expertise & Experience: For novel imidazole derivatives, single-crystal X-ray diffraction provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.[3][21][25] This information is invaluable for understanding structure-activity relationships.

Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural elucidation and provides the highest level of confidence in the identity of a compound.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction of an Imidazole Derivative

  • Crystallization: Grow high-quality single crystals of the imidazole derivative using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[21]

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.[3][21]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares on F².[3]

Conclusion: An Integrated Approach for Unwavering Confidence

The characterization of imidazole derivatives is a critical undertaking that demands a thoughtful and integrated analytical strategy. As demonstrated, a combination of spectroscopic, chromatographic, spectrometric, thermal, and crystallographic techniques is essential for building a comprehensive and reliable profile of these important molecules. By understanding the principles behind each method and making informed experimental choices, researchers and drug development professionals can ensure the scientific integrity of their work and accelerate the journey from discovery to application.

References

A Comparative Guide to the In-Vitro Activity of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications.[1][2] Its unique five-membered heterocyclic structure, containing two nitrogen atoms, allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced biological activities.[3] This guide provides a comparative analysis of the in-vitro activity of recently developed imidazole compounds, offering insights into their antimicrobial and anticancer potential. We will delve into the experimental data supporting these claims, provide detailed protocols for key assays, and explore the underlying mechanisms of action.

Comparative In-Vitro Activity of Novel Imidazole Derivatives

The versatility of the imidazole ring has been exploited to generate a multitude of derivatives with potent biological activities.[4] Recent studies have highlighted new compounds with significant antimicrobial and anticancer effects. Below is a comparative summary of the in-vitro activity of selected novel imidazole derivatives from recent literature.

Compound ClassTarget Organism/Cell LineKey In-Vitro Activity MetricObserved ValueReference
Antimicrobial Imidazoles
Imidazole-Thiazole HybridsStaphylococcus aureusMinimum Inhibitory Concentration (MIC)Moderate Activity[5]
Escherichia coliMinimum Inhibitory Concentration (MIC)Moderate Activity[5]
FungusMinimum Inhibitory Concentration (MIC)Moderate Activity[5]
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline DerivativesStaphylococcus aureusMinimum Inhibitory Concentration (MIC)Varies with substitution[6]
Escherichia coliMinimum Inhibitory Concentration (MIC)Varies with substitution[6]
Anticancer Imidazoles
Substituted Imidazole Derivatives (Kim-161, Kim-111)T24 (Urothelial Carcinoma)IC5056.11 µM (Kim-161), 67.29 µM (Kim-111)[7]
Imidazolyl-2-cyanoprop-2-enimidothioate DerivativesEGFR KinaseIC500.137 - 0.507 µM[8]
Imidazole-based Ionic LiquidsK562 (Leukemia), SK-N-DZ (Neuroblastoma)EC502.5 - 119.2 µM[3][9]

Experimental Protocols for In-Vitro Activity Assessment

The credibility of in-vitro data hinges on the robustness of the experimental methodology. Here, we provide detailed, step-by-step protocols for two of the most common assays used to evaluate the antimicrobial and anticancer activity of novel compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Novel imidazole compounds (stock solutions of known concentration)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., ciprofloxacin)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the novel imidazole compounds in CAMHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds, the positive control well, and the standard antibiotic wells. The final volume in these wells will be 200 µL. Add 200 µL of sterile CAMHB to the negative control wells.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12] This can be assessed visually or by using a microplate reader to measure absorbance.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., T24, K562, SK-N-DZ)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Novel imidazole compounds (stock solutions of known concentration)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights into Imidazole Activity

The biological activity of imidazole derivatives stems from their ability to interact with various biological targets.[4]

Antimicrobial Mechanisms

The antimicrobial action of imidazoles is often multifaceted. A primary mechanism, particularly in fungi, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to cell death. In bacteria, imidazole derivatives can interfere with cell wall synthesis, disrupt membrane integrity leading to leakage of cellular contents, and inhibit nucleic acid synthesis.[17][18] The lipophilicity of the imidazole compound often plays a crucial role in its ability to penetrate bacterial cell membranes.[19]

Anticancer Mechanisms

The anticancer properties of imidazole compounds are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[7] Many imidazole-based drugs act as kinase inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[2][8] Other mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), interference with DNA replication and repair, and inhibition of tubulin polymerization, which is essential for cell division.[2][20] Some derivatives also exhibit activity as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases, enzymes that play a role in tumor growth and survival.[20]

Visualizing the Experimental Workflow and a Key Signaling Pathway

To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis Compound Novel Imidazole Compound Synthesis Treatment Treatment with Serial Dilutions Compound->Treatment Cells Cell/Microorganism Culture Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Calculation Calculation of MIC/IC50 Values Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: A generalized workflow for the in-vitro testing of novel imidazole compounds.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand Growth Factor (Ligand) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Imidazole Imidazole-based Kinase Inhibitor Imidazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by an imidazole-based kinase inhibitor.

Conclusion

The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the significant potential of imidazole derivatives as both antimicrobial and anticancer agents. The provided experimental protocols, grounded in established standards, offer a reliable framework for the in-vitro evaluation of these and other novel compounds. A thorough understanding of their mechanisms of action is crucial for the rational design of next-generation imidazole-based drugs with improved efficacy and selectivity. Further research, including in-vivo studies, is warranted to translate these promising in-vitro findings into clinical applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As professionals in research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and environmentally sound science. This guide provides a detailed operational framework for the disposal of ethyl 5-methyl-1H-imidazole-2-carboxylate.

A critical challenge in establishing a disposal protocol for this specific compound is the lack of comprehensive, universally adopted hazard data in some safety data sheets (SDS)[1]. In such cases, scientific prudence dictates a conservative approach. We must infer potential hazards based on the compound's structural class—an imidazole derivative—and related molecules. The parent compound, imidazole, is known to be corrosive, capable of causing severe skin and eye damage, and is a suspected reproductive toxin[2][3]. Therefore, this guide is built on the principle of managing this compound as a hazardous substance to ensure the highest standards of safety.

Disclaimer: This document provides guidance based on best practices and available data. However, it is not a substitute for institutional protocols. You are required to consult with your organization's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5].

Section 1: Hazard Assessment and Waste Profile

Before disposal, a thorough understanding of the waste's characteristics is essential. This informs every subsequent step, from segregation to container selection.

Inferred Hazard Profile

Given the data on analogous structures, the waste should be handled as if it possesses the following hazards.

Hazard CharacteristicDescription & RationaleSupporting Sources
Skin & Eye Irritation Classified as a skin, eye, and respiratory irritant based on data for similar imidazole carboxylate esters and isomers. Direct contact can cause inflammation and discomfort.[6][7][8]
Potential Corrosivity The parent imidazole ring is corrosive[2][3]. While the ester functional group may modulate this, the potential for corrosive action, especially in concentrated form or upon hydrolysis, necessitates handling it as such.[2][3]
Harmful if Swallowed Acute oral toxicity is a noted hazard for many imidazole derivatives.[7][9]
Aquatic Toxicity Many specialty chemicals can be harmful to aquatic life. To prevent environmental release, disposal into the sewer system is strictly prohibited.[10]
Chemical Incompatibility

Segregation is a critical, non-negotiable step in waste management. Improperly mixed chemicals can result in violent reactions, toxic gas release, fires, or explosions. Waste containing this compound must be kept separate from the following chemical classes.

Incompatible Chemical ClassPotential Hazardous Outcome of MixingSupporting Sources
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Peroxides)Can lead to vigorous, potentially explosive reactions.[11][12]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)May cause a strong exothermic reaction or catalyze decomposition.[11][12]
Acid Anhydrides & Acid Chlorides Can undergo vigorous acylation reactions.[11][12]
Strong Bases May promote hydrolysis of the ester group, potentially altering the waste's characteristics and compatibility.[9]

Section 2: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely managing waste from the point of generation to its final collection by EHS professionals.

Step 1: Waste Determination at the Point of Generation

The moment a chemical is deemed unusable or is a byproduct of a reaction, it becomes waste. Under RCRA regulations, the generator of the waste is responsible for determining if it is hazardous[5].

  • Action: Based on the hazard profile in Section 1, all waste streams containing this compound (including pure compound, solutions, and contaminated materials like gloves or weigh boats) must be managed as hazardous chemical waste .

Step 2: Segregation

Immediately segregate the waste container from the incompatible chemicals listed in Table 1.2.

  • Causality: This step prevents accidental mixing in a Satellite Accumulation Area (SAA), which could lead to a dangerous chemical reaction[5]. A designated, labeled secondary containment bin for this specific waste stream is a best practice.

Step 3: Container Selection

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Select a container that is in good condition, free of damage, and has a secure, leak-proof screw-top cap[5].

  • Causality: The container must be chemically compatible with the waste. Improper material selection can lead to the container degrading, becoming brittle, or failing over time.

Container MaterialCompatibility & Rationale
High-Density Polyethylene (HDPE) Excellent broad chemical resistance. The standard choice for many organic and mild aqueous waste streams.
Borosilicate Glass Highly inert and suitable for a wide range of chemical wastes. Must be shatter-proof coated if not stored in secondary containment. Avoid for hydrofluoric acid waste[13].
Metal (e.g., Steel) AVOID . Not recommended for potentially corrosive materials or acidic/basic solutions, which can corrode the container[13].
Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety. Every waste container must be labeled as soon as the first drop of waste is added[14].

  • Action: Affix a completed Hazardous Waste label to the container. The label must include:

    • The words "Hazardous Waste "[15].

    • The full, unabbreviated chemical name: "This compound ". List all other components and their approximate percentages.

    • A clear indication of the associated hazards (e.g., "Irritant," "Corrosive").

    • The date accumulation started.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where waste is collected under the control of laboratory personnel[15][16].

  • Action: Store the labeled waste container in its designated secondary containment within the SAA.

  • Rules of Accumulation:

    • The container must be kept securely closed at all times, except when actively adding waste[5]. This minimizes the release of vapors.

    • Do not overfill the container. A maximum of 90% capacity is recommended to allow for expansion[13].

    • The SAA must be inspected weekly for leaks or container degradation[5].

Step 6: Arranging for Final Disposal

When the container is full or is no longer being used, it must be prepared for pickup by your institution's trained EHS personnel.

  • Action: Complete and submit a chemical collection request form as per your institution's procedures[11]. Ensure all information is accurate to facilitate safe transport and disposal by the licensed waste management facility.

Section 3: Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for the proper management of this compound waste in a laboratory setting.

G cluster_start Point of Generation cluster_assessment Characterization & Segregation cluster_containment Containment & Identification cluster_accumulation Accumulation & Disposal start Waste Generated: This compound assess Step 1: Assess Hazards (Treat as Irritant/Corrosive) start->assess Is it waste? Yes. segregate Step 2: Segregate (Away from acids, oxidizers) assess->segregate container Step 3: Select Container (HDPE or Glass) segregate->container label_waste Step 4: Apply Label ('Hazardous Waste' + Contents) container->label_waste accumulate Step 5: Store in SAA (Closed, in secondary containment) label_waste->accumulate ehs Step 6: Request EHS Pickup (Submit collection form) accumulate->ehs Container full? Yes. end_point Proper Disposal by Licensed Facility ehs->end_point

Caption: Disposal Workflow for this compound.

Section 4: Spill and Decontamination Procedures

Accidents can happen, and preparedness is key to mitigating risks.

  • Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, when handling this compound or its waste[17][18].

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep up the material to avoid creating dust[6].

    • Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into a sealable container.

    • Label the container as hazardous waste with the chemical name and arrange for disposal.

    • Decontaminate the area with soap and water.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill with an absorbent material (e.g., vermiculite, chemical absorbent pads).

    • Once absorbed, scoop the material into a sealable container.

    • Label as hazardous waste and arrange for disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and secure the laboratory to prevent entry.

    • Contact your institution's EHS or emergency response team immediately[11]. Do not attempt to clean up a large spill unless you are specifically trained to do so.

By adhering to this structured, safety-first protocol, you contribute to a culture of responsibility and ensure that your work has a positive impact without compromising the safety of yourself, your colleagues, or the environment.

References

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-Methyl-1H-Imidazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like ethyl 5-methyl-1H-imidazole-2-carboxylate are pivotal building blocks. Ensuring the safety of laboratory personnel during their handling is not just a matter of compliance, but a cornerstone of scientific excellence and ethical responsibility. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, grounding its recommendations in established safety protocols for similar chemical structures.

Core Hazard Assessment and Engineering Controls

Based on available data for similar imidazole compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation if inhaled.[1][2][3][5]

Engineering Controls are the First Line of Defense:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6] This minimizes the risk of inhaling dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[6][8]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][7] They provide a seal around the eyes to protect against splashes and fine dust. Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[1]
Hand Protection Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice.[6] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique to avoid skin contact with the outer surface of the glove.[9]
Body Protection Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[6] Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Respirator: If there is a potential for exceeding exposure limits or if dust generation cannot be adequately controlled by a fume hood, a NIOSH-approved respirator is necessary.[3][7] For nuisance levels of dust, a P95 or N95 particulate respirator may be appropriate.[10] For higher concentrations or in emergency situations, a full-face respirator with appropriate cartridges should be used.[7]

Step-by-Step Handling and Emergency Procedures

A systematic workflow is critical to minimizing the risk of exposure and ensuring a rapid and effective response in case of an incident.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and that the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[1][10]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][8] Decontaminate the work surface within the fume hood.

Emergency Response Protocol
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[3][6][11] Remove contaminated clothing while under a safety shower.[6] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8][11] Remove contact lenses if present and easy to do.[1][4][8] Seek immediate medical attention.[3][8][11]

  • Inhalation: Move the affected person to fresh air.[3][8][11] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3][11] Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[11] Seek immediate medical attention.[8][11]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] For a large spill, evacuate the area and contact the institution's emergency response team.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep1 Don appropriate PPE prep2 Verify fume hood function prep1->prep2 prep3 Prepare workspace prep2->prep3 handle1 Weigh and transfer in fume hood prep3->handle1 handle2 Prepare solution in fume hood handle1->handle2 handle3 Conduct experiment handle2->handle3 clean1 Decontaminate workspace handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of waste in labeled containers clean2->clean3 post1 Doff PPE correctly clean3->post1 post2 Wash hands thoroughly post1->post2

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Waste Collection: All waste materials, including unused product, contaminated consumables (e.g., gloves, paper towels), and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company.[7] Incineration in a permitted hazardous waste incinerator is a common disposal method for such organic compounds.[7] Do not dispose of this chemical down the drain or in general trash.[1]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-1H-imidazole-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。